molecular formula HNO3Pt B8181684 Nitric acid;platinum

Nitric acid;platinum

Cat. No.: B8181684
M. Wt: 258.10 g/mol
InChI Key: UYXRCZUOJAYSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitric acid;platinum, with the molar formula Pt(NO₃)₂ and a molecular weight of approximately 319.08 g/mol, is a platinum salt utilized in specialized research applications . This compound leverages the distinctive properties of platinum, a dense, malleable, and highly inert noble metal prized for its exceptional resistance to corrosion and high temperatures . As a strong oxidizing agent, the nitrate component contributes to the compound's reactivity in various processes . A primary research application of this material is in catalysis, where platinum-based compounds serve as critical catalysts in industrial chemical reactions, including the oxidation of ammonia for nitric acid production . Furthermore, it finds use in materials science and electrochemistry, where platinum and its compounds are essential for manufacturing laboratory equipment, electrical contacts, and corrosion-resistant apparatuses . Researchers value this compound for its role in synthesizing other platinum-containing complexes and as a precursor in the fabrication of advanced materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used in humans or as a component of products for human consumption.

Properties

IUPAC Name

nitric acid;platinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXRCZUOJAYSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-].[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18496-40-7
Record name Platinum dinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18496-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Role of Platinum Catalysts in Nitric Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core of the Ostwald Process for Researchers, Scientists, and Drug Development Professionals

The production of nitric acid, a cornerstone of the chemical industry and a critical precursor for fertilizers and various pharmaceutical intermediates, relies heavily on the catalytic prowess of platinum. This technical guide delves into the intricate role of platinum and its alloys as catalysts in the Ostwald process, the primary industrial method for nitric acid synthesis. The focus is on providing a comprehensive understanding of the catalyst's function, performance metrics, the underlying reaction mechanisms, and the experimental methodologies used to investigate these phenomena.

The Ostwald Process: An Overview

The Ostwald process converts ammonia (NH₃) into nitric acid (HNO₃) in a series of steps. The primary and most critical stage is the catalytic oxidation of ammonia with air over a platinum-based catalyst to produce nitric oxide (NO). This highly exothermic reaction is the linchpin of the entire process, and its efficiency dictates the overall yield of nitric acid.[1][2]

The subsequent steps involve the oxidation of nitric oxide to nitrogen dioxide (NO₂) and the absorption of nitrogen dioxide in water to form nitric acid.[1]

The Platinum Catalyst: Composition and Structure

The catalyst employed in the initial oxidation stage is typically a platinum-rhodium (Pt-Rh) alloy, most commonly in a 90:10 ratio.[1] Rhodium is added to the platinum to enhance its mechanical strength at the high operating temperatures and to minimize the loss of platinum through volatilization.[3] In some cases, palladium (Pd) is also included in the alloy composition to further reduce platinum loss and improve catalytic activity.

The catalyst is fabricated into the form of woven or knitted gauzes.[4] This structure provides a high surface area for the reaction to occur while maintaining good mechanical integrity under the harsh process conditions. Modern knitted gauzes are often preferred due to their enhanced durability and improved reaction efficiency.

Quantitative Performance Data

The performance of the platinum-rhodium catalyst is influenced by several factors, including temperature, pressure, and the composition of the catalyst itself. The following tables summarize key quantitative data related to catalyst performance.

ParameterTypical Value/RangeNotes
Operating Temperature 800–950°CThe reaction is highly exothermic, and the heat generated is often sufficient to maintain the catalyst at the required temperature.[2]
Operating Pressure Up to 8 standard atmospheres (810 kPa)Higher pressures can increase the reaction rate but may also lead to increased catalyst loss.[1]
Ammonia Conversion 90–98%The yield of nitric oxide is dependent on both temperature and pressure.[2]
Catalyst Composition 90-95% Pt, 5-10% RhRhodium is crucial for mechanical strength and reducing platinum loss.[2][3]
Catalyst Form Woven or knitted gauzes (0.06-0.09 mm wire diameter)Knitted gauzes generally offer better durability and efficiency.[4]

Table 1: Typical Operating Conditions and Performance of Pt-Rh Catalysts in Ammonia Oxidation.

The loss of platinum from the catalyst gauze is a significant economic factor in nitric acid production. This loss is primarily due to the formation of volatile platinum oxides at high temperatures.

Operating PressureCatalyst CompositionPlatinum Loss Rate (gram per ton of nitric acid)
AtmosphericPt-10% Rh0.05
High PressurePt-10% Rh0.45

Table 2: Platinum Loss Rates under Different Operating Pressures.

Reaction Mechanism and Signaling Pathway

The catalytic oxidation of ammonia on a platinum surface is a complex process involving a series of adsorption, reaction, and desorption steps. The generally accepted mechanism involves the activation of ammonia by adsorbed oxygen species.[5]

Reaction_Pathway cluster_reactants Reactants (Gas Phase) cluster_surface Catalyst Surface (Pt-Rh) cluster_products Products (Gas Phase) cluster_side_products Side Products (Gas Phase) NH3 NH₃(g) NH3_ads NH₃(ads) NH3->NH3_ads Adsorption O2 O₂(g) O_ads O(ads) O2->O_ads Dissociative Adsorption Pt_surface Pt Surface NHx_ads NHₓ(ads) (x=0,1,2) NH3_ads->NHx_ads Dehydrogenation OH_ads OH(ads) O_ads->OH_ads Reaction with H H2O_gas H₂O(g) OH_ads->H2O_gas Desorption NO_ads NO(ads) NHx_ads->NO_ads Oxidation N2_gas N₂(g) NHx_ads->N2_gas Recombination NO_gas NO(g) NO_ads->NO_gas Desorption N2O_gas N₂O(g) NO_ads->N2O_gas Dimerization

Figure 1: Reaction pathway for ammonia oxidation on a platinum catalyst.

The key steps in the reaction mechanism are:

  • Adsorption: Ammonia and oxygen from the gas phase adsorb onto the platinum surface. Oxygen adsorbs dissociatively to form adsorbed oxygen atoms (O(ads)).

  • Surface Reactions: Adsorbed ammonia (NH₃(ads)) undergoes successive dehydrogenation to form NHₓ (x=0, 1, 2) intermediates. These intermediates then react with adsorbed oxygen (O(ads)) or hydroxyl (OH(ads)) species. The formation of OH(ads) can occur through the reaction of O(ads) with hydrogen from ammonia dehydrogenation.

  • Product Formation and Desorption: The primary product, nitric oxide (NO), is formed from the oxidation of NHₓ intermediates and subsequently desorbs from the surface. Water is also formed and desorbs.

  • Side Reactions: Undesirable side reactions can also occur, leading to the formation of nitrogen (N₂) and nitrous oxide (N₂O).[1] The formation of N₂ can occur through the reaction of NHₓ intermediates with NO, while N₂O can be formed from the dimerization of adsorbed NO.[5]

Experimental Protocols

The investigation of the catalytic oxidation of ammonia on platinum surfaces employs a variety of sophisticated experimental and computational techniques.

Catalyst Preparation

A typical laboratory-scale preparation of a platinum-rhodium gauze catalyst involves:

  • Alloy Preparation: High-purity platinum and rhodium are melted together in the desired ratio (e.g., 90:10) in an inert atmosphere to form a homogeneous alloy.

  • Wire Drawing: The alloy is then drawn into fine wires of a specific diameter, typically in the range of 0.06 to 0.09 mm.[4]

  • Gauze Fabrication: The wires are then woven or knitted into a gauze with a specific mesh size.

  • Cleaning and Activation: The gauze is thoroughly cleaned to remove any surface contaminants and may undergo an activation procedure, such as heating in a controlled atmosphere, to enhance its catalytic activity.

Temporal Analysis of Products (TAP)

The Temporal Analysis of Products (TAP) reactor system is a powerful tool for studying the kinetics and mechanism of catalytic reactions under transient conditions.

TAP_Workflow cluster_setup TAP Reactor Setup cluster_process Experimental Process cluster_data Data Analysis gas_pulse Gas Pulse Injection (e.g., NH₃, O₂) microreactor Microreactor under Vacuum (containing catalyst) gas_pulse->microreactor mass_spec Mass Spectrometer microreactor->mass_spec pulse_injection Inject small, precise pulses of reactant gases knudsen_diffusion Gases diffuse through the catalyst bed pulse_injection->knudsen_diffusion surface_interaction Reactants interact with the catalyst surface knudsen_diffusion->surface_interaction product_desorption Products desorb and exit the reactor surface_interaction->product_desorption detection Mass spectrometer detects reactants and products product_desorption->detection kinetic_parameters Determine kinetic parameters (rate constants, activation energies) detection->kinetic_parameters mechanism_elucidation Elucidate reaction mechanism and intermediates kinetic_parameters->mechanism_elucidation

Figure 2: Experimental workflow for Temporal Analysis of Products (TAP).

A typical TAP experiment involves the following steps:

  • Catalyst Loading: A small amount of the catalyst is packed into a microreactor, which is then placed under high vacuum.

  • Gas Pulsing: Small, precise pulses of reactant gases (e.g., ammonia and oxygen) are introduced into the reactor.

  • Diffusion and Reaction: The gas molecules travel through the catalyst bed via Knudsen diffusion, where they interact with the catalyst surface.

  • Detection: A mass spectrometer at the exit of the reactor detects the unreacted molecules and the reaction products with high time resolution.

  • Data Analysis: The transient response of the system is analyzed to determine kinetic parameters such as reaction rates and activation energies, providing insights into the reaction mechanism.

In-situ X-ray Photoelectron Spectroscopy (XPS)

In-situ XPS allows for the investigation of the chemical state of the catalyst surface and the identification of adsorbed species under reaction conditions. In a typical experiment, the Pt-Rh catalyst is exposed to a mixture of ammonia and oxygen at pressures up to the millibar range and at elevated temperatures. The core-level spectra of the elements (Pt, Rh, N, O) are recorded in real-time to monitor changes in the surface composition and the nature of the adsorbed intermediates.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of catalysis, DFT calculations are employed to:

  • Determine the adsorption energies of reactants, intermediates, and products on the catalyst surface.

  • Calculate the activation barriers for elementary reaction steps.

  • Elucidate the most energetically favorable reaction pathways.

These calculations provide a theoretical framework for understanding the experimental observations and for predicting the behavior of different catalyst formulations.

Conclusion

Platinum, in the form of platinum-rhodium alloy gauzes, is an indispensable catalyst in the industrial production of nitric acid. Its high activity and selectivity for the oxidation of ammonia to nitric oxide are central to the efficiency of the Ostwald process. A thorough understanding of the catalyst's performance under various operating conditions, the intricate reaction mechanism at the molecular level, and the application of advanced experimental and computational techniques are crucial for the continued optimization of this vital industrial process. This guide provides a foundational understanding of these key aspects for professionals in the fields of chemical research and development.

References

The Core Mechanism of Platinum Catalysis in the Ostwald Process: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the platinum-catalyzed ammonia (B1221849) oxidation, the cornerstone of the Ostwald process for nitric acid production. It delves into the fundamental reaction mechanism, presents detailed experimental protocols for studying the process, and offers quantitative data on catalyst performance. Visualizations of the reaction pathways and a representative experimental workflow are included to facilitate a deeper understanding of the core principles.

Introduction: The Enduring Significance of the Ostwald Process

The Ostwald process, developed by Wilhelm Ostwald in the early 20th century, remains the predominant industrial method for synthesizing nitric acid, a critical precursor for fertilizers, explosives, and various chemical intermediates. The process's efficiency hinges on the catalytic oxidation of ammonia over a platinum-based catalyst, typically a platinum-rhodium gauze.[1][2] Understanding the intricate mechanism of this catalytic conversion is paramount for optimizing catalyst design, improving reaction efficiency, and minimizing the formation of undesirable byproducts such as nitrous oxide (N₂O), a potent greenhouse gas.[3] This guide serves as a technical resource for professionals engaged in catalysis research and related fields, offering a detailed exploration of the platinum catalyst's role in this vital industrial process.

The Catalytic Heart: Unraveling the Platinum-Catalyzed Reaction Mechanism

The oxidation of ammonia over a platinum catalyst is a complex heterogeneous catalytic reaction involving a series of elementary steps on the catalyst surface. The generally accepted mechanism proceeds through the dissociative adsorption of ammonia and oxygen, followed by a sequence of surface reactions.

Key Mechanistic Steps:

  • Adsorption of Reactants: Gaseous ammonia (NH₃) and oxygen (O₂) adsorb onto the active sites of the platinum surface.[4]

  • Dehydrogenation of Ammonia: Adsorbed ammonia undergoes stepwise dehydrogenation to form various nitrogen-containing intermediates, denoted as NHₓ (where x = 0, 1, 2). These intermediates include amidogen (B1220875) (NH₂), imide (NH), and atomic nitrogen (N).[5][6]

  • Formation of Nitroxyl (B88944) (HNO): A crucial step is the reaction between adsorbed NH and adsorbed oxygen (O) to form nitroxyl (HNO).

  • Formation of Nitric Oxide (NO): The nitroxyl intermediate can then decompose to form nitric oxide (NO) and an adsorbed hydrogen atom.

  • Desorption of Products: The final product, nitric oxide (NO), and water (H₂O), formed from the reaction of hydrogen and oxygen, desorb from the catalyst surface into the gas phase.[4]

Side Reactions:

The formation of nitrogen (N₂) and nitrous oxide (N₂O) are significant side reactions. N₂ can be formed through the recombination of adsorbed nitrogen atoms or the reaction of NHₓ species. N₂O is believed to form from the decomposition of an adsorbed HNO dimer or the reaction between adsorbed NO and N atoms.[1][3]

Below is a diagram illustrating the primary reaction pathway for the formation of nitric oxide.

Ostwald_Process_Mechanism cluster_gas Gas Phase cluster_surface Platinum Surface NH3_gas NH₃(g) NH3_ads NH₃(ads) NH3_gas->NH3_ads Adsorption O2_gas O₂(g) O_ads O(ads) O2_gas->O_ads Dissociative Adsorption NO_gas NO(g) H2O_gas H₂O(g) Pt Pt Surface NH2_ads NH₂(ads) NH3_ads->NH2_ads -H H_ads H(ads) NH_ads NH(ads) NH2_ads->NH_ads -H N_ads N(ads) NH_ads->N_ads -H HNO_ads HNO(ads) NH_ads->HNO_ads + O(ads) OH_ads OH(ads) H_ads->OH_ads + O(ads) H2O_ads H₂O(ads) OH_ads->H2O_ads + H(ads) NO_ads NO(ads) HNO_ads->NO_ads - H(ads) NO_ads->NO_gas Desorption H2O_ads->H2O_gas Desorption

Primary reaction pathway for nitric oxide formation.

Experimental Protocols

Detailed experimental investigation is crucial for understanding the kinetics and mechanism of ammonia oxidation. Below are synthesized protocols for key experiments based on common practices in catalysis research.

Catalyst Preparation and Characterization

Objective: To prepare a supported platinum catalyst and characterize its physical and chemical properties.

Materials:

  • Platinum(II) acetylacetonate (B107027) (Pt(acac)₂) or similar precursor.

  • γ-Alumina (γ-Al₂O₃) support.

  • Solvent (e.g., acetone).

  • Deionized water.

  • Furnace, glassware.

Procedure:

  • Impregnation: Dissolve the platinum precursor in a suitable solvent. Add the γ-Al₂O₃ support to the solution and stir for several hours to ensure uniform impregnation.

  • Drying: Remove the solvent by rotary evaporation or oven drying at a low temperature (e.g., 80-100 °C) overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. A typical procedure involves ramping the temperature to 400-500 °C and holding for 2-4 hours.

  • Reduction (Optional): The calcined catalyst can be reduced under a hydrogen flow at an elevated temperature (e.g., 300-500 °C) to obtain metallic platinum particles.

  • Characterization:

    • X-ray Diffraction (XRD): To determine the crystalline phase of the support and estimate the platinum particle size.

    • Transmission Electron Microscopy (TEM): To visualize the size and distribution of platinum particles on the support.

    • Chemisorption: Using H₂ or CO to determine the metal dispersion and active surface area.

    • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To characterize the acidic properties of the catalyst support.[7][8]

Catalytic Activity Testing

Objective: To evaluate the performance of the platinum catalyst for ammonia oxidation in a laboratory-scale reactor.

Apparatus:

  • Fixed-bed quartz reactor.

  • Furnace with temperature controller.

  • Mass flow controllers (MFCs) for precise gas composition control.

  • Gas chromatograph (GC) or Fourier-transform infrared (FTIR) spectrometer for product analysis.[9]

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst (e.g., 50-100 mg) into the reactor, typically mixed with an inert material like quartz wool or silicon carbide to ensure a stable bed.[9]

  • Pre-treatment: Heat the catalyst in an inert gas flow (e.g., N₂ or Ar) to a desired temperature to clean the surface.

  • Reaction: Introduce the reactant gas mixture (e.g., 500 ppm NH₃, 10% O₂, balance He) at a controlled flow rate. The total flow rate determines the gas hourly space velocity (GHSV).[9]

  • Temperature Program: Ramp the reactor temperature at a controlled rate (e.g., 5 °C/min) and record the concentrations of reactants and products at different temperatures.[9]

  • Data Analysis: Calculate the ammonia conversion and the selectivity to N₂, NO, and N₂O as a function of temperature.[9]

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Objective: To identify surface intermediates formed during the ammonia oxidation reaction.

Apparatus:

  • FTIR spectrometer equipped with a DRIFTS cell.

  • Gas delivery and temperature control system similar to the activity testing setup.

Procedure:

  • Sample Preparation: Place the catalyst powder in the DRIFTS cell.

  • Pre-treatment: Pretreat the sample in-situ under inert or reducing conditions.

  • Reaction: Introduce the reactant gas mixture into the cell at a specific temperature.

  • Spectral Acquisition: Record IR spectra of the catalyst surface under reaction conditions.

  • Data Analysis: Identify the vibrational bands corresponding to adsorbed species such as NHₓ, NO, and others.[10]

Quantitative Data Presentation

The performance of platinum catalysts in the Ostwald process is highly dependent on reaction conditions and catalyst properties. The following tables summarize typical quantitative data obtained from experimental studies.

Table 1: Ammonia Conversion and Product Selectivity over a Pt/γ-Al₂O₃ Catalyst

Temperature (°C)NH₃ Conversion (%)N₂ Selectivity (%)NO Selectivity (%)N₂O Selectivity (%)
150109523
2005085105
2509860355
300>9940555

Note: Data synthesized from trends reported in the literature. Actual values may vary based on specific catalyst formulation and reaction conditions.[9]

Table 2: Typical Industrial Operating Conditions for the Ostwald Process

ParameterValue
CatalystPlatinum-Rhodium (5-10% Rh) Gauze
Temperature850 - 950 °C
Pressure4 - 10 atm
NH₃ in Air9 - 11 vol%
NO Yield95 - 98%

Source: Synthesized from multiple sources describing industrial Ostwald process conditions.[1][11]

Visualization of Workflows and Relationships

Graphical representations are invaluable for understanding complex systems. The following diagrams, created using the DOT language, visualize a typical experimental workflow and the logical relationship between the key stages of the Ostwald process.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_test Catalytic Testing cluster_insitu In-situ Studies Prep Precursor Impregnation Dry Drying Prep->Dry Calc Calcination Dry->Calc Char Characterization (XRD, TEM, etc.) Calc->Char Load Catalyst Loading in Reactor Char->Load TPD NH₃-TPD Char->TPD Pretreat Pre-treatment Load->Pretreat React Reaction with NH₃/O₂ Pretreat->React Analyze Product Analysis (GC/FTIR) React->Analyze DRIFTS DRIFTS Analysis Analyze->DRIFTS

A representative experimental workflow for catalyst evaluation.

Ostwald_Process_Stages cluster_stage1 Stage 1: Catalytic Oxidation cluster_stage2 Stage 2: Oxidation of NO cluster_stage3 Stage 3: Absorption Ammonia Ammonia (NH₃) Catalyst Pt-Rh Gauze (850-950°C) Ammonia->Catalyst Air1 Air (O₂) Air1->Catalyst NO Nitric Oxide (NO) Catalyst->NO Air2 Air (O₂) NO2 Nitrogen Dioxide (NO₂) NO->NO2 + O₂ Water Water (H₂O) NitricAcid Nitric Acid (HNO₃) NO2->NitricAcid + H₂O NO_recycled NO (recycled) NO2->NO_recycled NO_recycled->NO Recycle

Logical relationship between the stages of the Ostwald process.

Conclusion

The platinum-catalyzed oxidation of ammonia is a cornerstone of industrial chemistry, and a thorough understanding of its core mechanism is essential for continued innovation in catalyst and process design. This technical guide has provided an in-depth overview of the reaction mechanism, detailed experimental protocols for its investigation, and a summary of key quantitative data. The visualizations of the reaction pathways and experimental workflows offer a clear framework for comprehending the intricate interplay of factors that govern this critical catalytic process. For researchers and professionals in related fields, this guide serves as a foundational resource for further exploration and development in the optimization of the Ostwald process.

References

An In-depth Technical Guide to the Thermodynamics of the Platinum-Nitric Acid Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum, a noble metal renowned for its catalytic properties and resistance to corrosion, exhibits complex reactive behavior with nitric acid, primarily dictated by the presence of other chemical species and prevailing conditions. This technical guide provides a comprehensive examination of the thermodynamic principles governing the interaction between platinum and nitric acid. While platinum is inert to nitric acid alone under standard conditions, it readily dissolves in aqua regia, a potent mixture of nitric and hydrochloric acids. This document elucidates the thermodynamic driving forces behind this reactivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction: The Inert Nature of Platinum in Nitric Acid

Contrary to many metals that readily react with strong oxidizing acids, platinum remains remarkably inert when exposed to pure nitric acid at standard temperature and pressure. The thermodynamic basis for this non-reactivity lies in the positive Gibbs free energy change (ΔG > 0) associated with the potential reaction, indicating a non-spontaneous process. The high positive standard electrode potential of the Pt/Pt²⁺ couple makes it resistant to oxidation by nitric acid alone.

However, the chemical landscape is dramatically altered with the introduction of hydrochloric acid, forming the highly corrosive mixture known as aqua regia.

Thermodynamics of Platinum Dissolution in Aqua Regia

The dissolution of platinum in aqua regia is a thermodynamically favorable process, driven by the formation of the stable hexachloroplatinate(IV) ion ([PtCl₆]²⁻). The overall balanced chemical equation for this reaction is:

Pt(s) + 4HNO₃(aq) + 6HCl(aq) → H₂PtCl₆(aq) + 4NO₂(g) + 4H₂O(l)

The nitric acid serves as the primary oxidizing agent, while the hydrochloric acid provides chloride ions that complex with the platinum ions, shifting the equilibrium towards dissolution.

Thermodynamic Data

To understand the spontaneity and energy changes of the reaction, the standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of the reaction are calculated from the standard thermodynamic properties of the individual reactants and products at 298.15 K and 1 bar.

SubstanceFormulaStateΔH°f (kJ/mol)ΔG°f (kJ/mol)S° (J/mol·K)
PlatinumPts0041.63
Nitric AcidHNO₃aq-207.36-111.25146.4
Hydrochloric AcidHClaq-167.16-131.2356.5
Hexachloroplatinic AcidH₂PtCl₆aq-668.2-503.3334.7
Nitrogen DioxideNO₂g33.1851.31240.06
WaterH₂Ol-285.83-237.1369.91
Calculated Thermodynamic Changes for the Reaction

Using the data from the table above, the overall standard enthalpy, Gibbs free energy, and entropy changes for the dissolution of one mole of platinum in aqua regia are calculated as follows:

ΔH°_rxn = [ΔH°f(H₂PtCl₆) + 4·ΔH°f(NO₂) + 4·ΔH°f(H₂O)] - [ΔH°f(Pt) + 4·ΔH°f(HNO₃) + 6·ΔH°f(HCl)] ΔH°_rxn = [-668.2 + 4(33.18) + 4(-285.83)] - [0 + 4(-207.36) + 6(-167.16)] ΔH°_rxn = -118.82 kJ/mol

ΔG°_rxn = [ΔG°f(H₂PtCl₆) + 4·ΔG°f(NO₂) + 4·ΔG°f(H₂O)] - [ΔG°f(Pt) + 4·ΔG°f(HNO₃) + 6·ΔG°f(HCl)] ΔG°_rxn = [-503.3 + 4(51.31) + 4(-237.13)] - [0 + 4(-111.25) + 6(-131.23)] ΔG°_rxn = -128.74 kJ/mol

ΔS°_rxn = [S°(H₂PtCl₆) + 4·S°(NO₂) + 4·S°(H₂O)] - [S°(Pt) + 4·S°(HNO₃) + 6·S°(HCl)] ΔS°_rxn = [334.7 + 4(240.06) + 4(69.91)] - [41.63 + 4(146.4) + 6(56.5)] ΔS°_rxn = 33.35 J/mol·K

The negative ΔH°_rxn indicates that the dissolution of platinum in aqua regia is an exothermic process, releasing heat. The large negative ΔG°_rxn confirms that the reaction is spontaneous under standard conditions. The small positive ΔS°_rxn suggests a slight increase in disorder, which is expected given the formation of a gas (NO₂) from solid and aqueous reactants.

Experimental Protocols

Protocol for the Dissolution of Platinum in Aqua Regia

This protocol describes a general laboratory procedure for dissolving platinum metal. Caution: This procedure involves highly corrosive and toxic substances and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

  • Platinum metal (foil, wire, or powder)

  • Concentrated nitric acid (~70%)

  • Concentrated hydrochloric acid (~37%)

  • Glass beaker or flask

  • Hot plate

  • Glass stirring rod

  • Deionized water

Procedure:

  • Place the platinum metal into a glass beaker of an appropriate size.

  • In the fume hood, prepare the aqua regia solution by slowly and carefully adding one part concentrated nitric acid to three or four parts concentrated hydrochloric acid by volume. The mixture will turn yellow to reddish-brown and produce fumes.

  • Carefully pour the freshly prepared aqua regia over the platinum metal in the beaker.

  • Gently heat the mixture on a hot plate to between 80°C and 100°C. Do not boil vigorously. The dissolution of platinum is a slow process and heating accelerates the reaction rate.

  • Stir the solution periodically with a glass stirring rod to ensure contact between the acid and the metal surface.

  • The reaction will produce nitrogen dioxide (NO₂), a toxic reddish-brown gas. Ensure the fume hood is functioning correctly to remove these fumes.

  • Continue heating until the platinum metal is completely dissolved. This may take several hours, depending on the surface area and thickness of the platinum.

  • Once dissolved, the solution will be a clear, orange to reddish-brown liquid, which is an aqueous solution of hexachloroplatinic acid (H₂PtCl₆).

  • Allow the solution to cool to room temperature.

Visualizations

Logical Pathway of Platinum Dissolution in Aqua Regia

The following diagram illustrates the key steps and interactions in the dissolution of platinum in aqua regia.

Platinum_Dissolution Pt Platinum Metal (Pt) Pt_ion Platinum Ions (Pt⁴⁺) Pt->Pt_ion HNO3 Nitric Acid (HNO₃) HNO3->Pt_ion Oxidizes NO2 Nitrogen Dioxide (NO₂) HNO3->NO2 is reduced to HCl Hydrochloric Acid (HCl) Cl_ion Chloride Ions (Cl⁻) HCl->Cl_ion H2PtCl6 Hexachloroplatinic Acid (H₂PtCl₆) Pt_ion->H2PtCl6 Cl_ion->H2PtCl6 Complexes with

Platinum dissolution pathway in aqua regia.
Experimental Workflow for Platinum Dissolution

This diagram outlines the general workflow for the experimental dissolution of platinum as described in the protocol.

Experimental_Workflow start Start prepare_pt Place Platinum in Beaker start->prepare_pt add_ar Add Aqua Regia to Platinum prepare_pt->add_ar prepare_ar Prepare Aqua Regia (1:3 HNO₃:HCl) prepare_ar->add_ar heat_stir Heat (80-100°C) and Stir add_ar->heat_stir dissolution Complete Dissolution? heat_stir->dissolution dissolution->heat_stir No cool Cool to Room Temperature dissolution->cool Yes end End: H₂PtCl₆ Solution cool->end

An In-depth Technical Guide to the Surface Chemistry of Platinum in Concentrated Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of platinum when exposed to concentrated nitric acid. While platinum is renowned for its high resistance to corrosion, particularly in single-acid environments, its interaction with strong oxidizing agents like nitric acid involves subtle yet important surface phenomena. This document details the current understanding of platinum's surface oxidation, its dissolution behavior in nitric acid-containing media, and the advanced analytical techniques used to characterize these processes.

Surface Oxidation of Platinum in Oxidizing Environments

While direct quantitative studies on the passivation of platinum in pure concentrated nitric acid are not extensively available in the reviewed literature, studies using other oxidizing agents like nitrogen dioxide (NO₂) and electrochemical oxidation provide significant insights into the formation of platinum oxides. These oxides are crucial as they form a passivating layer that protects the bulk metal from further attack.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to identify the chemical states of elements on a material's surface. Studies on platinum nanoparticles have shown that exposure to oxidizing environments leads to the formation of a thin oxide layer. This layer can be composed of various platinum oxides, including platinum(II) oxide (PtO), platinum(IV) oxide (PtO₂), and mixed-valence species.[1][2][3]

Table 1: Quantitative Data on Platinum Oxide Formation from XPS Studies

Oxidizing AgentPlatinum MaterialOxide Species IdentifiedOxide Layer ThicknessCitation
Nitrogen Dioxide (NO₂)Pt/Sibunit CatalystsPtO, PtO₂0.15–0.3 nm (~1 monolayer)[1]
Electrochemical OxidationPlatinum NanoparticlesPtδ+, Pt²⁺, Pt⁴⁺Surface and bulk oxides[2]
Photoinduced DepositionPlatinum NanoparticlesPt(0), PtO, PtO₂Not specified[3]
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) Analysis of Platinum Surfaces

This protocol outlines the general steps for analyzing a platinum surface after exposure to an oxidizing environment like concentrated nitric acid.

  • Sample Preparation:

    • A platinum foil or a platinum-coated substrate is thoroughly cleaned.

    • The cleaned sample is then exposed to concentrated nitric acid for a specified duration and at a controlled temperature.

    • After exposure, the sample is carefully rinsed with ultrapure water to remove any residual acid and then dried with an inert gas (e.g., nitrogen or argon).

  • XPS Instrument Setup:

    • The sample is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.

    • A monochromatic X-ray source (commonly Al Kα or Mg Kα) is used to irradiate the sample surface.

  • Data Acquisition:

    • A survey scan is first performed to identify all the elements present on the surface.

    • High-resolution scans are then acquired for the Pt 4f, O 1s, and N 1s regions to determine the chemical states and bonding environments.

    • For depth profiling, an ion gun (typically using Ar⁺ ions) can be used to sputter away the surface layers, with high-resolution spectra acquired at different depths.

  • Data Analysis:

    • The acquired spectra are energy-calibrated, typically by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • The high-resolution spectra are fitted with appropriate synthetic peaks (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states. For the Pt 4f region, distinct peaks for metallic platinum (Pt⁰), PtO (Pt²⁺), and PtO₂ (Pt⁴⁺) will be present.

    • The relative concentrations of the different species are determined from the areas of the fitted peaks.

    • The thickness of the oxide layer can be estimated from the attenuation of the Pt 4f signal from the metallic substrate.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Clean_Pt Clean Platinum Sample Expose_HNO3 Expose to Conc. HNO3 Clean_Pt->Expose_HNO3 Rinse_Dry Rinse and Dry Expose_HNO3->Rinse_Dry Intro_UHV Introduce to UHV Chamber Rinse_Dry->Intro_UHV XRay_Irradiation Irradiate with X-rays Intro_UHV->XRay_Irradiation Detect_Electrons Detect Photoelectrons XRay_Irradiation->Detect_Electrons Survey_Scan Survey Scan Detect_Electrons->Survey_Scan HighRes_Scan High-Resolution Scans (Pt 4f, O 1s) Survey_Scan->HighRes_Scan Peak_Fitting Peak Fitting and Deconvolution HighRes_Scan->Peak_Fitting Quantification Quantification of Oxide States Peak_Fitting->Quantification

Caption: Experimental workflow for XPS analysis of a platinum surface.

Dissolution of Platinum in Nitric Acid-Containing Media

Elemental platinum is exceptionally resistant to attack by concentrated nitric acid alone.[4] Dissolution is achieved using aqua regia, a freshly prepared mixture of concentrated nitric and hydrochloric acids, typically in a 1:3 molar ratio. In this mixture, nitric acid acts as a powerful oxidizing agent, while hydrochloric acid provides chloride ions that complex with the platinum ions to form the stable hexachloroplatinate(IV) anion ([PtCl₆]²⁻), driving the dissolution process forward.[5]

The overall reaction for the dissolution of platinum in aqua regia is:

Pt(s) + 4 HNO₃(aq) + 6 HCl(aq) → H₂PtCl₆(aq) + 4 NO₂(g) + 4 H₂O(l)

Experimental Protocol: Dissolution of Platinum in Aqua Regia

The following protocol is a descriptive example for the dissolution of bulk platinum.[6]

  • Reagents and Materials:

    • Platinum metal (e.g., a 1-ounce bar).

    • Concentrated hydrochloric acid (~12 M).

    • Concentrated nitric acid (~15 M).

    • A suitable reaction vessel (e.g., a large beaker).

    • A heating source (e.g., a hot plate).

    • A condenser to minimize evaporation of the acids.

    • All work must be performed in a fume hood due to the evolution of toxic nitrogen dioxide gas.

  • Procedure:

    • Place the platinum metal in the reaction vessel.

    • Add concentrated hydrochloric acid to cover the platinum.

    • Carefully add a smaller volume of concentrated nitric acid. A common starting ratio is approximately 8 parts HCl to 1 part HNO₃ by volume.

    • Gently heat the mixture to near boiling. The dissolution of bulk platinum is very slow at room temperature.

    • As the reaction proceeds, the solution will turn orange to red, and brown nitrogen dioxide gas will be evolved.

    • The reaction is very slow and may take several hours to days for a solid piece of platinum. Periodically, small additions of nitric acid may be required to maintain the reaction. If significant amounts of acid have been added, hydrochloric acid may also need to be replenished.

    • The dissolution is complete when no solid platinum remains. The resulting solution is crude chloroplatinic acid.

Experimental Protocol: Quantification of Dissolved Platinum by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an extremely sensitive technique for determining the concentration of dissolved metals, making it ideal for measuring even minute amounts of platinum dissolution.[7][8]

  • Sample Collection and Preparation:

    • Aliquots of the nitric acid solution that has been in contact with the platinum are carefully collected.

    • The samples are diluted with ultrapure water containing a small amount of nitric acid (e.g., 0.5-2% v/v) to a concentration within the linear dynamic range of the ICP-MS instrument. A large dilution factor is often necessary.[7]

    • An internal standard (e.g., an element not present in the sample with a similar mass and ionization potential to platinum) is added to all samples, standards, and blanks to correct for instrumental drift.

  • Instrument Calibration:

    • A series of calibration standards with known platinum concentrations are prepared by diluting a certified platinum standard solution in the same acid matrix as the samples.

  • ICP-MS Analysis:

    • The ICP-MS is tuned and optimized for the analysis of platinum.

    • The blank, calibration standards, and samples are introduced into the plasma. The instrument measures the intensity of the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).

  • Data Analysis:

    • A calibration curve is generated by plotting the intensity of the platinum signal versus the concentration of the standards.

    • The concentration of platinum in the unknown samples is determined from the calibration curve.

    • The dissolution rate can be calculated based on the measured platinum concentration, the volume of the acid, the surface area of the platinum sample, and the duration of the experiment.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Collect_Aliquot Collect Aliquot of Acid Dilute_Sample Dilute with Dilute HNO3 Collect_Aliquot->Dilute_Sample Add_Internal_Std Add Internal Standard Dilute_Sample->Add_Internal_Std Analyze_Samples Analyze Samples Add_Internal_Std->Analyze_Samples Prepare_Standards Prepare Calibration Standards Calibrate_Instrument Calibrate Instrument Prepare_Standards->Calibrate_Instrument Calibrate_Instrument->Analyze_Samples Generate_Curve Generate Calibration Curve Analyze_Samples->Generate_Curve Determine_Conc Determine Pt Concentration Generate_Curve->Determine_Conc Calculate_Rate Calculate Dissolution Rate Determine_Conc->Calculate_Rate

Caption: Workflow for quantifying dissolved platinum using ICP-MS.

Electrochemical Characterization of the Platinum-Nitric Acid Interface

Electrochemical techniques are invaluable for studying the in-situ behavior of the platinum surface in contact with concentrated nitric acid. They can provide information on corrosion potential, the formation and reduction of surface oxides, and the kinetics of electrochemical reactions.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry involves scanning the potential of a working electrode (in this case, platinum) and measuring the resulting current. The resulting voltammogram provides a fingerprint of the electrochemical processes occurring at the electrode surface.

  • Electrochemical Cell Setup:

    • A three-electrode cell is used, consisting of a platinum working electrode, a platinum wire or mesh counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, although care must be taken to prevent chloride contamination if it is not desired in the experiment).[9]

    • The electrolyte is concentrated nitric acid of the desired concentration.

    • The solution should be deoxygenated by bubbling with an inert gas like nitrogen or argon before the experiment, and a blanket of the inert gas should be maintained over the solution during the measurement.[9]

  • CV Measurement:

    • The potentiostat is set to scan the potential from an initial value to a final value and then back. The potential range should be chosen to encompass the regions of interest, such as oxide formation and reduction.

    • The scan rate (in mV/s) is an important parameter that can be varied to study the kinetics of the surface processes.

  • Data Interpretation:

    • The resulting cyclic voltammogram will show peaks corresponding to oxidation and reduction processes. For platinum in an acidic medium, the anodic scan will show the formation of platinum oxides, and the cathodic scan will show their reduction. The potential and charge of these peaks provide information about the nature and amount of the surface oxides.

CV_Workflow Setup Set up Three-Electrode Cell (Pt WE, Pt CE, RE) in Concentrated HNO3 Deoxygenate Deoxygenate Electrolyte with N2 or Ar Setup->Deoxygenate Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Deoxygenate->Set_Parameters Run_Scan Run Potential Scan Set_Parameters->Run_Scan Record_Current Record Resulting Current Run_Scan->Record_Current Plot_Voltammogram Plot Current vs. Potential Record_Current->Plot_Voltammogram Analyze_Peaks Analyze Oxidation/Reduction Peaks Plot_Voltammogram->Analyze_Peaks

Caption: Experimental workflow for cyclic voltammetry.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the properties of the electrode-electrolyte interface, including the formation of passive films and charge transfer kinetics.

  • Electrochemical Cell Setup:

    • The same three-electrode cell setup as for cyclic voltammetry is used.

  • EIS Measurement:

    • The platinum working electrode is held at a constant DC potential.

    • A small amplitude AC potential perturbation is applied over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).

    • The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Analysis:

    • The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[10]

    • The shape of the Nyquist plot (e.g., the presence of semicircles) provides information about the interfacial processes.[11][12][13][14]

    • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as solution resistance, double-layer capacitance, and charge-transfer resistance, which relate to the physical and chemical properties of the passive oxide layer.

EIS_Workflow Setup Set up Three-Electrode Cell in Concentrated HNO3 Set_DC_Potential Set Constant DC Potential Setup->Set_DC_Potential Apply_AC_Perturbation Apply Small AC Potential over a Frequency Range Set_DC_Potential->Apply_AC_Perturbation Measure_AC_Current Measure AC Current Response Apply_AC_Perturbation->Measure_AC_Current Calculate_Impedance Calculate Impedance at Each Frequency Measure_AC_Current->Calculate_Impedance Plot_Data Plot Nyquist and Bode Diagrams Calculate_Impedance->Plot_Data Model_Fitting Fit Data to Equivalent Circuit Model Plot_Data->Model_Fitting

References

The Genesis of Modern Industrial Chemistry: Unraveling Platinum's Catalytic Power in Nitric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Core Discovery of Platinum's Catalytic Activity with Nitric Acid for Researchers, Scientists, and Drug Development Professionals

The discovery of platinum's remarkable ability to catalyze the oxidation of ammonia, a cornerstone of modern nitric acid production, represents a pivotal moment in industrial chemistry. This technical guide delves into the seminal experiments that unveiled this catalytic phenomenon, providing a detailed examination of the methodologies and quantitative data that laid the groundwork for large-scale nitric acid synthesis. The innovations of Frédéric Kuhlmann and Wilhelm Ostwald are central to this narrative, and their pioneering work continues to influence catalytic research and chemical manufacturing to this day.

The Dawn of a Catalytic Revolution: Frédéric Kuhlmann's Pioneering Observation (1838)

In 1838, French chemist Frédéric Kuhlmann made a groundbreaking observation that would, decades later, form the basis of industrial nitric acid production. His experiments demonstrated for the first time that platinum possesses the ability to facilitate the conversion of ammonia into nitrogen oxides in the presence of air.

Experimental Protocol: Kuhlmann's Ammonia Oxidation

Kuhlmann's experimental setup was elegantly simple, yet its implications were profound. The following protocol is based on historical accounts of his work:

  • Apparatus: A glass tube was used as the reaction vessel.

  • Catalyst: Finely divided platinum, in the form of platinum sponge, was placed within the glass tube.

  • Reactants: A mixture of ammonia gas and air was prepared.

  • Procedure:

    • The platinum sponge was heated to a temperature of approximately 300°C.

    • The pre-mixed ammonia and air gas stream was then passed over the heated platinum sponge.

    • The gaseous products exiting the tube were collected and analyzed.

  • Observation: Kuhlmann observed the formation of reddish-brown fumes, which he identified as higher nitrogen oxides, and the subsequent production of nitric acid upon reaction with water.

Quantitative Data from Kuhlmann's Experiments

While detailed quantitative data from Kuhlmann's original 1838 publication is not extensively available in modern databases, historical accounts indicate the significance of his findings. The key takeaway was the qualitative proof of concept: platinum could indeed catalyze the oxidation of ammonia to form precursors for nitric acid.

ParameterValue/Observation
Catalyst Platinum Sponge
Temperature Approximately 300°C
Reactants Ammonia and Air
Primary Product Nitrogen Oxides (observed as reddish-brown fumes)
Final Product Nitric Acid (upon reaction with water)

From Laboratory Curiosity to Industrial Reality: Wilhelm Ostwald's Process (Early 1900s)

While Kuhlmann's discovery was scientifically significant, it was not immediately applied on an industrial scale. It was the meticulous work of German chemist Wilhelm Ostwald in the early 20th century that transformed this catalytic reaction into a viable industrial process, for which he was awarded the Nobel Prize in Chemistry in 1909. The Ostwald process became the dominant method for producing nitric acid, a critical component for fertilizers and explosives.

Experimental Protocol: The Ostwald Process for Nitric Acid Synthesis

Ostwald's process involved a multi-step approach that optimized the reaction conditions for high-yield nitric acid production. The core of his innovation lay in the design of the catalytic converter and the management of reaction parameters.

  • Step 1: Catalytic Oxidation of Ammonia

    • Catalyst: Initially, finely divided platinum was used. This later evolved to include platinum-rhodium alloys (typically 90% Pt, 10% Rh) in the form of gauze to improve mechanical strength and catalytic activity at high temperatures.

    • Reactants: A precisely controlled mixture of ammonia and pre-heated air.

    • Procedure:

      • The platinum-rhodium gauze was heated to a high temperature, typically in the range of 800-950°C.

      • The ammonia-air mixture was passed through the catalyst gauze. The contact time was kept very short (on the order of milliseconds) to maximize the formation of nitric oxide (NO) and minimize its decomposition or conversion to dinitrogen (N₂).

    • Reaction: 4NH₃(g) + 5O₂(g) → 4NO(g) + 6H₂O(g)

  • Step 2: Oxidation of Nitric Oxide

    • Reaction: 2NO(g) + O₂(g) → 2NO₂(g)

  • Step 3: Absorption of Nitrogen Dioxide

    • Procedure: The nitrogen dioxide was then passed into an absorption tower where it reacted with water to form nitric acid (HNO₃).

    • Reaction: 3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g)

    • The nitric oxide produced in this step was typically recycled back into the process.

Quantitative Data for the Ostwald Process

The Ostwald process represented a significant leap in efficiency and scalability compared to earlier methods. The following table summarizes typical operating parameters and outcomes for an early 20th-century industrial Ostwald process.

ParameterValue
Catalyst Platinum-Rhodium (90:10) Gauze
Operating Temperature 800 - 950°C
Operating Pressure 1 - 8 atmospheres
Ammonia in Air Mixture ~10% by volume
Conversion Efficiency (NH₃ to NO) > 95%
Overall Yield (NH₃ to HNO₃) High (approaching theoretical limits with recycling)

Visualizing the Core Discoveries

To better understand the flow of these pivotal experiments, the following diagrams illustrate the logical and experimental workflows.

Kuhlmann_Experiment cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_products Product Analysis Ammonia Ammonia Gas Mixer Gas Mixture Ammonia->Mixer Air Air Air->Mixer Reactor Heated Glass Tube (approx. 300°C) with Platinum Sponge Mixer->Reactor Pass gas mixture over catalyst Collection Gaseous Products Reactor->Collection Collect effluent gases Analysis Observation of Nitrogen Oxides and formation of Nitric Acid with Water Collection->Analysis

Caption: Workflow of Kuhlmann's 1838 experiment.

Ostwald_Process cluster_step1 Step 1: Catalytic Oxidation of Ammonia cluster_step2 Step 2: Oxidation of Nitric Oxide cluster_step3 Step 3: Absorption and Acid Formation NH3_Air Ammonia-Air Mixture Converter Catalytic Converter (Pt-Rh Gauze, 800-950°C) NH3_Air->Converter NO_H2O Nitric Oxide (NO) + Water Vapor Converter->NO_H2O Cooler Cooling NO_H2O->Cooler Oxidation Oxidation Chamber (with excess air) Cooler->Oxidation NO2 Nitrogen Dioxide (NO₂) Oxidation->NO2 Absorption Absorption Tower (with Water) NO2->Absorption HNO3 Nitric Acid (HNO₃) Absorption->HNO3 Recycle_NO Recycled NO Absorption->Recycle_NO Recycle_NO->Oxidation Recycle

Caption: Logical flow of the Ostwald Process.

Signaling Pathway of Platinum Catalysis in Ammonia Oxidation

The underlying mechanism of platinum-catalyzed ammonia oxidation involves a series of adsorption, reaction, and desorption steps on the catalyst surface. While the detailed elementary steps are complex and have been the subject of extensive modern research, a simplified signaling pathway can be visualized as follows:

Catalytic_Cycle cluster_reactants Reactant Adsorption cluster_surface_reactions Surface Reactions cluster_products Product Desorption Pt Pt surface NH3_gas NH₃ (gas) NH3_ads NH₃ (ads) NH3_gas->NH3_ads Adsorption O2_gas O₂ (gas) O_ads O (ads) O2_gas->O_ads Dissociative Adsorption NH3_ads->Pt Intermediates NₓHᵧ intermediates NH3_ads->Intermediates Dehydrogenation O_ads->Pt O_ads->Intermediates Intermediates->Pt NO_ads NO (ads) Intermediates->NO_ads Oxidation H2O_gas H₂O (gas) Intermediates->H2O_gas Forms Water NO_ads->Pt NO_gas NO (gas) NO_ads->NO_gas Desorption

Caption: Simplified catalytic cycle on the platinum surface.

Conclusion

The elucidation of platinum's catalytic activity in the oxidation of ammonia stands as a testament to the power of scientific inquiry and its translation into industrial innovation. From Kuhlmann's initial, insightful observation to Ostwald's systematic development of a robust manufacturing process, the journey to efficient nitric acid synthesis was marked by careful experimentation and a deepening understanding of catalysis. The principles established by these pioneers not only revolutionized the chemical industry but also laid the foundation for countless other catalytic processes that are indispensable in modern science and technology. For researchers and professionals in drug development and other scientific fields, this historical and technical overview serves as a powerful reminder of how fundamental discoveries can drive transformative technological advancements.

An In-depth Technical Guide to the Electrochemical Behavior of Platinum in Nitric Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of platinum in nitric acid solutions. While platinum is renowned for its high resistance to corrosion, its interaction with nitric acid under electrochemical conditions is a nuanced subject of interest in various fields, including catalyst development, nuclear reprocessing, and sensor technology. This document synthesizes available data on the electrochemical parameters of platinum in nitric acid, details relevant experimental protocols, and visualizes key electrochemical processes.

Core Electrochemical Behavior

Platinum exhibits a high degree of stability in nitric acid across a wide range of concentrations and temperatures.[1][2] Unlike many other noble metals, platinum does not readily dissolve in pure nitric acid.[2] Dissolution is typically observed only under more aggressive conditions, such as in hot, concentrated aqua regia (a mixture of nitric and hydrochloric acids).[3]

The electrochemical behavior of platinum in nitric acid is primarily characterized by the formation of a passivating oxide layer on its surface. This layer, though extremely thin, effectively inhibits further corrosion. The stability and properties of this passive film are influenced by factors such as the concentration of the nitric acid, the applied potential, and the temperature.

Anodic Behavior

When a positive potential is applied to a platinum electrode in a nitric acid solution, an anodic current is observed, which corresponds to the formation of platinum oxides. At lower nitric acid concentrations (less than 2 M), a visible anodic deposit can form on the electrode surface.[4] At higher concentrations, the electrolyte may change color to a dark brown or yellow, indicating different anodic reactions are occurring.[4]

The process of platinum dissolution is a transient one, occurring during both the formation and reduction of the surface oxide layer.[1][5] The amount of platinum that dissolves anodically is often related to the presence of low-coordinated surface sites.[1]

Cathodic Behavior

The cathodic processes on a platinum electrode in nitric acid primarily involve the reduction of nitrate ions. The exact reduction products can vary depending on the conditions, but may include nitrite, nitric oxide (NO), and other nitrogen species.[6][7] The kinetics of these reduction reactions are dependent on the electrode material.[7]

Quantitative Electrochemical Data

Obtaining precise and comprehensive quantitative data for the electrochemical behavior of platinum specifically in nitric acid is challenging due to its high corrosion resistance. Much of the available literature focuses on more corrosive environments or comparative studies across different acids. The following tables summarize the available qualitative and limited quantitative information.

Table 1: Summary of Anodic Behavior of Platinum in Nitric Acid [4]

Nitric Acid ConcentrationObservation during Anodic Polarization
< 2 MFormation of a visible anodic deposit on the platinum electrode.
> 2 MElectrolyte color changes to dark brown/yellow.

Table 2: Key Electrochemical Parameters (General Observations)

ParameterValue/ObservationConditions
Corrosion Potential Shifts to more noble (positive) potentials with increasing nitric acid concentration.[8]Varies with HNO₃ concentration and temperature.
Corrosion Current Density Generally very low, indicating high corrosion resistance.Dependent on potential, temperature, and HNO₃ concentration.
Passivation Platinum readily passivates through the formation of a thin oxide layer.Occurs over a wide potential range in nitric acid.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research in this area. Below are generalized methodologies for key electrochemical techniques used to study platinum in nitric acid, based on common practices in the field.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the electrochemical behavior of platinum.

Experimental Setup:

  • Working Electrode: Polycrystalline platinum disc or wire electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: Nitric acid solutions of varying concentrations (e.g., 0.5 M, 2.0 M, 4.0 M).[4] The electrolyte should be deaerated with an inert gas (e.g., nitrogen or argon) before the experiment.[9]

  • Potential Window: A typical potential window for studying platinum in acidic media ranges from the hydrogen evolution region to the oxygen evolution region (e.g., -0.2 V to +1.5 V vs. SCE). The specific window should be chosen to encompass the redox features of interest.[10]

  • Scan Rate: Scan rates can vary from 10 mV/s to several hundred V/s, depending on the process being investigated. A common starting point is 50 mV/s.[10]

Procedure:

  • Pre-treatment of the working electrode is critical for obtaining reproducible results. This often involves mechanical polishing followed by electrochemical cleaning (e.g., cycling the potential in a supporting electrolyte like sulfuric acid).

  • The electrochemical cell is assembled with the three electrodes and filled with the deaerated nitric acid electrolyte.

  • The cyclic voltammogram is recorded by sweeping the potential between the chosen vertex potentials at a set scan rate.

G cluster_prep Electrode Preparation cluster_exp Cyclic Voltammetry p1 Mechanical Polishing p2 Electrochemical Cleaning p1->p2 e1 Assemble 3-Electrode Cell p2->e1 e2 Add Deaerated HNO3 Electrolyte e1->e2 e3 Apply Potential Sweep e2->e3 e4 Record Current Response e3->e4

Figure 1: Experimental workflow for Cyclic Voltammetry.
Chronoamperometry

Chronoamperometry is used to study the current response as a function of time after a potential step is applied. This can provide insights into reaction kinetics and diffusion processes.

Experimental Setup:

  • The three-electrode setup is the same as for cyclic voltammetry.

Procedure:

  • The working electrode is held at an initial potential where no significant faradaic reaction occurs.

  • The potential is then stepped to a value where the reaction of interest (e.g., oxide formation or nitrate reduction) occurs.

  • The resulting current is recorded as a function of time.

G A Initial Potential (No Reaction) B Potential Step A->B Apply C Final Potential (Reaction Occurs) B->C D Measure Current vs. Time C->D

Figure 2: Logical flow of a Chronoamperometry experiment.

Reaction Mechanisms and Signaling Pathways

The interaction of platinum with nitric acid involves complex surface reactions. The following diagrams illustrate the proposed pathways for key processes.

Anodic Dissolution of Platinum

The anodic dissolution of platinum in acidic media is closely linked to the formation and reduction of a surface oxide layer. A proposed mechanism involves the place-exchange of oxygen atoms from surface to sub-surface positions, leading to a transient dissolution of platinum atoms.[1][5]

G Pt Pt (surface) Pt_O_ads Pt-O (adsorbed) Pt->Pt_O_ads Oxidation Pt_O_sub Pt-O (sub-surface) Pt_O_ads->Pt_O_sub Place Exchange Pt_ion Pt^n+ (dissolved) Pt_O_sub->Pt_ion Dissolution

Figure 3: Proposed mechanism for anodic dissolution of platinum.
Reduction of Nitric Acid

The electrochemical reduction of nitric acid on a platinum surface can proceed through various intermediates. A simplified pathway involves the initial reduction of nitrate to nitrite, which can then be further reduced to nitric oxide and other species.[6][7]

G NO3 NO3- (Nitrate) NO2 NO2- (Nitrite) NO3->NO2 + e- NO NO (Nitric Oxide) NO2->NO + e- N2O N2O (Nitrous Oxide) NO->N2O + e- NH2OH NH2OH (Hydroxylamine) NO->NH2OH + e-, + H+

Figure 4: Simplified pathway for the reduction of nitric acid on platinum.

Conclusion

The electrochemical behavior of platinum in nitric acid is characterized by its remarkable resistance to corrosion, primarily due to the formation of a stable passive oxide layer. While quantitative data remains somewhat limited in the literature, the qualitative behavior observed through techniques like cyclic voltammetry provides valuable insights into the anodic and cathodic processes. Further research focusing on detailed quantitative analysis under a wide range of conditions would be beneficial for a more complete understanding of this important electrochemical system. The experimental protocols and reaction mechanisms outlined in this guide provide a solid foundation for researchers and professionals working with platinum in nitric acid environments.

References

Pioneering Steps in Chemical Synthesis: An In-depth Technical Guide to Early Experiments on Nitric Acid and Platinum Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational 19th and early 20th-century experiments that established the industrial production of nitric acid through platinum-catalyzed ammonia oxidation. We will explore the seminal work of Frédéric Kuhlmann and Wilhelm Ostwald, presenting their experimental methodologies, quantitative data, and the logical progression of their discoveries. This document aims to provide a comprehensive historical and technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Industrial Catalysis

The late 19th and early 20th centuries marked a pivotal era in industrial chemistry, with the development of catalytic processes that would reshape global manufacturing. Among the most significant of these was the catalytic oxidation of ammonia to produce nitric acid, a cornerstone chemical for the production of fertilizers and explosives. This guide revisits the pioneering experiments that laid the groundwork for this technology, focusing on the contributions of Frédéric Kuhlmann and the subsequent industrial process developed by Wilhelm Ostwald.

Early Observations: The Work of Humphry Davy

While not focused on nitric acid production, the catalytic properties of platinum were first observed in the early 19th century. Scientist Sir Humphry Davy, during his work on the miner's safety lamp, discovered that a platinum wire would continue to glow when placed near the ignited wick, catalyzing the ongoing oxidation of coal gas. This early observation was a precursor to the more systematic investigations into platinum's catalytic capabilities.

Frédéric Kuhlmann's Foundational Experiments (1838)

French chemist Frédéric Kuhlmann was the first to patent the process of converting ammonia to nitric acid using a platinum catalyst in 1838. His work established the fundamental chemistry that would later be industrialized.

Experimental Protocol: Kuhlmann's Ammonia Oxidation

Kuhlmann's experiments involved passing a mixture of ammonia and air over a platinum sponge at elevated temperatures. While detailed quantitative data from his original 1838 patent and publications are scarce in modern readily-accessible literature, the general methodology can be reconstructed.

Objective: To demonstrate the catalytic conversion of ammonia to nitric oxide in the presence of platinum, as the first step in the synthesis of nitric acid.

Apparatus:

  • A source of ammonia gas.

  • An air pump or bellows to supply a controlled stream of air.

  • A heated tube, likely made of glass or ceramic, to contain the catalyst.

  • A platinum sponge catalyst.

  • A series of vessels to capture and analyze the gaseous products.

Procedure:

  • A mixture of ammonia gas and air was prepared.

  • This gaseous mixture was passed through a heated tube containing a platinum sponge.

  • The temperature of the tube was maintained at a "red heat," which is estimated to be in the range of 600-800°C.

  • The gaseous products exiting the tube were collected.

  • The presence of nitrogen oxides was confirmed through qualitative chemical tests, likely the reaction with water to form nitric and nitrous acids, and subsequent analysis of these acids.

Kuhlmann's Key Reaction

The primary chemical transformation demonstrated by Kuhlmann is the oxidation of ammonia to nitric oxide:

4NH₃ (g) + 5O₂ (g) → 4NO (g) + 6H₂O (g)

Although Kuhlmann's process was not commercially viable at the time due to the lack of a cheap and plentiful source of ammonia, his work laid the scientific foundation for future developments.

Wilhelm Ostwald's Industrial Process (1902)

Building upon the work of Kuhlmann and with the advent of the Haber-Bosch process for ammonia synthesis, German chemist Wilhelm Ostwald developed an industrially scalable process for nitric acid production, for which he was awarded the Nobel Prize in Chemistry in 1909. He patented this process in 1902.

Experimental Protocol: Ostwald's Catalytic Converter

Ostwald's key innovation was the design of a continuous process and the use of a platinum gauze catalyst, which proved to be more efficient and robust than the platinum sponge used by his predecessors.

Objective: To achieve a high-yield, continuous conversion of ammonia to nitric oxide for the industrial production of nitric acid.

Apparatus:

  • A system for mixing ammonia and air in precise ratios.

  • A converter unit containing a platinum gauze catalyst. Early versions used pure platinum, which was later alloyed with rhodium to improve strength and reduce platinum loss.

  • A heat source to initiate the reaction. The reaction is highly exothermic, so once initiated, it is self-sustaining.

  • A cooling system to lower the temperature of the nitric oxide gas.

  • An oxidation tower where nitric oxide reacts with additional oxygen to form nitrogen dioxide.

  • An absorption tower where nitrogen dioxide reacts with water to form nitric acid.

Procedure:

  • A pre-heated mixture of ammonia and air (typically around 1 part ammonia to 8 parts air by volume) was passed through a platinum gauze catalyst.

  • The catalyst was heated to initiate the reaction, after which the exothermic nature of the reaction maintained the temperature, typically around 800-950°C.

  • The resulting nitric oxide gas was rapidly cooled to prevent its decomposition back to nitrogen and oxygen.

  • The cooled nitric oxide was then passed into an oxidation tower where it reacted with excess oxygen to form nitrogen dioxide.

  • Finally, the nitrogen dioxide was fed into an absorption tower where it reacted with water in a counter-current flow to produce nitric acid.

Quantitative Data from Early Ostwald Process Implementations
ParameterValueSource(s)
Catalyst Composition Initially pure platinum gauze, later 90% Platinum - 10% Rhodium
Operating Temperature 800 - 950 °C
Operating Pressure 4 - 10 atmospheres (in later developments)
Ammonia in Air Mixture ~10-12% by volume
Conversion Efficiency (NH₃ to NO) ~95%
The Three Core Chemical Reactions of the Ostwald Process

The Ostwald process can be summarized by three key chemical equations:

  • Catalytic Oxidation of Ammonia: 4NH₃ (g) + 5O₂ (g) ⇌ 4NO (g) + 6H₂O (g) (ΔH = -905.2 kJ/mol)

  • Oxidation of Nitric Oxide: 2NO (g) + O₂ (g) ⇌ 2NO₂ (g)

  • Absorption in Water: 3NO₂ (g) + H₂O (l) ⇌ 2HNO₃ (aq) + NO (g)

The nitric oxide produced in the third step is typically recycled back into the oxidation tower to improve the overall yield of nitric acid.

Visualizing the Pathways and Workflows

To better understand the logical and chemical progressions of these early experiments, the following diagrams have been created using the DOT language.

Kuhlmann's Experimental Workflow

Kuhlmann_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Conversion cluster_products Product Collection & Analysis Ammonia Ammonia Source Mixer Gas Mixing Ammonia->Mixer Air Air Source Air->Mixer HeatedTube Heated Tube (Red Heat) Mixer->HeatedTube NH₃ + Air Mixture Collection Gas Collection HeatedTube->Collection Gaseous Products (containing NO) Catalyst Platinum Sponge Catalyst->HeatedTube inside Analysis Qualitative Analysis (Formation of Nitric Acid) Collection->Analysis

Caption: A diagram illustrating the workflow of Frédéric Kuhlmann's 1838 experiment.

The Ostwald Process Chemical Pathway

Ostwald_Process NH3 Ammonia (NH₃) Converter Catalytic Converter (Pt/Rh gauze, 800-950°C) NH3->Converter O2_1 Oxygen (O₂) O2_1->Converter NO Nitric Oxide (NO) Converter->NO H2O Water (H₂O) Converter->H2O Cooler Cooling NO->Cooler OxidationTower Oxidation Tower Cooler->OxidationTower O2_2 Oxygen (O₂) O2_2->OxidationTower NO2 Nitrogen Dioxide (NO₂) OxidationTower->NO2 AbsorptionTower Absorption Tower NO2->AbsorptionTower H2O_absorb Water (H₂O) H2O_absorb->AbsorptionTower HNO3 Nitric Acid (HNO₃) AbsorptionTower->HNO3 NO_recycle Nitric Oxide (NO) (recycled) AbsorptionTower->NO_recycle NO_recycle->OxidationTower

Caption: The chemical pathway of the industrial Ostwald process for nitric acid production.

Conclusion

The early experiments of Frédéric Kuhlmann and the subsequent industrial process developed by Wilhelm Ostwald were monumental achievements in the field of chemical engineering. They not only established the foundation for the large-scale production of nitric acid but also demonstrated the immense potential of platinum catalysis. These pioneering efforts paved the way for the development of a wide array of catalytic processes that are central to modern chemical and pharmaceutical manufacturing. Understanding the historical context and the technical details of these early experiments provides valuable insights into the evolution of industrial chemistry and the enduring importance of catalysis in scientific innovation.

Theoretical Insights into Nitric Acid Interactions with Platinum Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical models governing the adsorption of nitric acid and its related species on platinum surfaces. The information presented herein is crucial for understanding the fundamental mechanisms of catalytic processes involving nitric acid, which are pivotal in various industrial applications, including the production of fertilizers and specialty chemicals. While direct theoretical studies on the adsorption of molecular nitric acid (HNO₃) on platinum are limited in publicly accessible literature, this guide synthesizes available data on the closely related nitrate anion (NO₃⁻) and other nitrogen oxides to construct a comprehensive theoretical framework.

Theoretical Modeling of Nitrate Adsorption on Platinum Surfaces

The interaction of the nitrate ion (NO₃⁻), the conjugate base of nitric acid, with platinum surfaces has been investigated using Density Functional Theory (DFT), particularly in the context of nitrate electroreduction. These studies provide critical insights into preferred adsorption sites, adsorption energies, and the influence of the platinum surface structure.

A key study in this area focuses on the adsorption of nitrate on Pt(111) and Pt(100) surfaces. It reveals that the adsorption behavior is highly sensitive to the surface structure. On the Pt(100) surface, nitrate can adsorb in a tridentate configuration, parallel to the surface and involving the nitrogen atom. This configuration is identified as a key requirement for its activation. In contrast, on the Pt(111) surface, this tridentate configuration is not favored.

The process of a proton-coupled electron transfer (PCET) to adsorbed nitrate species has been shown to invariably lead to the desorption of nitric acid, highlighting the dynamic interplay between the adsorbed species and the electrochemical environment.

Adsorption Configurations and Energetics of Nitrate on Platinum

The adsorption of nitrate on platinum surfaces can occur through several configurations, with varying stability. The primary configurations are monodentate, bidentate, and tridentate.

  • Monodentate: The nitrate ion binds to a single platinum atom through one of its oxygen atoms.

  • Bidentate: The nitrate ion binds to the surface through two oxygen atoms.

  • Tridentate: The nitrate ion interacts with the surface through all three oxygen atoms or, in some cases, involving the central nitrogen atom.

DFT calculations have quantified the adsorption energies for these configurations on different platinum facets.

AdsorbateSurfaceAdsorption ConfigurationAdsorption Energy (eV)
NO₃⁻Pt(100)Monodentate (parallel)Favorable by 0.72 eV (under negative total charge)
NO₃⁻Pt(100)Tridentate to Nitric AcidStable by 0.45 eV

Note: Adsorption energies are highly dependent on the computational setup, including the exchange-correlation functional, basis set, and surface coverage.

Inferred Adsorption Behavior of Molecular Nitric Acid

While direct DFT studies on molecular HNO₃ adsorption are scarce, we can infer its likely behavior based on the nitrate data and the general principles of molecular adsorption on metal surfaces. Molecular nitric acid is expected to interact with the platinum surface through its oxygen atoms. Physisorption is likely to be the initial step, followed by potential chemisorption or dissociation.

The high reactivity of nitric acid suggests that its dissociation into adsorbed nitrate (NO₃⁻) and a proton (which would likely adsorb as a hydrogen atom on the platinum surface) is a probable pathway. The presence of surface defects, such as steps and kinks, is expected to play a significant role in promoting this dissociation.

Comparative Adsorption of Other Nitrogen Oxides on Pt(111)

To provide a broader context for the surface chemistry of nitric acid, it is instructive to consider the well-studied adsorption of nitric oxide (NO) and nitrogen dioxide (NO₂) on platinum surfaces. DFT studies have been extensively employed to understand their bonding and reactivity.

NO and NO₂ are strong electron acceptors and bind to the Pt(111) surface via charge donation from the metal.[1] At low coverages, they tend to occupy sites that maximize this charge transfer.[1]

AdsorbateSurfacePreferred Adsorption Site (Low Coverage)Adsorption Energy (eV)Key Structural Parameters
NOPt(111)fcc hollow-1.84N-O bond length increase of 0.043 Å[2]
NO₂Pt(111)μ-N,O nitrito-One N-O bond parallel to the surface[2]
NO₃Pt(111)-Weaker than NO-

The binding energy of these nitrogen oxides follows the order NO > NO₃ > NO₂ at low coverage.[1]

Experimental Protocols for Studying Nitric Acid Adsorption

The theoretical models for nitric acid adsorption on platinum surfaces are validated and refined through various surface science techniques. These experimental methods provide crucial data on adsorption energies, surface structures, and vibrational properties of adsorbates.

Density Functional Theory (DFT) Calculations

Methodology: DFT calculations are the primary theoretical tool for modeling the adsorption of molecules on surfaces. The typical methodology involves:

  • Model Construction: A slab model of the platinum surface (e.g., Pt(111)) is constructed, typically consisting of several atomic layers. A vacuum region is added to separate periodic images of the slab.

  • Adsorbate Placement: The nitric acid molecule or nitrate ion is placed at various high-symmetry sites on the surface (e.g., top, bridge, hollow).

  • Geometric Optimization: The positions of the atoms in the adsorbate and the top layers of the platinum slab are relaxed until the forces on the atoms are minimized, yielding the most stable adsorption geometry.

  • Energy Calculation: The adsorption energy (E_ads) is calculated as the difference between the total energy of the combined adsorbate-slab system and the sum of the energies of the isolated slab and the adsorbate molecule in the gas phase.

  • Vibrational Analysis: The vibrational frequencies of the adsorbed species are calculated and can be compared with experimental data from techniques like HREELS.

Temperature Programmed Desorption (TPD)

Methodology: TPD is used to determine the desorption energy of an adsorbate from a surface.

  • Adsorption: The clean platinum single crystal in an ultra-high vacuum (UHV) chamber is cooled to a low temperature, and a controlled dose of nitric acid vapor is introduced.

  • Heating: The crystal is then heated at a linear rate.

  • Desorption Monitoring: A mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) is analyzed using methods like the Redhead analysis to extract the desorption activation energy, which is often a good approximation of the adsorption energy for non-activated adsorption.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

Methodology: HREELS provides information about the vibrational modes of adsorbed molecules, which can be used to identify the adsorbate and its bonding configuration.

  • Adsorption: A monolayer or sub-monolayer of nitric acid is adsorbed onto a clean platinum single crystal in UHV.

  • Electron Beam Interaction: A monoenergetic beam of low-energy electrons is directed at the surface.

  • Energy Loss Measurement: The energy of the scattered electrons is analyzed. Electrons that have excited a vibrational mode of the adsorbate will have a characteristic energy loss.

  • Spectral Analysis: The HREELS spectrum, a plot of electron intensity versus energy loss, reveals the vibrational frequencies of the adsorbed nitric acid, which can be compared to DFT-calculated frequencies to determine the adsorption geometry.

Scanning Tunneling Microscopy (STM)

Methodology: STM allows for the direct visualization of adsorbed molecules on a surface with atomic resolution.

  • Sample Preparation: A clean platinum single crystal is prepared in UHV, and nitric acid is adsorbed at a specific temperature and coverage.

  • Imaging: A sharp metallic tip is brought very close to the surface, and a bias voltage is applied. The tunneling current between the tip and the surface is measured as the tip is scanned across the surface.

  • Image Formation: The variations in the tunneling current are used to construct a topographic image of the surface, revealing the positions and arrangements of the adsorbed nitric acid molecules. This can be used to identify preferred adsorption sites and the formation of ordered adlayers.

Visualizing Adsorption and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in the study of nitric acid and related species on platinum surfaces.

Adsorption_Configurations cluster_adsorption Adsorption & Dissociation HNO3_gas HNO₃ (gas) Physisorbed Physisorbed HNO₃ HNO3_gas->Physisorbed Physisorption Pt_surface Pt(111) Surface Chemisorbed Chemisorbed HNO₃ Physisorbed->Chemisorbed Chemisorption Dissociated Adsorbed NO₃⁻ + H⁺ Chemisorbed->Dissociated Dissociation Dissociated->Pt_surface Binding to Surface

Caption: Proposed pathway for nitric acid interaction with a Pt(111) surface.

Nitrate_Adsorption_Modes Nitrate NO₃⁻ on Pt Surface Monodentate Monodentate (Binding via one O) Nitrate->Monodentate Bidentate Bidentate (Binding via two O) Nitrate->Bidentate Tridentate Tridentate (Binding via N and/or O) Nitrate->Tridentate

Caption: Different adsorption modes for the nitrate anion on a platinum surface.

Experimental_Workflow Logical Workflow for Investigating HNO₃ Adsorption cluster_theory Theoretical Modeling cluster_experiment Experimental Validation DFT DFT Calculations (Adsorption Energies, Geometries, Frequencies) TPD TPD (Desorption Energy) DFT->TPD Predicts HREELS HREELS (Vibrational Frequencies) DFT->HREELS Predicts STM STM (Adsorption Sites, Surface Structure) DFT->STM Predicts TPD->DFT Validates HREELS->DFT Validates STM->DFT Validates

Caption: Interplay between theoretical modeling and experimental validation.

References

Quantum Chemical Insights into the Surface Chemistry of Nitric Acid on Platinum (111): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical studies concerning the interaction of nitric acid (HNO₃) and related nitrogen oxides with the Platinum (111) surface. While direct computational investigations specifically targeting nitric acid on Pt(111) are limited, a comprehensive understanding can be constructed by examining the extensive research on the adsorption and reaction of its precursors and dissociation products, primarily nitrogen monoxide (NO), nitrogen dioxide (NO₂), and the nitrate radical (NO₃). This document synthesizes findings from density functional theory (DFT) calculations to elucidate adsorption energetics, geometries, and reaction pathways, offering valuable insights for catalysis and surface science.

Introduction to Nitric Acid Chemistry on Platinum Surfaces

Platinum is a cornerstone catalyst in numerous industrial processes, including the oxidation of ammonia to produce nitric acid. Understanding the fundamental interactions of nitric acid and its intermediates with platinum surfaces at a quantum level is crucial for optimizing these catalytic processes. The Pt(111) surface, being the most stable and extensively studied single crystal face, serves as an ideal model system for these investigations. Quantum chemical studies, particularly those employing DFT, provide atomic-scale details of the adsorption sites, binding energies, and the transition states of surface reactions, which are often inaccessible through experimental means alone.

Recent theoretical work in electrochemistry has highlighted the role of nitric acid as a key intermediate. For instance, studies on nitrate (NO₃⁻) electroreduction on Pt(111) have shown that a proton-coupled electron transfer to an adsorbed nitrate species can lead to its desorption as nitric acid.[1] This underscores the importance of understanding the subsequent behavior of nitric acid on the platinum surface.

Computational Methodology: A Protocol Overview

The quantum chemical studies of nitrogen-containing species on Pt(111) predominantly employ periodic, self-consistent DFT calculations. The following outlines a typical computational protocol based on the methodologies reported in the literature.[2][3]

Computational Protocol for NOx/Pt(111) Systems

ParameterSpecificationRationale
Software VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSOWidely used, robust plane-wave DFT codes for periodic systems.
Functional PW91 (Perdew-Wang 91) or PBE (Perdew-Burke-Ernzerhof) GGAGeneralized Gradient Approximation functionals that provide a good balance between accuracy and computational cost for metallic systems.
Electron-Core Interaction Projector Augmented-Wave (PAW) or Ultrasoft PseudopotentialsEfficient methods to describe the interaction between valence electrons and ion cores.
Plane-Wave Cutoff ~400 eVEnergy cutoff for the plane-wave basis set expansion, ensuring convergence of the total energy.
Pt(111) Surface Model 4-layer slab with a (2x2) or (4x4) supercellA slab model of sufficient thickness to represent the bulk properties in the center, with a supercell large enough to minimize interactions between periodic images of adsorbates.
Vacuum Layer >10 ÅA vacuum region separating periodic slabs in the z-direction to prevent spurious interactions.
k-point Sampling Monkhorst-Pack scheme (e.g., 10x10x1 for a 2x2 cell)Defines the sampling of the Brillouin zone, crucial for metallic systems.
Geometry Optimization Ionic relaxations until forces are < 0.01 eV/ÅEnsures that the system is at a local energy minimum.
Adsorption Energy (E_ads) E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate)Calculation of the binding energy of an adsorbate to the surface.
Transition State Search Climbing Image Nudged Elastic Band (CI-NEB)A method to find the minimum energy path and the transition state between a reactant and a product.

Adsorption of Nitrogen Oxides on Pt(111)

The adsorption of nitric acid on Pt(111) is expected to be followed by dissociation into various nitrogen oxides and hydroxyl groups. Understanding the stability and configuration of these species is the first step in unraveling the reaction network.

Adsorption Geometries and Energetics

DFT calculations have shown that NO, NO₂, and NO₃ are strong electron acceptors, binding to the Pt(111) surface through charge donation from the metal.[3] At low coverage, the most stable adsorption sites are typically those that maximize the coordination with surface platinum atoms.

Table 1: Calculated Adsorption Energies of Nitrogen Oxides on Pt(111)

AdsorbateMost Stable SiteAdsorption Energy (eV)Key Geometric Features
NOfcc hollow-2.00N-down orientation, perpendicular to the surface.[3]
NO₂bridge-fcc-1.22Binds through both O atoms and the N atom.
NO₃top-fcc-hcp-1.61Planar structure with O atoms interacting with Pt.
OHtop-2.70 (relative to H₂O and H₂)O-down orientation.[2]
Ofcc hollow-4.50 (relative to O₂)Strong binding at the three-fold hollow site.[4]
Nfcc hollow-5.50 (relative to N₂)Very strong binding, indicating high stability.[4]

Note: Adsorption energies are coverage-dependent. The values presented are for low coverage scenarios.

Higher surface coverages lead to repulsive interactions between adsorbates, which can decrease the adsorption energy and favor migration to lower-coordination sites.[3]

Visualizing Adsorption Configurations

The following diagram illustrates the typical adsorption sites for key species on the Pt(111) surface.

Adsorption_Sites cluster_surface Pt(111) Surface pt1 pt2 pt3 pt4 pt5 pt6 top Top bridge Bridge fcc fcc hcp hcp

Caption: High-symmetry adsorption sites on the Pt(111) surface.

Reaction Pathways of Nitric Acid Decomposition

While a complete reaction network for HNO₃ on Pt(111) from first-principles is not yet established in the literature, plausible decomposition pathways can be inferred from studies on related reactions. The primary decomposition steps are likely to be the cleavage of the O-H bond or the N-OH bond.

Possible Initial Decomposition Steps:

  • O-H Bond Scission: HNO₃(ads) → NO₃(ads) + H(ads)

  • N-OH Bond Scission: HNO₃(ads) → NO₂(ads) + OH(ads)

The relative stability of the products on the Pt(111) surface (see Table 1) suggests that both pathways are thermodynamically plausible. The kinetic barriers for these steps would determine the dominant initial reaction.

Workflow for Determining Reaction Pathways

The diagram below illustrates the typical computational workflow used to investigate surface-catalyzed reactions.

Reaction_Pathway_Workflow start Define Reactants (e.g., HNO₃) and Products (e.g., NO₂ + OH) geom_opt Optimize Adsorbed Geometries of Reactants, Products, and Intermediates start->geom_opt neb Perform CI-NEB Calculation to Find Minimum Energy Path geom_opt->neb ts_search Identify Transition State (TS) Structure neb->ts_search freq_calc Perform Vibrational Frequency Analysis ts_search->freq_calc verify_ts Verify TS (One Imaginary Frequency) and Calculate Zero-Point Energy freq_calc->verify_ts energy_profile Construct Reaction Energy Profile verify_ts->energy_profile

Caption: Computational workflow for reaction pathway analysis.

Insights from NO Reduction Studies

Studies on the reduction of NO by hydrogen provide valuable data on the activation barriers for N-O bond cleavage in various intermediates, which are relevant to the decomposition of HNO₃.[2]

Table 2: Activation Barriers for N-O Bond Cleavage on Pt(111)

ReactionActivation Energy (eV)Reaction Energy (eV)
NOH* → N* + OH1.07-0.24
HNO → NH* + O1.47-0.19
NO → N* + O*2.550.88

Data for clean Pt(111) surface. * denotes an adsorbed species.[2]

These results show that the N-O bond is significantly easier to break once the nitrogen or oxygen atom is hydrogenated (as in NOH or HNO).[2] This implies that the presence of hydrogen (from HNO₃'s own hydroxyl group or from co-adsorbates) will be critical in the overall reaction mechanism. The direct dissociation of NO has a very high barrier, suggesting it is not a favorable pathway at lower temperatures.[2]

Proposed Nitric Acid Decomposition Pathway

Based on the available data, a logical pathway for the decomposition of nitric acid on Pt(111) can be proposed. This pathway involves the initial scission of the weakest bond, followed by further reactions of the intermediates.

HNO3_Decomposition HNO3_gas HNO₃ (gas) HNO3_ads HNO₃ (ads) HNO3_gas->HNO3_ads Adsorption step1 N-OH Bond Scission HNO3_ads->step1 products1 NO₂(ads) + OH(ads) step1->products1 step2 Further Reactions products1->step2 final_products NO(ads) + O(ads) + OH(ads) step2->final_products

Caption: A plausible reaction pathway for HNO₃ on Pt(111).

This proposed pathway begins with the adsorption of nitric acid, followed by the cleavage of the N-OH bond, which is often considered the most likely initial step. The resulting adsorbed NO₂ and OH can then undergo further reactions, such as the decomposition of NO₂ to NO and O.

Conclusion and Future Outlook

The quantum chemical study of nitric acid on Pt(111) is an area ripe for further investigation. While a complete picture is yet to be formed, analysis of related nitrogen oxide systems provides a strong foundation for understanding the likely surface chemistry.

Key Inferences:

  • Nitric acid is likely to adsorb and readily dissociate on the Pt(111) surface.

  • The primary decomposition products are expected to be NO₂ and OH, or NO₃ and H.

  • The high stability of atomic nitrogen and oxygen on the surface suggests that complete decomposition to N₂, O₂, and H₂O is thermodynamically favorable but may be kinetically hindered.

  • Surface coverage plays a critical role, influencing both adsorption energies and reaction barriers.

Future computational studies should focus on the direct simulation of HNO₃ adsorption and dissociation on Pt(111) to calculate definitive adsorption energies and reaction barriers. Such studies will be invaluable for building accurate microkinetic models of catalytic processes involving nitric acid, ultimately aiding in the rational design of more efficient and robust catalysts.

References

Spectroscopic Identification of Intermediates in Nitric Acid-Platinum Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize intermediates in the complex reactions between nitric acid and platinum. Understanding these intermediates is crucial for various applications, including catalyst design, corrosion science, and the development of platinum-based pharmaceuticals. This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for easy comparison, and visualizes the proposed reaction pathways.

Introduction to Nitric Acid-Platinum Interactions

The reaction of nitric acid with platinum is of significant interest due to platinum's extensive use as a catalyst in processes involving nitrogen oxides, such as ammonia oxidation, and its relevance in the dissolution of platinum-group metals. The interaction is complex, involving multiple reaction steps and the formation of various transient and stable intermediates, both in solution and on the platinum surface. Spectroscopic techniques are indispensable tools for elucidating the mechanisms of these reactions by providing molecular-level information on the species involved.

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques employed in the study of nitric acid-platinum reactions are outlined below.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful technique for identifying platinum-containing species in solution.

  • Sample Preparation: Solutions are typically prepared by dissolving H₂[Pt(OH)₆] or other platinum precursors in nitric acid of varying concentrations (e.g., 6–15.8 M)[1][2]. For studies on the formation of specific complexes, isotopically enriched ¹⁹⁵Pt samples may be used to enhance signal intensity[1][2].

  • Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used.

  • Data Acquisition:

    • Reference: A 1.2 M solution of Na₂PtCl₆ in D₂O is commonly used as an external reference[3][4].

    • Spectra Acquisition: ¹⁹⁵Pt NMR spectra are acquired at room temperature. The large chemical shift range of ¹⁹⁵Pt requires a wide spectral window[3].

    • Parameters: Typical parameters include a specific pulse width, relaxation delay, and a number of scans sufficient to achieve an adequate signal-to-noise ratio.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and is effective for studying species both in solution and on surfaces.

  • Sample Preparation:

    • Solution Studies: Nitric acid solutions of platinum complexes are prepared as for NMR studies[1][2].

    • Surface Studies: A platinum electrode is polished and cleaned electrochemically before immersion in the nitric acid solution. For surface-enhanced Raman spectroscopy (SERS), the platinum surface may be roughened to enhance the signal.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Ar⁺ laser), a monochromator, and a sensitive detector (e.g., CCD) is employed. A confocal microscope can be used for spatially resolved measurements.

  • Data Acquisition:

    • Excitation Wavelength: A suitable laser wavelength is chosen to minimize fluorescence and maximize the Raman scattering signal.

    • Data Collection: Spectra are collected over a range of wavenumbers relevant to Pt-O, Pt-N, and N-O vibrations.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is particularly useful for identifying adsorbed species on an electrode surface during electrochemical reactions.

  • Cell Setup: A spectro-electrochemical cell with an infrared-transparent window (e.g., CaF₂ or ZnSe) is used. The platinum working electrode is pressed against the window to create a thin electrolyte layer. A platinum wire can serve as the counter electrode and a reversible hydrogen electrode (RHE) as the reference electrode[5].

  • Electrolyte: A non-adsorbing electrolyte, such as perchloric acid (e.g., 0.1 M HClO₄), is often used to minimize interference[6].

  • Data Acquisition:

    • Spectrometer: An FTIR spectrometer with a mercury-cadmium-telluride (MCT) detector is typically used[7].

    • Technique: Single potential alteration infrared reflectance spectroscopy (SPAIRS) or subtractively normalized interfacial Fourier transform infrared spectroscopy (SNIFTIRS) can be employed. A reference spectrum is collected at a potential where the intermediate is not present, and sample spectra are collected at various potentials of interest.

    • Parameters: A typical resolution is 4 cm⁻¹ with a number of scans (e.g., 100-200) averaged for each spectrum to improve the signal-to-noise ratio[7].

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the species on the platinum surface.

  • Sample Preparation: A platinum foil or a platinum-coated substrate is treated with nitric acid under the desired conditions (e.g., concentration, temperature, time). The sample is then rinsed with deionized water and dried before being introduced into the ultra-high vacuum (UHV) chamber of the spectrometer.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer is used.

  • Data Acquisition:

    • Survey Scan: A wide-energy survey scan is performed to identify all elements present on the surface.

    • High-Resolution Scans: High-resolution scans of the Pt 4f, O 1s, and N 1s core levels are acquired to determine the chemical states of these elements.

    • Data Analysis: The binding energies are calibrated using the adventitious C 1s peak (284.8 eV). The core level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical species.

Quantitative Data

The following tables summarize the key quantitative data obtained from spectroscopic studies of nitric acid-platinum reactions.

Table 1: ¹⁹⁵Pt NMR Chemical Shifts of Platinum(IV) Complexes in Nitric Acid
ComplexChemical Shift (δ) vs. Na₂PtCl₆ (ppm)Remarks
[Pt(NO₃)₆]²⁻ and other mononuclear species3500 – 3950Observed in concentrated nitric acid solutions[8].
Polynuclear hydroxo-bridged nitrato complexesWeaker field range (higher ppm)Formed upon aging of nitric acid solutions of Pt(IV)[8].
Table 2: Vibrational Frequencies of Intermediates from Raman and FTIR Spectroscopy
SpeciesVibrational ModeFrequency (cm⁻¹)Spectroscopic TechniqueReference
NO₃⁻ (aq)ν₁ (symmetric stretch)~1048Raman[9]
NO₃⁻ (aq)ν₄ (in-plane deformation)~716Raman[9]
HNO₃ (aq)ν₃ (asymmetric stretch)~1305Raman[9]
HNO₃ (aq)ν₆~968Raman[9]
Adsorbed NO (on-top)N-O stretch~1650In-situ FTIR[6]
NH₂OHVibrational peak~1165In-situ FTIR[5]
Adsorbed NO₂Symmetric/antisymmetric stretch~1243In-situ FTIR[5]
Adsorbed NH₂~3700In-situ FTIR[5]
Adsorbed OH~3450In-situ FTIR[5]

Reaction Pathways and Intermediates

The following sections describe the proposed reaction pathways for the interaction of nitric acid with platinum, supported by spectroscopic evidence.

Speciation of Platinum(IV) in Nitric Acid

When a platinum(IV) source like H₂[Pt(OH)₆] is dissolved in nitric acid, a series of ligand exchange reactions occur, leading to the formation of various aqua-hydroxo-nitrato complexes. These species exist in a dynamic equilibrium. Over time, these mononuclear complexes can undergo oligomerization to form polynuclear species with bridging OH⁻ and NO₃⁻ ligands[1][2][8].

G H2PtOH6 H₂[Pt(OH)₆] complexes [Pt(L)ₓ(NO₃)₆₋ₓ] (L = H₂O, OH⁻) H2PtOH6->complexes + HNO₃ (Ligand Exchange) oligomers Oligonuclear Complexes [Pt₂(μ-OH)₂(NO₃)₈]²⁻ etc. complexes->oligomers Aging (>5-6 h) G cluster_surface Pt(100) Surface NO3_sol NO₃⁻ (solution) NO3_ads NO₃⁻ (adsorbed, tridentate) NO3_sol->NO3_ads Adsorption NO2_ads NO₂⁻ (adsorbed) NO3_ads->NO2_ads + e⁻, - O²⁻ NO_ads NO (adsorbed) NO2_ads->NO_ads + e⁻, - O²⁻ NOH_ads NOH (adsorbed) NO_ads->NOH_ads + H⁺ + e⁻ N_ads N (adsorbed) NOH_ads->N_ads + H⁺ + e⁻, - H₂O NH2OH_sol NH₂OH (solution) NOH_ads->NH2OH_sol + H⁺ + e⁻ Desorption NH_ads NH (adsorbed) N_ads->NH_ads + H⁺ + e⁻ NH2_ads NH₂ (adsorbed) NH_ads->NH2_ads + H⁺ + e⁻ NH3_sol NH₃ (solution) NH2_ads->NH3_sol + H⁺ + e⁻ Desorption

References

Methodological & Application

Application Notes and Protocols for the Preparation of Platinum Gauze Catalysts for Nitric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of platinum-based gauze catalysts, which are critical for the synthesis of nitric acid via the Ostwald process. The performance of these catalysts is paramount for achieving high conversion efficiency of ammonia to nitric oxide, a key step in nitric acid production. This document outlines the methodologies for preparing various platinum alloy gauzes and the subsequent activation procedures required to ensure optimal catalytic activity.

Introduction to Platinum Gauze Catalysts

Platinum gauze catalysts are the industry standard for the catalytic oxidation of ammonia to produce nitric oxide.[1] The catalyst typically consists of fine wires made from platinum alloyed with other platinum group metals (PGMs), which are woven or knitted into a gauze format.[1] The addition of rhodium to the platinum matrix was an early and significant advancement, enhancing the catalyst's mechanical strength and reducing the rate of platinum loss during the high-temperature reaction.[1] More complex alloys, including those with palladium and ruthenium, have since been developed to further improve performance and reduce costs.

The preparation of these catalysts is a multi-step process that begins with the fabrication of the alloy wires, followed by their assembly into gauzes. A crucial final stage is the activation of the gauze surface, which significantly increases its catalytic activity.

Catalyst Composition and Structure

The choice of alloy composition is a critical factor that influences the catalyst's activity, selectivity, and operational lifetime. The most common alloys are binary Pt-Rh and ternary Pt-Rh-Pd systems.

Common Platinum Gauze Catalyst Alloys:
Alloy Composition (wt%)Key CharacteristicsReference
90% Pt - 10% RhStandard, robust alloy with good activity and mechanical strength.[2]
95% Pt - 5% RhHigher platinum content, sometimes used for specific process conditions.[3]
92% Pt - 5% Rh - 3% PdPalladium is introduced to improve selectivity and reduce N₂O by-products.[4]
81% Pt - 15% Pd - 3.5% Rh - 0.5% RuA more complex alloy designed for enhanced durability and performance.[5]

The physical structure of the gauze, whether woven or knitted, also plays a role in the catalyst's performance by influencing the mass transfer of reactants to the catalytic surface. Knitted gauzes have become more common as they offer improved durability and efficiency.[1]

Experimental Protocols

The following protocols describe the general procedures for the preparation and activation of platinum gauze catalysts.

Protocol 1: Preparation of a High-Surface-Area Pt-Rh Gauze

This protocol is based on a method to increase the surface area of the catalyst wire, leading to enhanced activity.

Materials:

  • Pt-Rh (90:10) alloy wire (0.05-0.1 mm diameter)

  • Base metal for coating (e.g., copper)

  • Electrolytic solution for coating

  • Nitric acid solution (for dissolving the base metal)

  • Distilled water

  • Ultrasonic bath

  • Weaving or knitting machine

Procedure:

  • Wire Cleaning: Before coating, thoroughly clean the Pt-Rh wire to remove any surface contaminants. This can be achieved by washing with a suitable solvent and distilled water in an ultrasonic bath.

  • Base Metal Coating: Coat the cleaned Pt-Rh wire with a layer of a base metal. This can be done through an electrolytic process. The thickness of the base metal coating should be carefully controlled.

  • Diffusion Annealing: Subject the coated wire to diffusion annealing at a temperature between 750°C and the melting point of the base metal. This step creates a solid solution zone of the noble and base metals.

  • Base Metal Dissolution: Dissolve the base metal from the wire by immersing it in a nitric acid solution. This process selectively removes the base metal, leaving behind a Pt-Rh wire with a significantly increased surface area.

  • Washing and Drying: Thoroughly wash the wire with distilled water to remove any residual acid and dissolved salts. Dry the wire completely.

  • Gauze Fabrication: Weave or knit the high-surface-area wire into the desired gauze structure.[6]

Protocol 2: Standard Activation of Platinum Gauze Catalysts

Activation is a critical step to ensure high catalytic activity. Freshly prepared gauzes are relatively inactive and require treatment to create a catalytically active surface.

Materials:

  • As-prepared platinum alloy gauze

  • Hydrogen gas source

  • Burner nozzle

  • Appropriate safety equipment for handling flammable gases

Procedure:

  • Mount the Gauze: Securely mount the platinum gauze in a suitable holder within a well-ventilated area, preferably a fume hood.

  • Prepare the Flame: Generate a controlled hydrogen flame using the burner.

  • Activate the Surface: Carefully pass the hydrogen flame over the entire surface of the gauze. The gauze should be heated until it just begins to glow red. The process should be uniform to ensure even activation.[7] The reaction can be initiated at temperatures below 75°C with a hydrogen flame.[6]

  • Cooling: After activation, allow the gauze to cool down in a controlled manner.

Electrochemical activation is another method to increase the active surface area of the catalyst.

Materials:

  • As-prepared platinum alloy gauze

  • Electrolyte solution (e.g., dilute acid or salt solution)

  • DC power supply

  • Counter electrode (e.g., platinum sheet)

Procedure:

  • Electrochemical Cell Setup: Place the platinum gauze as the working electrode in an electrochemical cell containing the electrolyte. A counter electrode is also placed in the cell.

  • Activation: Apply a specific current density or potential for a defined period. The exact parameters (electrolyte composition, current/potential, and time) will depend on the specific alloy and desired level of activation and need to be optimized. This process increases the concentration of dispersed platinum on the surface.

  • Washing and Drying: After the electrochemical treatment, thoroughly wash the gauze with distilled water to remove any residual electrolyte and then dry it.

Data Presentation

The following tables summarize key quantitative data related to platinum gauze catalysts.

Table 1: Common Platinum Gauze Catalyst Compositions and Properties
Catalyst AlloyWire Diameter (mm)Mesh Size (meshes/cm²)Operating Temperature (°C)Reference
90% Pt - 10% Rh0.06 - 0.09~1024800 - 950[7]
95% Pt - 5% Rh~0.076Not SpecifiedNot Specified[3]
Pt-Rh-Pd AlloysNot SpecifiedNot Specified800 - 950[4]
Pt-Pd-Rh-Ru (81/15/3.5/0.5)Not SpecifiedNot Specified~860[5]
Table 2: Performance Data of Platinum Gauze Catalysts
Catalyst TypeOperating PressureAmmonia Conversion Efficiency (%)Platinum Loss (mg/ton of Nitric Acid)Reference
Pt-Rh-Pd alloy gauzes0.35 MPaImproved by 1% (compared to standard)Reduced from 120 to 70[4]
Standard Pt-RhHigh Pressure~95-98Higher than low pressure[2]

Visualizations

The following diagrams illustrate the workflows for the preparation and activation of platinum gauze catalysts.

Catalyst_Preparation_Workflow cluster_prep Gauze Preparation cluster_activation Activation A Pt-Alloy Wire Procurement B Wire Cleaning A->B C Weaving/Knitting B->C D Gauze Fabrication C->D E Hydrogen Flame Activation D->E Method 1 F Electrochemical Activation D->F Method 2 G Activated Gauze E->G F->G H Nitric Acid Synthesis G->H Installation in Reactor

Caption: Workflow for Platinum Gauze Catalyst Preparation and Activation.

High_Surface_Area_Gauze_Preparation Start Start: Pt-Rh Alloy Wire Clean 1. Wire Cleaning (Ultrasonic Bath) Start->Clean Coat 2. Base Metal Coating (Electrolytic) Clean->Coat Anneal 3. Diffusion Annealing Coat->Anneal Dissolve 4. Base Metal Dissolution (Nitric Acid) Anneal->Dissolve Wash 5. Washing and Drying Dissolve->Wash Weave 6. Gauze Fabrication (Weaving/Knitting) Wash->Weave End End: High-Surface-Area Gauze Weave->End

Caption: Protocol for High-Surface-Area Gauze Preparation.

References

Application Notes and Protocols for the Catalytic Oxidation of Ammonia over Platinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for the catalytic oxidation of ammonia over platinum, a cornerstone reaction in industrial chemistry, notably as the primary step in the Ostwald process for nitric acid production.[1] This document outlines the necessary apparatus, catalyst preparation, experimental procedures, and analytical methods for the resulting products.

Overview of the Experimental Setup

The catalytic oxidation of ammonia over platinum is a heterogeneous catalytic process where gaseous ammonia and an oxidizing agent, typically air or oxygen, react on the surface of a platinum catalyst at elevated temperatures.[2] The primary products of this reaction are nitric oxide (NO) and water, with nitrogen (N₂) and nitrous oxide (N₂O) as potential byproducts. The overall reaction is highly exothermic.

A typical laboratory-scale experimental setup consists of a gas delivery system, a reactor containing the platinum catalyst, a heating mechanism, and an analytical system to quantify the reaction products.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_gas_prep Gas Preparation & Delivery cluster_reaction Reaction cluster_analysis Product Analysis NH3_source Ammonia Source MFCs Mass Flow Controllers NH3_source->MFCs NH3 Oxidant_source Oxidant Source (Air/O2) Oxidant_source->MFCs Air/O2 Mixing_chamber Gas Mixing Chamber MFCs->Mixing_chamber Reactor Quartz Tube Reactor Mixing_chamber->Reactor Condenser Condenser Reactor->Condenser Catalyst Platinum Catalyst Furnace Tube Furnace Gas_analyzer Gas Analyzer (e.g., GC, FTIR) Condenser->Gas_analyzer Wet_scrubber Wet Scrubber Gas_analyzer->Wet_scrubber

Caption: General experimental workflow for ammonia oxidation.

Catalyst Preparation and Characterization

The catalyst is a critical component of the experimental setup. While platinum is the primary active metal, it is often alloyed with other platinum group metals, such as rhodium, to enhance its stability and selectivity. The physical form of the catalyst can vary, with platinum wires or gauzes being common in industrial applications.[2][3] For laboratory studies, platinum can be supported on a high-surface-area material like quartz wool.

Protocol for Platinum Catalyst Preparation on Quartz Wool

This protocol describes the preparation of a platinum catalyst on a quartz wool support via chemical reduction.

Materials:

  • Platinum sheet or wire

  • Concentrated nitric acid

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Ascorbic acid

  • Quartz wool

  • Deionized water

Procedure:

  • Preparation of Sodium Hexachloroplatinate:

    • Dissolve a known quantity of platinum in aqua regia (a mixture of one part concentrated nitric acid and three parts concentrated hydrochloric acid) by heating the mixture.[4]

    • Once the platinum is dissolved, carefully evaporate the solution to a syrupy consistency to remove excess nitric acid. This step can be repeated after adding concentrated hydrochloric acid to ensure all nitrogen oxides are expelled.[4]

    • Dissolve the resulting chloroplatinic acid in a minimal amount of water and add a stoichiometric amount of sodium chloride to precipitate sodium hexachloroplatinate.

  • Deposition of Platinum on Quartz Wool:

    • Dissolve the prepared sodium hexachloroplatinate in deionized water.

    • Add a pre-weighed amount of cleaned quartz wool to this solution.

    • Introduce a solution of ascorbic acid (a reducing agent) to the mixture. Fine black particles of elemental platinum will precipitate onto the surface of the quartz wool.[4]

    • Allow the mixture to stand to ensure complete deposition.

    • Wash the platinum-coated quartz wool thoroughly with deionized water to remove any residual ions and then dry it in an oven.

Experimental Protocols

Protocol for Catalytic Ammonia Oxidation in a Flow Reactor

This protocol details the procedure for conducting ammonia oxidation over a prepared platinum catalyst in a continuous flow reactor system.

Apparatus:

  • Gas cylinders with regulators for ammonia and air/oxygen

  • Mass flow controllers (MFCs) for precise gas flow rate management

  • A quartz tube reactor

  • A programmable tube furnace

  • A condenser to cool the product stream

  • A gas analysis system (e.g., Gas Chromatograph or FTIR spectrometer)

  • A wet scrubber for unreacted ammonia and nitrogen oxides

Procedure:

  • System Preparation:

    • Load the prepared platinum catalyst into the center of the quartz tube reactor.

    • Assemble the reactor within the tube furnace and connect the gas inlet and outlet lines.

    • Leak-test the entire system.

  • Catalyst Activation and Pre-heating:

    • Purge the system with an inert gas (e.g., nitrogen) while slowly heating the furnace to the desired reaction temperature. In industrial settings, the catalyst is pre-heated to at least 250°C to initiate the reaction in a high-temperature diffusional regime.[3]

  • Reaction Initiation:

    • Once the desired temperature is reached and stable, stop the inert gas flow.

    • Introduce the reactant gas mixture (ammonia and air/oxygen) at the desired flow rates, controlled by the MFCs. A typical industrial process involves passing an ammonia-air mixture over the catalyst at temperatures ranging from 650 to 1000°C.[2]

  • Data Collection:

    • Allow the reaction to reach a steady state.

    • Analyze the composition of the effluent gas stream using the gas analyzer to determine the concentrations of reactants (NH₃, O₂) and products (NO, N₂O, N₂).

  • Shutdown:

    • Stop the flow of reactant gases and purge the system with an inert gas.

    • Allow the furnace to cool down to room temperature.

Analytical Methods

Accurate quantification of reactants and products is crucial for evaluating catalyst performance. A variety of analytical techniques can be employed.

AnalyteAnalytical Method(s)Principle
Ammonia (NH₃) Spectrophotometry (Indophenol Blue Method)[5]Ammonia reacts with phenol and hypochlorite in an alkaline solution to form a blue-colored indophenol complex, the absorbance of which is proportional to the ammonia concentration.[5]
Ion-Selective Electrode (ISE)[6]An electrode sensitive to the concentration of ammonium ions in a solution.
Titration[6]After distillation and trapping in an acidic solution, the ammonia is quantified by titration.
Nitric Oxide (NO) & Nitrogen Dioxide (NO₂) Spectrophotometry[7]A spectrophotometric procedure can be used for the simultaneous determination of ammonia, NO, and NO₂ in the reaction products.[7]
ChemiluminescenceThe reaction of NO with ozone produces light, the intensity of which is proportional to the NO concentration. NO₂ can be measured after conversion to NO.
Gas Chromatography (GC)Separates components of the gas mixture, which are then quantified by a suitable detector (e.g., Thermal Conductivity Detector).

Data Presentation

The performance of the platinum catalyst is typically evaluated based on ammonia conversion and selectivity towards the desired product (usually NO).

Ammonia Conversion (%) : ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="ng-star-inserted display">

[NH3]in[NH3]out[NH3]in×100 \frac{[\text{NH}_3]{\text{in}} - [\text{NH}3]{\text{out}}}{[\text{NH}3]{\text{in}}} \times 100 [NH3​]in​[NH3​]in​−[NH3​]out​​×100

Product Selectivity (%) :

moles of N in desired productmoles of converted NH3×100 \frac{\text{moles of N in desired product}}{\text{moles of converted NH}_3} \times 100 moles of converted NH3​moles of N in desired product​×100

Table of Typical Experimental Parameters
ParameterValue/RangeReference
Catalyst Platinum-Rhodium alloy gauze[8]
Temperature 650 - 1000 °C[2]
Pressure 1 - 12 bar[2][8]
Ammonia in Air Mixture 10% (vol.)[8]
Catalyst Pre-heating Temperature > 250 °C[3]

Signaling Pathways and Logical Relationships

The reaction mechanism of ammonia oxidation on a platinum surface is complex and involves several adsorbed intermediates. The process begins with the adsorption of ammonia and oxygen onto the platinum surface.

Simplified Reaction Pathway

ReactionPathway cluster_adsorbed Adsorbed Species NH3_gas NH3(g) NH3_ads NH3(ads) NH3_gas->NH3_ads Adsorption O2_gas O2(g) O_ads O(ads) O2_gas->O_ads Dissociative Adsorption Pt_surface Pt Surface NHx_ads NHx(ads) NH3_ads->NHx_ads Dehydrogenation NO_ads NO(ads) NHx_ads->NO_ads Oxidation H2O_gas H2O(g) NHx_ads->H2O_gas Forms H2O NO_gas NO(g) NO_ads->NO_gas Desorption

Caption: Simplified pathway for ammonia oxidation on platinum.

References

Application Note and Protocol: ICP-MS Analysis of Trace Metals in Pharmaceutical Samples Using Nitric Acid Digestion and Platinum Cones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace elemental impurities in a variety of sample matrices.[1] In the pharmaceutical industry, monitoring elemental impurities is critical to ensure the safety and efficacy of drug products, as mandated by regulations such as USP <233>.[2] This application note provides a detailed protocol for the analysis of trace metals in pharmaceutical samples using a robust method involving nitric acid digestion and an ICP-MS equipped with platinum cones.

Nitric acid is a commonly used digestion reagent as it effectively oxidizes organic matter and solubilizes most elements of interest, creating a sample solution suitable for ICP-MS analysis.[3][4] The use of platinum sampler and skimmer cones in the ICP-MS interface is recommended for applications requiring high sensitivity and for the analysis of samples in corrosive acid matrices.[5][6][7][8] Platinum cones offer superior durability, resistance to corrosion, and reduced memory effects compared to nickel cones, leading to longer instrument uptime and more reliable results, especially in high-throughput laboratories.[5][6][9]

This document outlines the necessary materials, a step-by-step experimental protocol, and expected performance data to guide researchers in establishing a reliable method for trace elemental analysis.

Experimental Protocols

1. Sample Preparation: Nitric Acid Digestion

This protocol describes the open-vessel acid digestion of pharmaceutical solid samples. For samples with complex organic matrices, a closed-vessel microwave digestion system is recommended to achieve complete digestion.[4][10]

1.1. Materials and Reagents

  • Trace-metal grade concentrated nitric acid (HNO₃)

  • Deionized (DI) water (resistivity >18 MΩ·cm)

  • Digestion vessels (e.g., 50 mL polypropylene tubes or quartz vessels)

  • Pipettes and pipette tips

  • Analytical balance

  • Hot block or heating mantle

  • Class 100 clean bench or fume hood[11]

1.2. Protocol

  • Cleaning of Digestion Vessels: Thoroughly clean all digestion vessels by soaking them in 2% (v/v) nitric acid for at least 24 hours, followed by rinsing three times with DI water. Allow the vessels to air dry in a clean environment.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized pharmaceutical sample into a pre-cleaned digestion vessel.

  • Blank and Control Samples: Prepare a method blank using the same procedure without the addition of the sample. Additionally, process a certified reference material (CRM) or a spiked sample to verify the accuracy of the digestion procedure.[11]

  • Acid Addition: In a fume hood, carefully add 5 mL of concentrated trace-metal grade nitric acid to each vessel.[12] Allow the samples to pre-digest at room temperature for at least 30 minutes.

  • Digestion: Place the vessels on a hot block and heat the samples at 90-120°C for 2-4 hours, or until the sample is completely dissolved and the solution is clear.[3][12] Do not allow the samples to boil vigorously or evaporate to dryness.

  • Optional Hydrogen Peroxide Addition: If residual organic matter remains, cool the samples and cautiously add 1-2 mL of 30% hydrogen peroxide (H₂O₂).[3][11][12] Reheat the samples at 90°C for an additional hour.

  • Dilution: After cooling to room temperature, dilute the digested sample solution with DI water to a final volume of 50 mL. This results in a final acid concentration of approximately 10%. The final solution should have a total dissolved solids (TDS) concentration below 0.2% to minimize matrix effects in the ICP-MS.[12]

  • Sample Storage: The diluted samples are now ready for ICP-MS analysis. If not analyzed immediately, store the solutions in clean, tightly capped polypropylene tubes.

2. ICP-MS Analysis

This protocol outlines the general procedure for trace metal analysis using an ICP-MS system equipped with platinum sampler and skimmer cones.

2.1. Materials and Reagents

  • ICP-MS instrument with platinum sampler and skimmer cones

  • Autosampler

  • Peristaltic pump tubing

  • Multi-element calibration standards

  • Internal standard stock solution (e.g., Sc, Y, In, Bi)

  • Tuning solution

  • 2% (v/v) trace-metal grade nitric acid (rinse solution)

2.2. Protocol

  • Instrument Setup:

    • Install the platinum sampler and skimmer cones according to the manufacturer's instructions. Ensure the cones are clean and free of any deposits.[9][13]

    • Connect the sample introduction system, including the nebulizer, spray chamber, and torch.

    • Initialize the instrument software and allow the vacuum system to reach the optimal operating pressure.

  • Plasma Ignition and Warm-up:

    • Ignite the plasma and allow the instrument to warm up for at least 30 minutes to ensure thermal stability.[14]

  • Instrument Tuning and Performance Check:

    • Aspirate a tuning solution containing elements across the mass range (e.g., Li, Co, Y, Tl) to optimize instrument parameters such as nebulizer gas flow, lens voltages, and detector settings.

    • Perform a daily performance check to ensure sensitivity, resolution, and low background levels meet the required specifications.

  • Calibration:

    • Prepare a series of multi-element calibration standards by diluting a stock standard solution in 2% nitric acid.[1][15] The concentration range of the standards should bracket the expected concentration of the elements in the samples.

    • The calibration curve should include a blank and at least three standard concentrations.

  • Internal Standard Introduction:

    • Prepare an internal standard solution and introduce it online to the sample stream to correct for instrumental drift and matrix effects.[15]

  • Sample Analysis:

    • Create a sequence in the instrument software that includes the calibration standards, blanks, quality control samples, and the prepared unknown samples.

    • Aspirate the rinse solution (2% nitric acid) between samples for a sufficient time to prevent carry-over.

  • Data Processing:

    • After the analysis is complete, process the data using the instrument software.

    • Review the calibration curves, quality control sample recoveries, and internal standard responses to ensure the validity of the data.

    • Quantify the elemental concentrations in the unknown samples based on the calibration curves.

Data Presentation

The following tables provide examples of typical quantitative data obtained from the ICP-MS analysis of trace metals using the described method.

Table 1: Common Elements and Their Isotopes for Pharmaceutical Analysis

ElementIsotope
Arsenic (As)75
Cadmium (Cd)111, 114
Lead (Pb)206, 207, 208
Mercury (Hg)202
Nickel (Ni)60
Vanadium (V)51
Chromium (Cr)52, 53
Copper (Cu)63, 65
Molybdenum (Mo)95, 98
Palladium (Pd)105, 106
Platinum (Pt)195
Iridium (Ir)191, 193
Osmium (Os)188, 192
Rhodium (Rh)103
Ruthenium (Ru)101, 102

Table 2: Typical Instrument and Method Detection Limits

ElementInstrument Detection Limit (IDL) (µg/L)Method Detection Limit (MDL) (µg/kg)
Arsenic (As)0.011
Cadmium (Cd)0.0050.5
Lead (Pb)0.011
Mercury (Hg)0.022
Nickel (Ni)0.055
Vanadium (V)0.022
Chromium (Cr)0.110
Copper (Cu)0.110

IDLs and MDLs are estimates and will vary depending on the instrument, matrix, and laboratory conditions.

Table 3: Example Spike Recovery Results in a Pharmaceutical Matrix

ElementSpiked Concentration (µg/kg)Measured Concentration (µg/kg)Recovery (%)
Arsenic (As)5048.597
Cadmium (Cd)5051.0102
Lead (Pb)5049.298.4
Mercury (Hg)5047.895.6

Acceptable recovery is typically within 80-120%.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing sample_receipt Sample Receipt weighing Sample Weighing sample_receipt->weighing digestion Nitric Acid Digestion weighing->digestion dilution Dilution digestion->dilution instrument_setup Instrument Setup (Pt Cones) dilution->instrument_setup calibration Calibration instrument_setup->calibration sequence_run Sequence Run calibration->sequence_run data_review Data Review & QC sequence_run->data_review quantification Quantification data_review->quantification reporting Final Report quantification->reporting

Caption: Workflow for trace metal analysis by ICP-MS.

Signaling Pathway for ICP-MS Analysis

icpms_pathway cluster_sample_intro Sample Introduction cluster_plasma Plasma Ionization cluster_interface Interface cluster_ms Mass Spectrometry Sample Liquid Sample Nebulizer Aerosol Generation Sample->Nebulizer Spray_Chamber Droplet Sorting Nebulizer->Spray_Chamber Torch Argon Plasma Spray_Chamber->Torch Ionization Atomization & Ionization Torch->Ionization Sampler_Cone Sampler Cone (Pt) Ionization->Sampler_Cone Skimmer_Cone Skimmer Cone (Pt) Sampler_Cone->Skimmer_Cone Ion_Optics Ion Focusing Skimmer_Cone->Ion_Optics Mass_Analyzer Mass Separation Ion_Optics->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector

Caption: Ion path in an ICP-MS instrument.

References

Application Note: Protocol for Dissolving Platinum Nanoparticles in Aqua Regia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum nanoparticles (Pt NPs) are utilized in a vast range of applications, from catalysis in industrial processes to advanced biomedical applications, including drug delivery and cancer therapy. For quantitative analysis, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or for the synthesis of platinum-based therapeutic agents, it is essential to completely dissolve the nanoparticles into a homogeneous aqueous solution. Aqua regia, a 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃), is one of the few reagents capable of dissolving noble metals like platinum.[1][2] The high reactivity of aqua regia stems from the formation of highly oxidizing species, including chlorine (Cl₂) and nitrosyl chloride (NOCl), which facilitate the oxidation of platinum to Pt(IV) ions. These ions are then stabilized in solution as the hexachloroplatinate(IV) complex ion, [PtCl₆]²⁻.[2]

This document provides a detailed protocol for the safe and effective dissolution of platinum nanoparticles using aqua regia, tailored for analytical and developmental applications.

Critical Safety Precautions

Aqua regia is extremely corrosive, is a powerful oxidizer, and generates toxic gases.[2][3] All handling must be performed with extreme caution.

  • Work Area: All procedures must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[4][5] The work area should be clear of all organic compounds, flammable materials, and other incompatible chemicals to prevent violent reactions or explosions.[5][6]

  • Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, ANSI-rated splash goggles, and a face shield.[2] Heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene) are required over standard nitrile gloves.[2][6] An acid-resistant apron is recommended.[3]

  • Preparation: Always prepare aqua regia fresh for immediate use; do not store it.[5][6] When preparing the solution, always add the nitric acid slowly to the hydrochloric acid .[4] Never reverse the order. The solution will become hot and evolve toxic yellow-brown fumes (NOCl, Cl₂, NO₂).[3]

  • Venting: NEVER store aqua regia in a sealed or tightly capped container.[4][7] The reaction continuously generates gases, which can lead to a rapid pressure buildup and cause the container to explode.[2][7] Waste containers must be loosely capped or fitted with a venting cap.

  • Spill & Emergency: An eyewash station and safety shower must be immediately accessible.[2] Keep an acid-neutralizing agent (e.g., sodium bicarbonate) readily available for spills.[8]

  • Buddy System: Do not work alone when handling aqua regia.[6] Ensure another person is aware of the procedure and is nearby.

Materials and Equipment

  • Reagents:

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Concentrated Nitric Acid (HNO₃, ~70%)

    • Platinum Nanoparticle Sample (powder or colloidal suspension)

    • Deionized (DI) Water (Type 1)

    • Ice (for neutralization)

    • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Equipment:

    • Certified Chemical Fume Hood

    • Borosilicate glass beakers or digestion vessels[2][6]

    • Glass graduated cylinders

    • Glass stirring rod

    • Hot plate or graphite digester block

    • Volumetric flasks (Class A) for final dilutions

    • Pipettes and pipette tips

    • pH test strips

Experimental Protocols

This section details two common protocols for dissolving Pt NPs for subsequent analysis. The high surface-area-to-volume ratio of nanoparticles allows for much faster dissolution compared to bulk platinum, making room temperature digestion often sufficient.[9]

Protocol 1: Room Temperature Digestion

This method is suitable for many Pt NP formulations, especially those on high-surface-area supports, and is preferable for minimizing volatile losses.[9]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the platinum nanoparticle sample and place it into a clean borosilicate glass digestion vessel.

  • Aqua Regia Preparation:

    • Inside the fume hood, measure 3 mL of concentrated HCl into a separate clean glass beaker.

    • Slowly add 1 mL of concentrated HNO₃ to the HCl.[4] The solution will turn yellow/orange and begin to fume.

  • Digestion:

    • Carefully add the freshly prepared aqua regia to the vessel containing the Pt NP sample.

    • Gently swirl the vessel to ensure all the sample is wetted by the acid.

    • Cover the vessel with a watch glass and allow it to stand at room temperature (e.g., 25 °C) in the fume hood for 2-4 hours.[9] The solution should become a clear orange/yellow liquid as the nanoparticles dissolve.

  • Dilution:

    • After digestion, carefully and slowly add DI water to the vessel to quench the reaction and dilute the acid.

    • Quantitatively transfer the solution to a Class A volumetric flask of appropriate size (e.g., 50 mL or 100 mL).

    • Rinse the digestion vessel multiple times with small volumes of DI water, adding the rinsings to the volumetric flask.

    • Bring the flask to final volume with DI water. The final acid concentration for ICP-MS analysis should typically be 2-5%.

  • Waste Neutralization: Immediately neutralize any unused aqua regia by slowly pouring it over a large amount of ice, followed by gradual neutralization with sodium bicarbonate solution until the pH is neutral.[4]

Protocol 2: Heated Digestion

Heating can accelerate the dissolution of more resistant Pt NP structures or agglomerates.[10][11]

  • Sample Preparation: Follow Step 1 from Protocol 4.1.

  • Aqua Regia Preparation: Follow Step 2 from Protocol 4.1.

  • Digestion:

    • Add the freshly prepared aqua regia to the sample vessel inside the fume hood.

    • Place the vessel on a hot plate or in a digester block set to 90-100 °C.[10][11]

    • Heat for 2-3 hours, ensuring the solution does not boil dry.[10][11] The reaction is complete when no solid particles are visible and the solution is clear.

  • Cooling and Dilution:

    • Turn off the heat and allow the vessel to cool completely to room temperature inside the fume hood.

    • Once cool, proceed with the dilution steps as described in Step 4 of Protocol 4.1.

  • Waste Neutralization: Follow Step 5 from Protocol 4.1.

Data Presentation

The optimal conditions for dissolving platinum can vary based on the material's form (nanoparticle vs. bulk) and its supporting matrix.

ParameterPlatinum Nanoparticles (on Carbon)[9]Platinum Group Metals (General)[11]Carbon-Supported Bimetallic NPs[10]Bulk Platinum
Reagent Aqua RegiaAqua RegiaAqua RegiaAqua Regia
Temperature 25 °C (Room Temp)90 °C90 - 100 °CNear Boiling
Time 2 hours2 hours3 - 5 hours~25 hours
Outcome High recovery for ICP-MSComplete dissolution for ICP-MSComplete dissolution for ICP-MSComplete dissolution

Note: The dissolution of platinum in aqua regia is a surface chemical reaction with a calculated activation energy of 72.1 kJ/mol.[12]

Visualizations

Logical Relationship: Pt Dissolution in Aqua Regia

The diagram below illustrates the overall chemical reaction where platinum metal is oxidized by nitric acid and complexed by hydrochloric acid to form soluble chloroplatinic acid.[1][2]

G Pt Pt (s) Platinum Metal Pt->center HNO3 HNO₃ Nitric Acid (Oxidizer) HNO3->center HCl HCl Hydrochloric Acid (Complexing Agent) HCl->center H2PtCl6 H₂PtCl₆ (aq) Chloroplatinic Acid Byproducts NO₂ (g) + H₂O (l) Nitrogen Dioxide + Water center->H2PtCl6 center->Byproducts

Caption: Chemical reaction pathway for the dissolution of platinum in aqua regia.

Experimental Workflow: Sample Preparation for Analysis

This workflow outlines the key steps from receiving a platinum nanoparticle sample to preparing it for quantitative analysis.

G cluster_prep Preparation cluster_digest Digestion cluster_final Final Preparation A 1. Weigh Pt NP Sample B 2. Prepare Fresh Aqua Regia (3:1 HCl:HNO₃) A->B C 3. Add Aqua Regia to Sample B->C D 4. Digest Sample (Room Temp or Heated) C->D E 5. Cool to Room Temperature D->E F 6. Dilute to Final Volume (e.g., for ICP-MS) E->F G 7. Quantitative Analysis F->G

Caption: Workflow for dissolving Pt NPs for subsequent quantitative analysis.

Signaling Pathway: Biological Relevance of Dissolved Platinum

The dissolved platinum, in the form of a platinum(IV) complex, is a direct precursor to platinum-based chemotherapy drugs like cisplatin. This diagram shows a simplified mechanism of action for cisplatin, highlighting its relevance to drug development professionals.

G A Cisplatin Enters Cell (Low Chloride Environment) B Aquation: Cl⁻ replaced by H₂O A->B C Activated Cisplatin Binds to DNA (N7 of Guanine) B->C D Forms DNA Adducts (e.g., 1,2-Intrastrand Crosslinks) C->D E DNA Damage Blocks Replication & Transcription D->E F Cell Cycle Arrest & Activation of DNA Repair E->F G If Damage is Irreparable: Apoptosis (Programmed Cell Death) F->G leads to

References

Application of Platinum Electrodes in the Voltammetric Determination of Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of platinum electrodes in the voltammetric analysis of nitric acid. The following sections outline the principles, experimental setup, and procedures for accurate and reproducible measurements.

Introduction

Voltammetry is a powerful electrochemical technique for the quantitative analysis of various analytes, including nitric acid. Platinum electrodes are frequently employed as working electrodes in these analyses due to their wide potential window, chemical inertness, and catalytic activity.[1][2] The electrochemical behavior of nitric acid at a platinum electrode involves its reduction, and the resulting current can be correlated to its concentration.[3] This application note details the use of cyclic voltammetry (CV) with a platinum electrode for the determination of nitric acid.

Cyclic voltammetry is a widely used technique that provides qualitative and quantitative information about the electrochemical processes occurring at the electrode surface.[2] When a potential is scanned linearly with time, the resulting current provides a fingerprint of the analyte's redox behavior.[2]

Experimental Setup and Workflow

A standard three-electrode electrochemical cell is required for nitric acid voltammetry. The setup consists of a working electrode, a reference electrode, and a counter electrode.

experimental_workflow cluster_setup Electrochemical Cell Setup cluster_procedure Experimental Procedure cluster_instrumentation Instrumentation WE Working Electrode (Platinum) Electrolyte Electrolyte (Nitric Acid Solution) WE->Electrolyte RE Reference Electrode (e.g., Ag/AgCl) RE->Electrolyte CE Counter Electrode (e.g., Platinum wire) CE->Electrolyte Prepare Prepare Nitric Acid Standard Solutions Assemble Assemble 3-Electrode Cell Prepare->Assemble Clean Clean Platinum Electrode Clean->Assemble Purge Purge Solution with Inert Gas (e.g., N2) Assemble->Purge Perform_CV Perform Cyclic Voltammetry Scan Purge->Perform_CV Record Record Voltammogram Perform_CV->Record Analyze Analyze Peak Current Record->Analyze Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Passes Current Computer Computer with Control Software Potentiostat->Computer Data Acquisition

Figure 1: Experimental workflow for nitric acid voltammetry.

Key Experimental Parameters and Protocols

Electrode Pre-treatment Protocol

Proper pre-treatment of the platinum working electrode is crucial for obtaining reproducible results. Chemical and electrochemical cleaning methods are often employed.

Protocol for Platinum Electrode Cleaning:

  • Mechanical Polishing: Polish the platinum electrode surface with alumina slurry on a polishing pad to a mirror finish.

  • Sonication: Sonicate the electrode in deionized water for 5-10 minutes to remove any adhered alumina particles.

  • Chemical Treatment: Immerse the electrode in a mixture of sulfuric acid and nitric acid.[1]

  • Electrochemical Cleaning: Perform cyclic voltammetry scans in 0.5 M H₂SO₄ until a stable and characteristic voltammogram for clean platinum is obtained.[4] The potential window for cleaning is typically from the onset of hydrogen evolution to the onset of oxygen evolution.[4]

Voltammetric Measurement Protocol

Protocol for Cyclic Voltammetry of Nitric Acid:

  • Prepare the Electrolyte: Prepare a series of nitric acid standard solutions of known concentrations in a suitable supporting electrolyte (e.g., 0.1 M K₂SO₄).

  • Assemble the Cell: Assemble the three-electrode cell with the pre-treated platinum working electrode, a reference electrode (e.g., Ag/AgCl), and a platinum wire counter electrode.

  • Deoxygenate the Solution: Purge the electrolyte with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[5]

  • Perform the CV Scan: Initiate the cyclic voltammetry scan using a potentiostat. The potential range for the reduction of nitric acid on a platinum electrode is typically between -0.2 V and 1.7 V vs. Ag/AgCl.[3] The scan rate can be varied, with a typical starting value of 50 mV/s.[6]

  • Data Acquisition: Record the resulting voltammogram (current vs. potential).

  • Data Analysis: Measure the peak cathodic current corresponding to the reduction of nitric acid.

  • Calibration Curve: Repeat steps 2-6 for each standard solution to construct a calibration curve of peak current versus nitric acid concentration.

  • Sample Analysis: Perform the same procedure on the unknown sample and determine its concentration from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the voltammetry of nitric acid and related species using platinum electrodes.

Table 1: Potentials for Redox Events on Platinum Electrodes in Acidic Media

Redox EventPotential (V vs. RHE)ElectrolyteReference
Hydrogen Adsorption/Desorption-0.21 to 0.150.5 M H₂SO₄[2]
Ce(III)/Ce(IV) Oxidation~1.55 - 1.7511.5 M HNO₃[6]
Ce(IV)/Ce(III) Reduction~1.30 - 1.4311.5 M HNO₃[6]
Nitric Acid Reduction-0.2 to 1.7 (vs. Ag/AgCl)4 M H₂SO₄[3]
Water Oxidation/Oxygen Evolution> 1.7 (vs. Ag/AgCl)4 M H₂SO₄[3]

Table 2: Experimental Conditions for Nitric Acid Related Voltammetry

Analyte/SystemWorking ElectrodeReference ElectrodeCounter ElectrodeElectrolyteScan Rate (mV/s)Reference
Ce(III) in Nitric AcidPlatinumNot specifiedNot specified11.5 M HNO₃50[6]
Nitric Acid ReductionPlatinumAg/AgClNot specified4 M H₂SO₄Not specified[3]
General Pt BehaviorPlatinumSaturated CalomelPlatinumH₂SO₄, HNO₃, Chromic Acid350 rpm (rotating disk)[1]
Pt Surface CharacterizationPlatinumReversible Hydrogen Electrode (RHE)Not specified0.5 M H₂SO₄100[4]

Logical Relationships in Voltammetric Analysis

The relationship between the experimental parameters and the measured signal in voltammetry is governed by fundamental electrochemical principles.

logical_relationship cluster_input Controllable Parameters cluster_process Electrochemical Process cluster_output Measured Output Concentration Analyte Concentration RedoxReaction Nitric Acid Reduction at Electrode Surface Concentration->RedoxReaction Affects Rate ScanRate Scan Rate ScanRate->RedoxReaction Affects Mass Transport PotentialWindow Potential Window PotentialWindow->RedoxReaction Drives Reaction ElectrodeMaterial Electrode Material (Platinum) ElectrodeMaterial->RedoxReaction Catalyzes Reaction PeakCurrent Peak Current (Ip) RedoxReaction->PeakCurrent Proportional to Rate PeakPotential Peak Potential (Ep) RedoxReaction->PeakPotential Characteristic of Analyte

Figure 2: Relationship between parameters in voltammetry.

Conclusion

The use of platinum electrodes in the voltammetric analysis of nitric acid provides a reliable and sensitive method for its quantification. Proper experimental design, including electrode pre-treatment and optimization of voltammetric parameters, is essential for accurate and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists working in this field.

References

Application Notes and Protocols for Cleaning Platinum Crucibles with Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum crucibles are indispensable tools in research and development, particularly in applications requiring high temperatures and chemical inertness, such as ashing, fusions, and certain analytical preparations. The inert nature of platinum ensures minimal interaction with samples, preserving their integrity. However, residual materials can contaminate subsequent analyses. This document provides a detailed protocol for cleaning platinum crucibles using nitric acid, a common and effective method for removing a range of contaminants. Adherence to these protocols is crucial for ensuring the longevity of the crucibles and the accuracy of experimental results.

Safety Precautions

Working with nitric acid requires strict adherence to safety protocols to prevent serious injury.

  • Fume Hood: Always handle nitric acid, especially when heating, inside a certified chemical fume hood to prevent inhalation of toxic fumes.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2][3]

  • Acid Handling: When preparing dilute solutions, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

  • Waste Disposal: Dispose of all acid waste according to your institution's hazardous waste disposal procedures. Spent nitric acid should be collected in a designated, properly labeled waste container.[4]

  • Spill Response: Have a spill kit readily available. For small spills, neutralize with a suitable agent like sodium carbonate or sodium bicarbonate before cleaning up.[3] For larger spills, evacuate the area and follow institutional emergency procedures.

Contaminants Addressed by Nitric Acid

Nitric acid is a strong oxidizing agent and is particularly effective at dissolving:

  • Base Metals: Traces of non-precious metals such as copper, nickel, zinc, and iron that may have been inadvertently introduced.

  • Organic Residues: While heating in air can remove many organics, nitric acid can help in oxidizing and removing stubborn organic residues.[1][2]

  • Some Inorganic Salts: Many water-soluble salts can be removed with boiling distilled water, but nitric acid can be effective for certain less soluble inorganic residues.[1][2]

Important Note: Do not use a mixture of nitric acid and hydrochloric acid (aqua regia) for routine cleaning. Aqua regia will dissolve the platinum crucible itself.[2][5]

Experimental Protocol: Nitric Acid Cleaning

This protocol outlines the steps for cleaning a platinum crucible using a dilute nitric acid solution.

Materials:

  • Platinum crucible

  • Concentrated Nitric Acid (HNO₃)

  • Deionized (DI) or distilled water

  • Beaker (glass or PTFE)

  • Hot plate

  • Platinum-tipped tongs

  • Drying oven

Procedure:

  • Initial Rinse: Rinse the crucible with deionized water to remove any loose particulate matter.[6]

  • Preparation of 10% Nitric Acid Solution: In a fume hood, carefully add 1 part of concentrated nitric acid to 9 parts of deionized water in a glass beaker. For example, to make 100 mL of 10% nitric acid, add 10 mL of concentrated nitric acid to 90 mL of deionized water.[4][7]

  • Acid Immersion and Heating:

    • Place the platinum crucible into the beaker containing the 10% nitric acid solution. Ensure the crucible is fully submerged.

    • Heat the beaker on a hot plate to a gentle boil. CAUTION: Do not boil vigorously to avoid splattering of the acid.

    • Maintain the gentle boil for 15-30 minutes. The exact time may vary depending on the level of contamination.

  • Cooling and Rinsing:

    • Turn off the hot plate and allow the solution to cool completely.

    • Using platinum-tipped tongs, carefully remove the crucible from the nitric acid solution.

    • Rinse the crucible thoroughly with copious amounts of deionized water to remove all traces of acid. A minimum of three to five rinses is recommended.

  • Final Cleaning and Drying:

    • For a final purification step, you can boil the crucible in deionized water.

    • Dry the crucible in a drying oven at 110-120°C for at least 30 minutes or until completely dry.

  • Ignition (Optional but Recommended):

    • To ensure the removal of any remaining volatile impurities, the crucible can be heated to a dull red heat (approximately 900°C) in a muffle furnace for about 30 minutes.[1][6]

    • Allow the crucible to cool to room temperature in a desiccator before use.

Alternative and Advanced Cleaning Protocols

For stubborn residues that are not removed by nitric acid, the following methods can be employed.

MethodContaminant TypeProtocol Summary
Potassium Metabisulfite Fusion Persistent inorganic residues and some metal oxidesPlace a small amount of potassium metabisulfite in the crucible and heat gently over a burner until it melts. Swirl the molten salt to coat the contaminated surfaces. Let it cool, then dissolve the fused mass in warm water and rinse thoroughly.[8]
Sodium Carbonate Fusion Silicates and some metal oxidesFill the crucible with anhydrous sodium carbonate and heat until the carbonate melts and fuses. Cool, then dissolve the fused mass in dilute hydrochloric acid (in a fume hood). Rinse thoroughly with deionized water.[8][9]
Hydrofluoric Acid (HF) Soak Silicate and glass residuesEXTREME CAUTION: HF is highly toxic and corrosive. This should only be performed by trained personnel with appropriate safety measures. Soak the crucible in a dilute HF solution (e.g., 5-10%) in a PTFE beaker for several hours or overnight.[9][10][11] Rinse extensively with deionized water.

Quantitative Data Summary

The following table summarizes key quantitative parameters for various cleaning protocols.

ParameterNitric Acid CleaningCitric Acid (Ultrasonic)Hydrofluoric Acid Soak
Reagent Concentration 10% (v/v)20% (w/v)5-10% (v/v)
Temperature Gentle boil (~100°C)50°CRoom Temperature
Duration 15-30 minutes10 minutes12-24 hours
Post-Treatment DI water rinse, oven dry, optional ignition at 900°CDI water rinse, oven or air dryExtensive DI water rinse, boil in DI water, ignition at 900°C

Experimental Workflow Diagram

Cleaning_Protocol cluster_prep Preparation cluster_cleaning Cleaning Process cluster_post_clean Post-Cleaning start Start initial_rinse Initial DI Water Rinse start->initial_rinse prep_acid Prepare 10% Nitric Acid initial_rinse->prep_acid immerse Immerse Crucible prep_acid->immerse heat Gently Boil (15-30 min) immerse->heat cool Cool to Room Temp heat->cool remove Remove Crucible cool->remove rinse_di Thorough DI Water Rinse remove->rinse_di dry Oven Dry (110-120°C) rinse_di->dry ignite Optional: Ignite (900°C) dry->ignite finish Crucible is Clean ignite->finish

Caption: Workflow for cleaning platinum crucibles with nitric acid.

Conclusion

Proper cleaning of platinum crucibles is paramount for maintaining their integrity and ensuring the reliability of experimental data. The nitric acid cleaning protocol detailed in this document is a robust method for removing common contaminants. For more persistent residues, alternative fusion or acid treatments may be necessary. Always prioritize safety by using appropriate personal protective equipment and working in a well-ventilated fume hood when handling acids. Regular and proper maintenance will extend the life of these valuable laboratory assets.

References

Application Notes and Protocols for the Use of Platinum in High-Temperature Nitric Acid Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of platinum in high-temperature nitric acid environments. Platinum's exceptional corrosion resistance and catalytic properties make it a critical material in various industrial and research applications, including the production of nitric acid, a key reagent in many chemical syntheses. This document details platinum's performance, provides experimental protocols for its evaluation, and presents relevant data for researchers and professionals in chemistry, materials science, and drug development.

Introduction to Platinum in Nitric Acid Environments

Platinum is a noble metal renowned for its outstanding resistance to chemical attack, even at elevated temperatures.[1][2] It is virtually inert to nitric acid at all concentrations and temperatures, a property that makes it invaluable for constructing equipment used in handling this highly corrosive acid.[3][4] Beyond its corrosion resistance, platinum is a highly effective catalyst, most notably in the Ostwald process for the commercial production of nitric acid.[3][5]

Corrosion Resistance

Platinum's resistance to corrosion in nitric acid stems from its high electrochemical potential and the formation of a stable, passive oxide layer on its surface. This layer prevents further chemical attack, ensuring the material's integrity even in boiling nitric acid. While pure platinum exhibits exceptional resistance, it is often alloyed with other platinum group metals, such as rhodium, to enhance its mechanical properties at high temperatures without significantly compromising its corrosion resistance.[2]

Catalytic Activity

The primary application of platinum in nitric acid environments is as a catalyst for the oxidation of ammonia (NH₃) to nitric oxide (NO), the first and most critical step in the Ostwald process for producing nitric acid.[3][5] This reaction is highly exothermic and is carried out at high temperatures, typically around 800-950°C. Platinum, usually in the form of a platinum-rhodium alloy gauze, provides a surface that efficiently facilitates this conversion with high selectivity towards nitric oxide.[6]

Data Presentation: Performance of Platinum

While qualitative statements about platinum's excellent corrosion resistance in nitric acid are abundant, specific quantitative data, especially for pure platinum at various concentrations and temperatures in a laboratory setting, is sparse in publicly available literature. The data that is available often pertains to platinum loss in industrial reactors, which is a complex phenomenon influenced by factors such as erosion, volatilization of platinum oxides at high temperatures, and the presence of impurities, in addition to corrosion.

The following table summarizes the general corrosion resistance of platinum in nitric acid based on available information. It is important to note that these are general indicators and actual corrosion rates can be influenced by the specific conditions of the environment.

MaterialNitric Acid Concentration (%)Temperature (°C)Corrosion Rate (mm/year)Corrosion Rate (mils/year)Remarks
Platinum10 - 70Boiling< 0.05< 2Generally considered highly resistant. Corrosion is negligible for most applications.
Platinum> 70 (Concentrated)High< 0.05< 2Excellent resistance is maintained at high concentrations and temperatures.
Platinum-Rhodium Alloys10 - 70800 - 950 (as catalyst)Data relates to catalyst loss, not just corrosion.Data relates to catalyst loss, not just corrosion.Loss rates in industrial plants can range from 0.05 to 0.45 g per ton of nitric acid produced, influenced by operating pressure and temperature.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of platinum in high-temperature nitric acid environments.

Protocol for Evaluating Corrosion Resistance of Platinum in Boiling Nitric Acid (Adapted from ASTM A262 Practice C - Huey Test)

This protocol adapts the principles of the ASTM A262 Practice C (Huey Test), originally designed for stainless steels, to evaluate the corrosion resistance of platinum and its alloys in boiling nitric acid.[8][9]

Objective: To determine the weight loss of a platinum specimen when exposed to boiling 65% nitric acid.

Materials and Equipment:

  • Platinum test specimen (coupon) of known dimensions and surface area.

  • Erlenmeyer flask with a ground-glass joint (e.g., 1-liter).

  • Condenser with a corresponding ground-glass joint.

  • Heating mantle or hot plate.

  • Analytical balance (accurate to 0.1 mg).

  • 65% (by weight) reagent-grade nitric acid.

  • Glass cradle or hooks for suspending the specimen.

  • Deionized water.

  • Acetone.

Procedure:

  • Specimen Preparation: a. Measure the dimensions of the platinum specimen to the nearest 0.01 mm and calculate the total surface area. b. Clean the specimen by immersing it in a suitable solvent (e.g., acetone) to remove any grease or oil. c. Rinse the specimen thoroughly with deionized water and dry it completely. d. Weigh the specimen to the nearest 0.1 mg and record this as the initial weight (W₁).

  • Test Execution: a. Place a sufficient volume of 65% nitric acid into the Erlenmeyer flask to ensure the specimen will be fully submerged. b. Suspend the platinum specimen in the nitric acid using a glass cradle or hooks. Ensure the specimen does not touch the sides or bottom of the flask. c. Attach the condenser to the flask. d. Heat the nitric acid to its boiling point and maintain a gentle boil for a 48-hour period.

  • Post-Test Evaluation: a. After the 48-hour period, allow the apparatus to cool. b. Carefully remove the platinum specimen from the nitric acid solution. c. Rinse the specimen thoroughly with deionized water. d. Dry the specimen completely. e. Weigh the dried specimen to the nearest 0.1 mg and record this as the final weight (W₂).

  • Calculation of Corrosion Rate: The corrosion rate in millimeters per year (mm/year) can be calculated using the following formula, adapted from ASTM G1:[10]

    Corrosion Rate (mm/year) = (K × W) / (A × T × D)

    Where:

    • K = constant (8.76 × 10⁴)

    • W = mass loss in grams (W₁ - W₂)

    • A = surface area in cm²

    • T = time of exposure in hours (48 hours)

    • D = density of platinum in g/cm³ (21.45 g/cm³)

Protocol for Evaluating the Catalytic Performance of Platinum in Ammonia Oxidation

This protocol outlines a laboratory-scale experiment to evaluate the catalytic activity of a platinum catalyst for the oxidation of ammonia.

Objective: To determine the conversion efficiency of ammonia to nitrogen oxides over a platinum catalyst.

Materials and Equipment:

  • Quartz tube reactor.

  • Tube furnace with temperature control.

  • Platinum catalyst (e.g., platinum wire or gauze).

  • Mass flow controllers for ammonia (NH₃), oxygen (O₂), and an inert gas (e.g., nitrogen, N₂).

  • Gas mixing chamber.

  • Gas analysis system (e.g., chemiluminescence NOx analyzer, Fourier-transform infrared spectroscopy - FTIR).

  • Concentrated ammonia solution.

  • Air or oxygen source.

Procedure:

  • Catalyst Preparation and Reactor Setup: a. If using platinum wire, coil it to increase its surface area.[5] b. Place the platinum catalyst in the center of the quartz tube reactor, secured in place with quartz wool. c. Install the reactor within the tube furnace. d. Connect the gas lines with mass flow controllers to the reactor inlet. e. Connect the reactor outlet to the gas analysis system.

  • Experimental Run: a. Heat the furnace to the desired reaction temperature (e.g., 850°C). b. Once the temperature is stable, introduce a flow of the inert gas (N₂) to purge the system. c. Introduce a pre-mixed gas stream of ammonia, oxygen, and the inert gas at a specific ratio (e.g., 10% NH₃, 20% O₂, 70% N₂) into the reactor at a controlled flow rate. d. Allow the reaction to stabilize, which can be observed by a steady reading on the gas analyzer. e. Record the concentrations of NH₃, NO, NO₂, and N₂O in the outlet gas stream.

  • Data Analysis: a. Calculate the ammonia conversion using the following formula:

    b. Calculate the selectivity towards nitric oxide (NO) using the following formula:

    c. The catalyst's performance can be evaluated by comparing the ammonia conversion and NO selectivity at different temperatures, flow rates, or gas compositions.

Visualizations

The following diagrams illustrate key processes and workflows related to the use of platinum in nitric acid environments.

G cluster_ostwald Ostwald Process for Nitric Acid Production NH3 Ammonia (NH₃) Mixer Gas Mixer NH3->Mixer Air Air (O₂ + N₂) Air->Mixer Oxidation Oxidation Tower Air->Oxidation Reactor Catalytic Reactor (Pt-Rh Gauze @ 800-950°C) Mixer->Reactor NO Nitric Oxide (NO) Reactor->NO Catalytic Oxidation NO->Oxidation NO2 Nitrogen Dioxide (NO₂) Oxidation->NO2 Absorption Absorption Tower (with Water) NO2->Absorption HNO3 Nitric Acid (HNO₃) Absorption->HNO3

The Ostwald process for nitric acid production.

G cluster_workflow Corrosion Testing Workflow start Start prep Prepare Pt Specimen (Clean, Measure, Weigh) start->prep expose Expose to Boiling HNO₃ (48 hours) prep->expose cool Cool and Remove Specimen expose->cool clean Clean and Dry Specimen cool->clean weigh Reweigh Specimen clean->weigh calculate Calculate Corrosion Rate (Weight Loss) weigh->calculate end End calculate->end

Workflow for weight loss corrosion testing.

G cluster_catalyst_eval Catalyst Performance Evaluation Gases Reactant Gases (NH₃, O₂, N₂) MFCs Mass Flow Controllers Gases->MFCs Reactor Quartz Tube Reactor with Pt Catalyst MFCs->Reactor Analyzer Gas Analyzer (NOx, NH₃) Reactor->Analyzer Outlet Gas Furnace Tube Furnace Furnace->Reactor Heat Data Data Acquisition Analyzer->Data

Experimental setup for catalyst evaluation.

References

Application Notes & Protocols: Fabricating Platinum-Based Sensors for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-performance platinum-based electrochemical sensors for the detection of nitric oxide (NO). The accurate measurement of NO is critical in various fields, including neuroscience, cardiovascular research, and drug development, due to its role as a key signaling molecule in numerous physiological and pathological processes.[1][2] This document outlines several fabrication strategies, from traditional Clark-type sensors to advanced nanomaterial-based platforms, offering enhanced sensitivity and selectivity.

Introduction to Platinum-Based Nitric Oxide Sensors

Electrochemical methods are highly suitable for the direct measurement of NO due to their high sensitivity, rapid response times, and the potential for miniaturization for in-vivo applications.[1][2][3] Platinum (Pt) is a preferred electrode material owing to its excellent catalytic activity for the electrochemical oxidation of NO.[4] The performance of Pt-based sensors can be significantly enhanced by various modifications, such as increasing the electrode surface area through platinization or creating nanostructured surfaces.[4][5] This guide will explore the fabrication of several types of Pt-based NO sensors, including those based on platinized Pt, nanoporous Pt, and Pt nanoparticles integrated with materials like reduced graphene oxide (rGO).[1]

Sensor Performance Data

The following table summarizes the performance characteristics of different platinum-based nitric oxide sensors discussed in the literature. This allows for a direct comparison of key metrics such as detection limit and linear range.

Electrode MaterialDetection MethodLimit of Detection (LOD)Linear RangeReference
Nanoporous PtAmperometry32 nM0.20–1.80 µM[1]
Nanoporous PtAmperometry<10 nM0.0–8.75 µM[1]
Nanoporous Pt/MTAPcAmperometry10 nM0.10–1.0 µM[1]
Pt/MWNTAmperometry0.10 µM0.40 µM–0.10 mM[1]
Pt/ABAmperometry50 nM0.18–120.0 µM[1]
Pt/Co3O4-rGOAmperometry1.73 µM10–650 µM[1]
PtAu/rGOAmperometry3.69 nM0.02–50 µM[1]
PtAu/rGODifferential Pulse Voltammetry2.88 nM0.02–10 µM[1]
PtW/rGO-ILAmperometry0.13 nM2 nM–1.20 mM[1]
Pt@erGO/GCE (SQ-I)Amperometry52 nM0.25–40 µM[6]

MTAPc: metallo 4′, 4″, 4‴, 4⁗ tetra-amine phthalocyanine; MWNT: multi-walled carbon nanotubes; AB: acetylene black; rGO: reduced graphene oxide; IL: ionic liquid; erGO: electrochemically reduced graphene oxide; GCE: glassy carbon electrode.

Experimental Protocols

This section provides detailed methodologies for fabricating various platinum-based nitric oxide sensors.

Protocol 1: Fabrication of a Clark-Type Nitric Oxide Sensor

This protocol describes the fabrication of a classic Clark-type amperometric NO sensor.[7]

Materials:

  • 76 µm Platinum (Pt) wire

  • Glass capillary

  • 600 grit carbide paper

  • 0.3 µm alumina polishing powder

  • Deionized water

  • Platinizing solution

  • 250 µm Silver (Ag) wire

  • 0.1 M Hydrochloric acid (HCl)

Equipment:

  • Potentiostat/Galvanostat

  • Polishing wheel

Procedure:

  • Pt Electrode Preparation:

    • Seal a 76 µm Pt wire in a glass capillary.

    • File one end with 600 grit carbide paper to expose a planar Pt disk.

    • Polish the Pt disk with 0.3 µm alumina and rinse thoroughly with deionized water.

  • Platinization of the Pt Electrode:

    • Immerse the polished Pt disk in the platinizing solution.

    • Cycle the potential from +0.6 V to -0.3 V at a scan rate of 20 mV/s for 2 cycles.

    • Rinse the platinized electrode thoroughly with deionized water.

  • Ag/AgCl Reference Electrode Preparation:

    • Coil a 250 µm Ag wire.

    • Immerse the Ag wire in 0.1 M HCl.

    • Cycle the potential from 0 V to 0.5 V at a scan rate of 100 mV/s for 30 cycles.

Protocol 2: Fabrication of a Nanoporous Platinum Electrode

This protocol details the creation of a nanoporous Pt electrode for enhanced sensitivity.[1][2]

Materials:

  • Pt nanodisk electrode

  • 3% (v/v) Chloroplatinic acid solution in water

Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry (CV) capabilities

Procedure:

  • Nanopore Creation: Etch the Pt from a Pt nanodisk to create a nanoporous structure.

  • Electrodeposition (Platinization):

    • Immerse the nanoporous electrode in a 3% (v/v) chloroplatinic acid solution.

    • Perform electrodeposition using cyclic voltammetry to deposit platinum black onto the nanoporous surface, further increasing the active surface area.[1][2]

Protocol 3: Fabrication of a Pt Nanoparticle-Decorated Reduced Graphene Oxide Sensor

This protocol describes a two-step electrochemical method to fabricate a highly sensitive NO sensor based on a Pt nanoparticle-modified reduced graphene oxide glassy carbon electrode (GCE).[1][6]

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene oxide (GO) solution (e.g., 0.3 mg·mL⁻¹)

  • Platinum precursor solution

  • Phosphate buffer solution (PB), pH 7.2

Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry (CV) and constant potential capabilities

Procedure:

  • Preparation of the rGO/GCE:

    • Drop-cast a small volume of the GO solution onto the surface of a polished GCE and allow it to dry.

    • Perform electrochemical reduction of the GO film by scanning the potential in a suitable range using cyclic voltammetry.

  • Electrodeposition of Pt Nanoparticles:

    • Immerse the rGO/GCE in a solution containing the platinum precursor.

    • Apply a constant potential (e.g., -0.25 V) to electrodeposit Pt nanoparticles onto the rGO surface.[1]

Visualizations

The following diagrams illustrate key processes and concepts related to the fabrication and function of platinum-based NO sensors.

experimental_workflow cluster_prep Electrode Preparation cluster_modification Surface Modification cluster_functionalization Functionalization cluster_final Final Sensor start Start: Bare Electrode (e.g., GCE, Pt wire) polish Polishing & Cleaning start->polish platinization Platinization (Electrochemical Deposition) polish->platinization nanostructuring Nanostructuring (e.g., Etching) polish->nanostructuring composite Composite Formation (e.g., rGO coating) polish->composite final_sensor Finished NO Sensor platinization->final_sensor nanostructuring->final_sensor nanoparticle_depo Pt Nanoparticle Deposition composite->nanoparticle_depo nanoparticle_depo->final_sensor

Caption: General experimental workflow for fabricating various Pt-based NO sensors.

no_detection_mechanism NO Nitric Oxide (NO) Pt_surface Platinum Electrode Surface NO->Pt_surface Diffusion NO_adsorbed NO (adsorbed) Pt_surface->NO_adsorbed adsorption Adsorption oxidation Electrochemical Oxidation Nitrate Nitrate (NO3-) + 3e- NO_adsorbed->Nitrate Applied Potential current Measurable Current (Proportional to NO concentration) Nitrate->current logical_relationship cluster_factors Influencing Factors cluster_strategies Fabrication Strategies performance Sensor Performance (Sensitivity, Selectivity, LOD) surface_area Surface Area surface_area->performance catalytic_activity Catalytic Activity catalytic_activity->performance electron_transfer Electron Transfer Rate electron_transfer->performance mass_transport Mass Transport mass_transport->performance platinization Platinization platinization->surface_area nanostructuring Nanostructuring nanostructuring->surface_area nanostructuring->catalytic_activity composites Nanocomposites (e.g., rGO, CNTs) composites->surface_area composites->catalytic_activity composites->electron_transfer

References

Application Notes and Protocols for Platinum Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Method for Electroplating Platinum with a Focus on the Role of Nitric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Nitric Acid in Platinum Electroplating

While the direct use of a nitric acid-based electrolyte for platinum electroplating is not a widely documented or commercially established method, nitric acid and nitrate compounds play several crucial roles in the broader field of platinum electrochemistry. These roles primarily include substrate cleaning and activation, the dissolution of sacrificial layers in displacement deposition, and as a precursor for synthesizing platinum salts suitable for electroplating.

The primary challenges in using a direct nitric acid bath include the highly oxidizing nature of the electrolyte and the complex speciation of platinum in nitric acid solutions.[1] Aging of platinum nitric acid solutions can lead to the oligomerization of platinum complexes, forming various aqua-hydroxo-nitrato species.[1] This can create instability in the bath composition and affect the quality and consistency of the electrodeposited layer. A great excess of nitric acid can also be corrosive to oxide support materials, which is a consideration for certain applications.[1]

This document will provide detailed protocols for established, non-nitric acid-based platinum electroplating methods to serve as a practical guide. It will also detail the synthesis of platinum nitrate, a potential precursor for plating baths, where nitric acid is a key reagent.

Established Platinum Electroplating Bath Compositions and Operating Parameters

Several types of electrolytes are used for industrial and research-grade platinum electroplating. The choice of bath depends on the desired thickness, brightness, hardness, and the substrate material. Below is a summary of common bath compositions and their typical operating parameters.

Parameter Sulfamic Acid Bath [2]"P-Salt" Bath (Ammoniacal) [3]Chloroplatinic Acid Bath [4][5]Commercial Acidic Bath (H+M PT 10) [6]
Platinum Source Platinum Diamino Dinitrite ("P-Salt")Platinum Diamino Dinitrite ("P-Salt")Hexachloroplatinic Acid (H₂PtCl₆)Platinum Concentrate
Electrolyte Sulfamic Acid (H₃NSO₃)Phosphate Buffer / Ammonium HydroxidePhosphoric Acid / Sulfuric AcidSulfuric Acid (H₂SO₄)
Platinum Content 6–20 g/L3–5 g/L5–10 g/L2 g/L
Supporting Acid/Salt 20–100 g/L Sulfamic AcidPhosphate salts0.07–0.2 M Sulfuric Acid-
Operating pH < 1 (acidic)7.0–7.5 or 9-101–2< 1
Temperature 65–100 °C> 90 °CHigher temperatures increase rate30–40 °C
Current Density 2.15–10.76 A/dm² (20–100 A/ft²)0.1–0.5 A/dm²Varies0.5–1.5 A/dm²
Anode Material PlatinumPlatinized TitaniumPlatinized TitaniumPlatinized Titanium
Agitation ModerateRequiredRecommendedRequired
Deposition Rate 5–30 mg/ampere-minuteVariesVaries~1 µm in 15 min
Current Efficiency High15% (can drop with use)32–45% (alkaline variant)High

Detailed Experimental Protocols

Protocol 3.1: Substrate Preparation (General)

Effective substrate preparation is critical for achieving a well-adherent and uniform platinum coating. The following is a general procedure suitable for most metallic substrates.

  • Degreasing: Ultrasonically clean the substrate in acetone to remove organic contaminants and oils.

  • Cathodic Cleaning: Perform an electrochemical clean. Immerse the substrate in an electro-cleaning solution with a stainless steel anode. Apply a voltage of 5 volts at a temperature of 125°F (52°C) for 1 minute.[7] This step removes any remaining oils and surface films.

  • Rinsing: Rinse the substrate thoroughly with deionized water.

  • Acid Activation: Immerse the substrate in an acid activation solution (e.g., 50% v/v hydrochloric acid or a proprietary acid salt solution) for 10-20 seconds to remove any surface oxides.[3][5][7]

  • Final Rinsing: Rinse the substrate again in deionized water immediately before placing it in the plating bath. The final rinse should be in deionized water.[6]

Protocol 3.2: Platinum Electroplating using a Commercial Solution (e.g., TWL Platinum Solution)[7]

This protocol is based on a commercially available pre-prepared platinum plating solution.

  • Bath Preparation: Pour 1 liter of the platinum plating solution into a 1-liter glass beaker. Add a magnetic stir bar.

  • Heating and Agitation: Place the beaker on a magnetic stirrer hotplate and heat the solution to 85°F (29.5°C). Set the magnetic stirrer to a medium-slow setting and allow it to mix for 15 minutes.[7]

  • Anode Setup: Install a platinized titanium anode, connecting it to the positive lead of the rectifier.

  • Rectifier Settings: Set the rectifier voltage to 1.5–3.0 volts (2.0 volts is recommended).[7]

  • Electroplating:

    • Connect the prepared substrate to the negative lead of the rectifier using copper wire.

    • Immerse the substrate in the plating solution.

    • Plate for 30 seconds to 1.5 minutes, depending on the desired thickness.[7]

  • Post-Plating:

    • Remove the plated substrate and rinse thoroughly with deionized water. Hot distilled water can accelerate drying.[7]

    • Dry the item completely using a soft, lotion-free tissue or a small hair dryer.[7]

Protocol 3.3: Preparation of Platinum Nitrate (Precursor Synthesis)[8]

This protocol describes the synthesis of platinum nitrate from platinum sponge, which can be a precursor for developing a nitrate-based plating bath. Note that chloride ions can be detrimental to the electroplating process.[8]

  • Chloroplatinic Acid Formation: React platinum sponge with aqua regia (a mixture of nitric acid and hydrochloric acid) to prepare a chloroplatinic acid solution.[8]

  • Reduction to Platinous Chloride: React the chloroplatinic acid solution with an oxalic acid solution. For every gram of platinum, 0.64–0.68g of oxalic acid is typically used.[8]

  • Precipitation: React the resulting chloroplatinous acid solution with a sodium hydroxide solution to form a platinum-containing precipitate. Approximately 1.5–2.0g of sodium hydroxide is used per gram of platinum.[8]

  • Nitrate Formation: React the platinum-containing precipitate with concentrated nitric acid to form platinum nitrate. For each gram of platinum in the precipitate, add 10–12 mL of concentrated nitric acid. The reaction is typically carried out at 70-80°C with stirring for 15-22 hours.[8]

  • Isolation: After the reaction, the solution is cooled and filtered to obtain the platinum nitrate solution. This can be carefully heated to evaporate the solvent and obtain the solid product.

Visualizations of Workflows and Relationships

General Experimental Workflow for Electroplating

The following diagram illustrates the universal steps involved in an electroplating process, from substrate preparation to the final plated product.

G cluster_prep Substrate Preparation cluster_plating Electroplating cluster_post Post-Processing Degrease 1. Degreasing (e.g., Acetone) Electroclean 2. Electrochemical Cleaning Degrease->Electroclean Rinse1 3. DI Water Rinse Electroclean->Rinse1 Acid_Activation 4. Acid Activation (Oxide Removal) Rinse1->Acid_Activation Rinse2 5. Final DI Water Rinse Acid_Activation->Rinse2 Plating 6. Immerse in Plating Bath (Apply Current) Rinse2->Plating Rinse3 7. DI Water Rinse Plating->Rinse3 Drying 8. Drying Rinse3->Drying Final Finished Product Drying->Final

Caption: General workflow for the platinum electroplating process.

Conceptual Roles of Nitric Acid in Platinum Electrochemistry

This diagram outlines the established and potential roles of nitric acid in processes related to platinum deposition, highlighting the challenges of its use as a primary electrolyte.

G cluster_established Established Applications cluster_conceptual Conceptual Application (Direct Electrolyte) cluster_challenges Associated Challenges NitricAcid Nitric Acid (HNO₃) Cleaning Surface Cleaning & Activation NitricAcid->Cleaning Synthesis Precursor Synthesis (e.g., Platinum Nitrate) NitricAcid->Synthesis DirectBath Direct Nitric Acid Plating Bath NitricAcid->DirectBath Potential Use Oxidizing Highly Oxidizing Nature DirectBath->Oxidizing Speciation Complex & Unstable Pt Speciation DirectBath->Speciation Corrosion Corrosive to Substrates & Equipment DirectBath->Corrosion

Caption: Roles and challenges of nitric acid in platinum electrochemistry.

References

Application Notes and Protocols for the Synthesis of Organic Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of organic nitrates, compounds containing the R-ONO₂ functional group, is a critical process in the development of pharmaceuticals, explosives, and industrial chemicals. While the user's query specified a platinum-catalyzed synthesis using nitric acid, a thorough review of the scientific literature indicates that this is not a commonly reported or established method. The primary role of platinum in relation to nitric acid is as a catalyst in the Ostwald process for the industrial production of nitric acid itself from the oxidation of ammonia.[1][2][3]

This document provides a detailed overview of the standard and widely practiced methods for the synthesis of organic nitrates, which predominantly involve the reaction of an alcohol with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid.[4][5] These protocols are intended for researchers, scientists, and drug development professionals.

Application Notes

1. Principle of Organic Nitrate Synthesis (O-Nitration)

The formation of an organic nitrate, or nitrate ester, is achieved through the esterification of an alcohol with nitric acid. This reaction, often referred to as O-nitration, is typically catalyzed by a strong acid, most commonly sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the alcohol.[4] The removal of water by the sulfuric acid drives the equilibrium towards the formation of the nitrate ester.[5]

2. Key Considerations for Synthesis

  • Substrate Scope: A wide variety of primary, secondary, and tertiary alcohols can be converted to their corresponding nitrate esters. However, the reaction conditions must be carefully controlled, as the strongly acidic and oxidative environment can lead to side reactions, particularly with sensitive substrates.

  • Safety Precautions: Nitrating mixtures of concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. The reactions are often highly exothermic and can proceed with explosive violence if not properly controlled. Many organic nitrates, especially polynitrated compounds like nitroglycerin, are themselves explosive and must be handled with extreme care. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. A blast shield is recommended.

  • Reaction Control: Temperature control is critical. Reactions are typically run at low temperatures (0-10 °C) to minimize side reactions and control the exotherm. The nitrating agent is usually added slowly to the alcohol substrate.

3. Applications in Drug Development

Organic nitrates are an important class of vasodilators used in the treatment of cardiovascular diseases such as angina pectoris and congestive heart failure.[6] Their therapeutic effect is derived from their in vivo metabolism to nitric oxide (NO), a potent signaling molecule that relaxes vascular smooth muscle.[7] The development of new organic nitrate drugs often focuses on improving their pharmacokinetic properties and reducing the development of tolerance.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of a simple mono-nitrate ester and the well-known trinitrate, nitroglycerin. These are illustrative examples and should be adapted and scaled appropriately with rigorous safety assessments.

Protocol 1: Synthesis of n-Propyl Nitrate

This protocol describes the nitration of n-propanol using a mixed acid reagent.

Materials:

  • n-Propanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to below 10 °C.

  • Nitration Reaction: In a separate flask, cool 15 mL of n-propanol in an ice bath. Slowly add the cold nitrating mixture dropwise to the n-propanol with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Quenching: Once the addition is complete, allow the mixture to stir for an additional 20 minutes at low temperature. Pour the reaction mixture slowly over a large amount of crushed ice in a beaker.

  • Work-up: Transfer the mixture to a separatory funnel. The n-propyl nitrate will form an upper layer. Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Purification: Dry the crude n-propyl nitrate over anhydrous magnesium sulfate. Filter the drying agent and purify the liquid by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 43-45 °C at 100 mmHg.

**Protocol 2: Synthesis of Nitroglycerin (Glyceryl Trinitrate) - **EXTREME HAZARD

This synthesis is provided for informational purposes to illustrate the process for a polynitrated ester. Due to the extreme danger of detonation, this synthesis should only be attempted by highly trained professionals in a specialized laboratory equipped for handling explosives.

Materials:

  • Glycerol (anhydrous)

  • Concentrated Nitric Acid (fuming, >90%)

  • Concentrated Sulfuric Acid (98%)

  • Diatomaceous earth (Kieselguhr) for stabilization if desired

  • Low-temperature reaction vessel with vigorous stirring and cooling system

Procedure:

  • Preparation of the Nitrating Mixture: Prepare the nitrating mixture by very slowly adding a measured volume of fuming nitric acid to concentrated sulfuric acid in a flask maintained at a very low temperature (below 5 °C) with efficient cooling and stirring.

  • Nitration: Cool anhydrous glycerol to 10-15 °C. Add the glycerol drop by drop to the vigorously stirred, cold nitrating mixture. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. A runaway temperature increase will lead to violent decomposition and detonation.

  • Isolation: After the addition is complete, the mixture is stirred for a short period at low temperature. The reaction mixture is then transferred to a larger container of cold water, where the nitroglycerin separates as a dense, oily layer.

  • Washing: The crude nitroglycerin is carefully separated and washed multiple times with cold water, followed by a dilute sodium bicarbonate solution to remove all residual acid, which is crucial for stability.

  • Stabilization: The purified nitroglycerin is a highly shock-sensitive oil. For practical use as dynamite, it is typically absorbed onto an inert material like diatomaceous earth.

Data Presentation

Quantitative data for nitration reactions are highly dependent on the specific substrate and reaction conditions. The table below provides illustrative data for the synthesis of n-propyl nitrate.

ParameterValueReference
Substrate n-Propanol[8]
Nitrating Agent Nitric Acid / Water[8]
Catalyst/Additive Urea[8]
Temperature 91-93 °C[8]
Conversion 90.4%[8]
Yield 98.0%[8]

Note: The referenced procedure utilizes a continuous distillation process with urea as a stabilizer, which differs from the batch process described above but illustrates typical high yields achievable.[8]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Nitronium Ion Formation cluster_nitration Alcohol Nitration HNO3 HNO₃ H2O_HNO3 H₂O⁺-NO₂ HNO3->H2O_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2O_HNO3->NO2_plus - H₂O ROH R-OH (Alcohol) H2O H₂O ROH_NO2 R-O⁺(H)-NO₂ ROH->ROH_NO2 + NO₂⁺ RONO2 R-ONO₂ (Nitrate Ester) ROH_NO2->RONO2 - H⁺ H_plus H⁺

Caption: Mechanism of acid-catalyzed O-nitration of an alcohol.

Experimental Workflow

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up & Purification start Cool Alcohol Substrate (e.g., 0-10 °C) add_nitrating_agent Slowly Add Pre-cooled Nitrating Mixture (HNO₃/H₂SO₄) start->add_nitrating_agent react Stir at Low Temperature (e.g., 20-30 min) add_nitrating_agent->react quench Pour Reaction Mixture onto Crushed Ice react->quench separate Separate Organic Layer (Separatory Funnel) quench->separate wash_h2o Wash with Cold Water separate->wash_h2o wash_bicarb Wash with NaHCO₃ Solution (Neutralize Acid) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Salt (e.g., MgSO₄) wash_brine->dry purify Purify (e.g., Distillation) dry->purify final_product Pure Organic Nitrate purify->final_product

Caption: General experimental workflow for organic nitrate synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Platinum Catalyst Deactivation in Nitric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with platinum catalyst deactivation during nitric acid production via ammonia oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why has the conversion efficiency of my ammonia oxidation process suddenly dropped?

A sudden drop in conversion efficiency, often accompanied by an increase in nitrous oxide (N₂O) emissions, is a common issue.[1][2] Several factors can be the root cause:

  • Catalyst Contamination: This is a primary cause of performance decline. Iron is one of the most detrimental contaminants as it physically blocks platinum catalytic sites and can also oxidize ammonia, but with a higher selectivity towards nitrogen (N₂) and N₂O.[1][2] Contamination may be visible as dark patches on the gauze surface.[1][2] Sources of contamination include poor gas filtration or leaks in the boiler.[2]

  • Ammonia Bypassing the Catalyst: Structural problems within the reactor, such as cracks in the catalyst basket often caused by weld failure or thermal cycling, can allow the ammonia-air mixture to bypass the catalyst gauze entirely.[2] This is frequently identified as the cause for the most severe drops in performance.[2]

  • Physical Damage to the Gauze: Tears or other physical damage to the catalyst gauze can compromise its effectiveness and lead to reduced efficiency.[1]

  • Uneven Flow or Temperature: An uneven temperature distribution across the gauze can indicate non-uniform gas flow.[1] Hot spots might suggest higher selectivity to N₂ and N₂O, as these reactions are more exothermic than the desired nitric oxide (NO) production.[1]

Troubleshooting Steps:

  • Visual Inspection: If possible, visually inspect the gauze surface for any signs of physical damage, such as tearing, or the presence of dark patches that could indicate contamination.[1][2]

  • Check Gas Filtration: Examine the pressure drop across the mixed gas filter. A significant change could indicate damage to the filter, allowing contaminants to reach the catalyst.[1][2]

  • Review Ammonia Quality: Analyze ammonia quality certificates to see if there has been an increase in contaminants like iron from the ammonia feed.[1]

  • Monitor Temperature Profile: Check thermocouple readings for any uneven temperature distributions across the catalyst bed.[1]

  • Inspect Reactor Internals: During a shutdown, inspect the catalyst basket for any cracks or structural failures that could lead to gas bypassing.[2]

G start Sudden Drop in Conversion Efficiency q1 Visually Inspect Gauze: Are there dark patches or tears? start->q1 a1_yes High probability of catalyst contamination or physical damage. q1->a1_yes Yes q2 Check Pressure Drop Across Gas Filter: Is it abnormal? q1->q2 No a2_yes Suspect poor gas filtration. Contaminants reaching catalyst. q2->a2_yes Yes q3 Analyze Temperature Profile: Are there significant hot spots? q2->q3 No a3_yes Uneven gas flow. Investigate flow distributors. q3->a3_yes Yes q4 During Shutdown, Inspect Basket: Are there cracks or weld failures? q3->q4 No a4_yes Ammonia bypass is likely. Repair structural defects. q4->a4_yes Yes end No obvious cause found. Proceed to advanced catalyst characterization. q4->end No

Caption: Troubleshooting workflow for diagnosing drops in conversion efficiency.

Q2: What are the primary mechanisms of platinum catalyst deactivation?

Catalyst deactivation is an inevitable process that can be accelerated by several factors. The primary mechanisms are chemical, thermal, and mechanical.[3]

  • Poisoning (Chemical): This occurs when impurities in the feed stream strongly adsorb to the active sites on the catalyst, rendering them inactive.[3][4] For platinum catalysts in nitric acid production, iron is a particularly damaging poison.[1][2] Other potential poisons include sulfur and lead compounds.[3]

  • Fouling/Coking (Chemical/Mechanical): This involves the physical deposition of substances on the catalyst surface, blocking pores and active sites.[3] Carbonaceous deposits (coke) are a common cause of fouling in many catalytic processes.[5]

  • Thermal Degradation/Sintering (Thermal): At the high operating temperatures of ammonia oxidation (810°C to 960°C), the small platinum crystallites can grow into larger ones.[3][6] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[3] The presence of water vapor can accelerate sintering.[3]

  • Volatilization (Thermal/Chemical): At high temperatures, platinum can be lost from the gauze, likely in the form of volatile platinum oxides.[6][7] This not only deactivates the catalyst but also results in a loss of valuable precious metal.[6][8]

  • Mechanical Attrition: The physical movement and friction of the catalyst gauzes can cause mechanical wear and loss of material over time.[8]

G Result Reduced Activity & Selectivity Poisoning Poisoning Block Block Poisoning->Block Block->Result Fouling Fouling Fouling->Block Sintering Sintering SurfaceLoss SurfaceLoss Sintering->SurfaceLoss SurfaceLoss->Result Volatilization Volatilization MaterialLoss MaterialLoss Volatilization->MaterialLoss MaterialLoss->Result

Caption: Primary mechanisms of platinum catalyst deactivation and their effects.

Q3: How can I minimize the rate of platinum loss from the catalyst gauze?

Platinum loss is a significant operational cost in nitric acid production.[8] The rate of loss is influenced by operating conditions and catalyst composition.

  • Operating Conditions: Higher operating pressures and temperatures generally lead to increased platinum loss.[6][8] The start-up phase is also a critical period for potential platinum losses, which can be minimized by using controlled preheating techniques like electrical heating instead of direct flame burners.[9]

  • Catalyst Alloy Composition: The composition of the platinum alloy gauze plays a crucial role. Adding palladium to platinum-rhodium alloys has been shown to decrease the rate of weight loss and the amount of platinum lost.[10] This is attributed to palladium accumulating on the surface, which affects both platinum oxidation and the reduction of platinum oxide.[10]

  • Platinum Recovery Gauzes: A common industrial practice is to install "getter" or "catchment" gauzes downstream of the primary catalyst pack.[6] These are typically made of palladium or palladium-rich alloys and are designed to capture volatile platinum before it is lost from the system.[6]

Data on Platinum Loss Rates

Plant PressureAlloy TypePlatinum Loss Rate ( g/ton of HNO₃)Reference
AtmosphericPt-Rh~0.05[8]
High PressurePt-Rhup to 0.45[8]
AtmosphericPt-Pd-Rh (PPR#1)0.061[8]
AtmosphericPt-Pd-Rh (PPR#2)0.044[8]

Experimental Protocols for Catalyst Characterization

When troubleshooting fails to identify the root cause of deactivation, a detailed characterization of the fresh and spent catalyst is necessary.[4][5]

Q4: What techniques can be used to identify poisons on my catalyst surface?

To identify the presence and chemical state of surface contaminants, spectroscopic techniques are highly effective.

  • X-ray Photoelectron Spectroscopy (XPS): This is a surface-sensitive technique that can detect the presence of poisoning elements (e.g., Fe, S, P) on the catalyst's surface and provide information about their chemical state.[4]

  • Elemental Analysis (XRF/PIXE): X-ray Fluorescence (XRF) or Proton Induced X-ray Emission (PIXE) can identify and quantify foreign elements that have been deposited onto the catalyst, which helps in diagnosing contamination.[4]

General Protocol for XPS Analysis:

  • Sample Preparation: Carefully cut a small, representative sample from both the fresh and the spent catalyst gauze. Handle samples with clean tools to avoid further contamination.

  • Mounting: Mount the samples on a compatible sample holder using ultra-high vacuum (UHV) compatible tape or clips.

  • Introduction to UHV: Introduce the samples into the XPS instrument's ultra-high vacuum chamber.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans over the specific energy regions of the elements of interest (e.g., Pt 4f, Rh 3d, Pd 3d, O 1s, N 1s, and suspected contaminants like Fe 2p).

  • Data Analysis: Analyze the resulting spectra to determine elemental composition and chemical states by examining binding energies and peak shapes. Compare the spectra of the spent catalyst to the fresh one to identify contaminants and chemical changes.

Q5: How can I determine if my catalyst has undergone thermal degradation (sintering)?

Sintering results in a loss of active surface area. This can be quantified using the following methods.

  • BET Surface Area Analysis: This technique measures the total surface area of the catalyst by nitrogen physisorption. A significant reduction in the BET surface area of a spent catalyst compared to a fresh one is a strong indicator of sintering or fouling.[4]

  • Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the platinum nanoparticles on the support. By comparing TEM images of fresh and used catalysts, one can observe any increase in particle size, which is direct evidence of sintering.[5]

General Protocol for BET Surface Area Analysis:

  • Sample Preparation: A small, accurately weighed portion of the catalyst is placed in a sample tube.

  • Degassing: The sample is heated under vacuum or in a flow of inert gas to remove any adsorbed contaminants (like water) from the surface. The temperature and duration of degassing must be carefully chosen to clean the surface without altering its structure.

  • Analysis: The sample tube is cooled, typically to liquid nitrogen temperature (77 K). Nitrogen gas is then introduced to the sample in controlled, incremental doses.

  • Measurement: The instrument records the amount of gas adsorbed at each pressure point, generating an adsorption/desorption isotherm.

  • Calculation: The Brunauer-Emmett-Teller (BET) equation is applied to the data from the isotherm to calculate the total surface area of the sample.

G start Deactivated Catalyst Sample XPS XPS start->XPS BET BET start->BET TEM TEM start->TEM TPD TPD start->TPD Poisoning Poisoning XPS->Poisoning Sintering Sintering BET->Sintering ParticleGrowth ParticleGrowth TEM->ParticleGrowth Adsorption Adsorption TPD->Adsorption

Caption: Experimental workflow for characterizing deactivated platinum catalysts.

References

Technical Support Center: Preventing Platinum Loss in High-Temperature Ammonia Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-temperature ammonia oxidation experiments involving platinum catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during ammonia oxidation experiments that can lead to excessive platinum loss.

Issue Potential Cause Recommended Action
Higher than expected platinum loss Excessive Operating Temperature: Platinum volatilization as PtO₂ increases significantly with temperature.[1][2][3]- Verify thermocouple accuracy and placement. - Gradually reduce the operating temperature in small increments, monitoring the impact on both conversion efficiency and platinum loss. - Ensure uniform temperature distribution across the catalyst gauze to avoid localized hotspots.[3]
High Operating Pressure: Increased pressure can lead to a higher rate of platinum loss.[1][4][5]- If experimentally feasible, operate at the lowest pressure that maintains the desired reaction kinetics and throughput.
Inadequate Gas Purity: Contaminants in the ammonia or air feed, such as iron oxide, can poison or damage the catalyst surface, leading to accelerated platinum loss.[3][6]- Analyze the purity of the gas feeds. - Install or check the efficiency of gas filters. - For liquid ammonia feeds, consider using a magnetic separator to remove iron particles.[3]
Incorrect Air-to-Ammonia Ratio: An improper gas mixture can affect the reaction selectivity and catalyst stability.- Optimize the air-to-ammonia ratio to maximize nitric oxide (NO) selectivity while minimizing catalyst loss.
Reduced Catalyst Efficiency Catalyst Poisoning: Contaminants in the feed can block active sites on the platinum catalyst.[6][7]- Identify and eliminate the source of contamination in the gas feed. - In some industrial settings, catalyst performance can be partially restored by turning over the catalyst bed to bury the poisoned layer.[2]
Catalyst Surface Restructuring: Over time, the platinum gauze surface can restructure, forming "cauliflowers," which can initially increase activity but eventually lead to mechanical degradation and loss.[4]- Monitor the catalyst's morphological changes through techniques like scanning electron microscopy (SEM) after the experimental run. - Consider using platinum-rhodium alloys, which offer improved mechanical strength and can mitigate this effect.[8]
Catchment Gauze Inefficiency Improper Placement: The distance between the catalyst and catchment gauze is critical for efficient capture of volatilized platinum.- Position the catchment gauze as close as possible to the primary catalyst gauze, typically within a few millimeters.[1]
Incorrect Material Selection: The composition of the catchment gauze significantly impacts its platinum capture efficiency.- Use palladium-based alloys for the catchment gauze, as they are effective at capturing platinum.[9][10] - For very high-temperature applications, consider alloys with higher palladium content.
Reduced Open Area: The accumulation of captured platinum can reduce the open area of the catchment gauze, increasing pressure drop and potentially lowering capture efficiency over time.[4]- Monitor the pressure drop across the catchment gauze. - Replace the catchment gauze when a significant increase in pressure drop is observed or at regular intervals based on experimental conditions.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of platinum loss during high-temperature ammonia oxidation?

Platinum is primarily lost through the formation of volatile platinum dioxide (PtO₂) gas at high operating temperatures in the presence of oxygen.[1][5] This volatile species is then carried away by the process gas stream. The catalyst surface also undergoes restructuring, forming dendritic growths often referred to as "cauliflowers," which can contribute to mechanical loss of platinum particles.[4]

2. How can I minimize platinum loss in my experiments?

Minimizing platinum loss involves a multi-faceted approach:

  • Catalyst Composition: Utilize platinum-rhodium (Pt-Rh) alloys instead of pure platinum. The addition of rhodium increases the mechanical strength of the gauze and reduces the rate of platinum loss.[8] Adding palladium to the alloy can further decrease the rate of weight loss.[11][12]

  • Operating Conditions: Maintain the lowest possible operating temperature and pressure that still achieve the desired conversion efficiency. Platinum loss increases significantly with both temperature and pressure.[1][2]

  • Catchment Systems: Install a palladium-based catchment gauze downstream of the primary catalyst. These gauzes can recover a significant portion of the volatilized platinum.[1][4][10]

3. What are catchment gauzes and how do they work?

Catchment gauzes are screens made of a palladium-based alloy placed immediately after the platinum catalyst gauze.[1] The volatilized PtO₂ from the catalyst is transported by the gas stream to the catchment gauze, where it is reduced to platinum metal and alloys with the palladium.[9] This process effectively "catches" the platinum before it is lost downstream.

4. How effective are palladium catchment gauzes?

The efficiency of palladium catchment gauzes can vary depending on factors like operating conditions, gauze design, and placement. However, they can recover a substantial amount of the platinum lost from the catalyst, with recovery rates ranging from 25% to as high as 95%.[4] Some commercial suppliers state typical recovery rates of 60-80%.[10]

5. What are the signs of catalyst deactivation?

A decline in catalyst activity can manifest as:

  • A decrease in the conversion of ammonia to nitric oxide.

  • An increase in the formation of undesirable byproducts like nitrogen (N₂) and nitrous oxide (N₂O).

  • A need to increase the operating temperature to maintain the same level of conversion.

6. Can I regenerate a deactivated platinum catalyst?

For laboratory-scale experiments, true regeneration of a severely deactivated or physically damaged catalyst is often not practical. Replacement of the catalyst gauze is the most common solution. In industrial settings, some minor improvements can be made by addressing catalyst poisoning, but significant deactivation usually necessitates catalyst replacement.

7. How do I safely handle and dispose of materials from these experiments?

All work with concentrated ammonia solutions and the resulting nitrogen oxides must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including goggles and gloves.[13] Concentrated ammonia is corrosive and toxic by inhalation.[13] Dispose of all chemical waste according to your institution's safety protocols.

Quantitative Data on Platinum Loss and Recovery

Table 1: Influence of Operating Pressure on Platinum Loss

Plant TypeOperating PressureTypical Platinum Loss (g per ton of ammonia converted)
High Pressure> 7 bar> 1.0
Low Pressure< 7 bar< 1.0

Source: Adapted from literature.[1]

Table 2: Efficiency of Platinum Recovery Systems

Recovery SystemTypical Recovery Rate (%)
Palladium-based Catchment Gauzes25 - 95
Glass-wool Filters10 - 20

Source: Adapted from Johnson Matthey.[4]

Experimental Protocols

Protocol 1: Laboratory-Scale Ammonia Oxidation

Objective: To demonstrate the catalytic oxidation of ammonia over a platinum wire catalyst.

Materials:

  • 20 cm of platinum wire

  • 1 L Pyrex beaker

  • 100 mL of concentrated ammonia solution

  • Wooden lid for the beaker with two 15 mm holes

  • Bunsen burner

  • Fume hood

  • Glass rod

  • Safety goggles and nitrile gloves

Procedure:

  • Preparation:

    • Work in a fume hood.

    • Coil the platinum wire around a glass rod to create a spiral.

    • Pour 100 mL of concentrated ammonia solution into the beaker.

    • Place the wooden lid on the beaker.

  • Reaction:

    • Heat the platinum coil in a Bunsen burner flame until it glows red-hot.

    • Quickly suspend the hot coil through one of the holes in the lid, ensuring it is positioned above the ammonia solution but not touching it.

    • Observe the coil as it continues to glow, catalyzing the oxidation of ammonia.

    • Adjust the height of the coil to find the optimal position where it continues to glow. Too low, and it may not receive enough oxygen; too high, and it may not be exposed to enough ammonia vapor.[13]

  • Observation:

    • Note the formation of reddish-brown fumes of nitrogen dioxide (NO₂) as the nitric oxide (NO) produced reacts with oxygen in the air.

  • Shutdown:

    • Remove the platinum coil and allow it to cool.

    • Dispose of the ammonia solution and any byproducts according to safety protocols.

Protocol 2: Platinum Recovery from Catalyst Dust

Objective: To recover platinum from dust collected from the reactor.

Materials:

  • Platinum-containing dust

  • Aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid)

  • Reflux apparatus

  • Ammonium chloride ((NH₄)₂Cl)

  • Beakers, filter paper, and funnels

  • Furnace

  • Fume hood and appropriate PPE

Procedure:

  • Leaching:

    • In a fume hood, place the platinum-containing dust in a round-bottom flask.

    • Add aqua regia at a liquid-to-solid ratio of approximately 7.5:1.

    • Reflux the mixture for about 1.5 hours to dissolve the platinum.[5][9]

  • Precipitation:

    • After cooling, filter the solution to remove any insoluble impurities.

    • To the filtered solution (leach liquor), add ammonium chloride to precipitate the platinum as diammonium hexachloroplatinate ((NH₄)₂PtCl₆).[5][9]

  • Purification:

    • Filter the precipitate and wash it with a cold, saturated solution of ammonium chloride.

  • Decomposition:

    • Carefully dry the precipitate.

    • Ignite the dried precipitate in a furnace at a temperature sufficient to decompose it into platinum powder (e.g., 350°C).[5][9] The final product will be a high-purity platinum powder.

Visualizations

Platinum_Loss_Mechanism cluster_catalyst Platinum Catalyst Surface cluster_reaction High-Temperature Oxidation Pt_surface Pt Surface Reaction Reaction at >850°C Pt_surface->Reaction Catalyzes Restructuring Surface Restructuring ('Cauliflowers') Pt_surface->Restructuring Pt_Rh_Alloy Pt-Rh Alloy (Increased Strength) Pt_Rh_Alloy->Pt_surface Improves NH3_O2 NH₃ + O₂ NH3_O2->Reaction NO_H2O NO + H₂O Reaction->NO_H2O Desired Product PtO2_volatile Volatile PtO₂ Reaction->PtO2_volatile Side Reaction Pt_loss Platinum Loss PtO2_volatile->Pt_loss Restructuring->Pt_loss Mechanical Loss

Caption: Mechanism of platinum loss during high-temperature ammonia oxidation.

Platinum_Recovery_Workflow start Start: Pt Loss Occurs Pt_catalyst Pt Catalyst Gauze start->Pt_catalyst Catchment_gauze Palladium Catchment Gauze Pt_catalyst->Catchment_gauze Volatilized PtO₂ Downstream_loss Uncaptured Pt Loss Pt_catalyst->Downstream_loss Bypasses Catchment Pt_capture Pt Captured as Pt-Pd Alloy Catchment_gauze->Pt_capture Spent_gauze Spent Gauze Removal Pt_capture->Spent_gauze Recovery_process Chemical Recovery (e.g., Aqua Regia) Spent_gauze->Recovery_process Pure_Pt Pure Platinum Powder Recovery_process->Pure_Pt

Caption: Workflow for platinum loss prevention and recovery.

Troubleshooting_Tree High_Pt_Loss High Platinum Loss Detected Check_Temp Check Operating Temperature High_Pt_Loss->Check_Temp Temp_High Temperature Too High? Check_Temp->Temp_High Reduce_Temp Action: Reduce Temperature Temp_High->Reduce_Temp Yes Temp_OK Temperature OK Temp_High->Temp_OK No Check_Pressure Check Operating Pressure Temp_OK->Check_Pressure Pressure_High Pressure Too High? Check_Pressure->Pressure_High Reduce_Pressure Action: Reduce Pressure Pressure_High->Reduce_Pressure Yes Pressure_OK Pressure OK Pressure_High->Pressure_OK No Check_Purity Check Gas Purity Pressure_OK->Check_Purity Contaminated Contamination Found? Check_Purity->Contaminated Improve_Filtration Action: Improve Gas Filtration Contaminated->Improve_Filtration Yes Purity_OK Purity OK Contaminated->Purity_OK No Review_Catalyst Review Catalyst and Catchment System Purity_OK->Review_Catalyst

Caption: Troubleshooting decision tree for high platinum loss.

References

Technical Support Center: Optimizing Nitric Acid Synthesis on Platinum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitric acid using a platinum catalyst, commonly known as the Ostwald process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of nitric acid synthesis on a platinum catalyst?

The synthesis of nitric acid via the Ostwald process involves three primary exothermic steps.[1][2][3] Initially, ammonia is oxidized with oxygen in the presence of a platinum-rhodium catalyst to form nitric oxide (NO) and water.[4][5] Subsequently, the nitric oxide is further oxidized to yield nitrogen dioxide (NO₂).[4][5] Finally, this nitrogen dioxide is absorbed into water to produce nitric acid (HNO₃).[4][5]

Q2: What is the typical composition of the platinum catalyst used?

Industrially, the catalyst is not pure platinum but rather a platinum-rhodium alloy, typically in the form of a woven or knitted gauze.[6][7] The addition of rhodium, usually around 10%, enhances the catalyst's mechanical strength and reduces the loss of platinum during the high-temperature reaction.[6][7] Some modern catalyst systems, like ECO-CAT, incorporate palladium to further minimize platinum loss and extend the catalyst's operational lifetime.[8]

Q3: What are the general operating conditions for this process?

The catalytic oxidation of ammonia is a high-temperature process, typically conducted between 800°C and 950°C.[4] Operating pressures can vary significantly, ranging from atmospheric pressure to around 14 atmospheres (atm), depending on the specific plant design (low, medium, or high pressure).[9][10] The ammonia-to-air ratio is also a critical parameter, with a practical ratio often being around 1:10 by volume to ensure an excess of oxygen for complete ammonia conversion.[11]

Troubleshooting Guides

Low Nitric Acid Yield

Q4: My nitric acid yield is consistently lower than expected. What are the potential causes and how can I troubleshoot this?

Low nitric acid yield can stem from several factors throughout the process. Here's a systematic approach to identify and resolve the issue:

  • Incomplete Ammonia Conversion:

    • Cause: Insufficient temperature, catalyst deactivation, or an incorrect ammonia-to-air ratio can lead to unreacted ammonia.

    • Troubleshooting:

      • Verify the catalyst bed temperature is within the optimal range of 800-950°C.[4] Low temperatures can reduce reaction rates.[12]

      • Check for signs of catalyst poisoning (see Q6).

      • Ensure the ammonia-to-air ratio is optimized. An excess of oxygen is necessary for complete combustion of ammonia.[11] A white mist of ammonium nitrate and nitrite after the catalyst indicates too high an ammonia concentration.[13]

  • Side Reactions:

    • Cause: Undesirable side reactions can produce nitrogen (N₂) or nitrous oxide (N₂O) instead of nitric oxide, reducing the overall yield of nitric acid.[5]

    • Troubleshooting:

      • Optimizing the contact time of the reactant gases with the catalyst is crucial. A very short contact time minimizes the secondary reaction of nitric oxide with ammonia to form nitrogen.[5]

      • Ensure the reaction temperature is sufficiently high, as lower temperatures can favor the formation of N₂ and N₂O.

  • Inefficient Absorption of Nitrogen Dioxide:

    • Cause: The absorption of NO₂ in water is a critical step. High temperatures and low pressures in the absorption tower can reduce efficiency.

    • Troubleshooting:

      • Ensure the absorption tower is adequately cooled, as lower temperatures favor the absorption process.[14]

      • In dual-pressure systems, verify that the pressure in the absorption stage is sufficiently high to maximize NO₂ absorption.[15]

Catalyst Deactivation and Platinum Loss

Q5: I'm observing a gradual decrease in process efficiency over time. What could be causing catalyst deactivation?

Catalyst deactivation is a common issue in industrial processes. For the platinum-rhodium catalyst in nitric acid synthesis, the primary causes are:

  • Catalyst Poisoning:

    • Cause: Certain impurities in the ammonia or air feed can adsorb onto the catalyst surface, blocking active sites and reducing its catalytic activity.

    • Troubleshooting:

      • Ensure high purity of the ammonia and air feeds. Filtration systems should be regularly inspected and maintained.

      • Transition metal oxide supports for the platinum catalyst have been shown to inhibit nitrogen poisoning.[16][17]

  • Thermal Degradation ("Cauliflowering"):

    • Cause: Under the extreme operating conditions of high temperature and pressure, the catalyst gauze can undergo structural changes, leading to a phenomenon known as "cauliflowering."[5] This physical degradation reduces the effective surface area of the catalyst.

    • Troubleshooting:

      • This is often a long-term degradation mechanism. Regular inspection and eventual replacement of the catalyst gauze are necessary.

Q6: How can I minimize the loss of platinum from the catalyst gauze?

Platinum is a significant operational cost, and minimizing its loss is crucial.

  • Catalyst Composition:

    • Solution: The use of platinum-rhodium alloys is standard practice to reduce platinum volatilization.[6][7] Advanced catalyst designs, such as ECO-CAT which includes palladium, are specifically engineered to capture lost platinum within the gauze pack, thereby reducing overall metal loss by up to 50%.[8]

  • Operating Conditions:

    • Solution: Higher operating pressures and temperatures can increase the rate of platinum loss.[9][18] Operating at the lower end of the effective temperature and pressure range for your specific plant design can help mitigate this.

  • Recovery Systems:

    • Solution: Downstream of the catalyst gauze, a recovery gauze, often made of palladium or a palladium alloy, can be installed to capture volatilized platinum.[18]

Data Presentation

Table 1: Typical Operating Conditions for Nitric Acid Synthesis

ParameterValueReference(s)
Catalyst Composition 90% Platinum, 10% Rhodium[6][7]
Operating Temperature 800 - 950 °C[4]
Operating Pressure 1 - 14 atm[9][10]
Ammonia in Air ~10% by volume[11]
Contact Time Very short (milliseconds)[5]

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended ActionReference(s)
Low Nitric Acid Yield Incomplete ammonia conversionIncrease catalyst temperature; check for catalyst poisoning; optimize ammonia-to-air ratio.[4][12]
Undesirable side reactionsOptimize contact time; ensure sufficiently high reaction temperature.[5]
Inefficient NO₂ absorptionEnsure adequate cooling of the absorption tower; increase pressure in the absorption stage if possible.[14][15]
Catalyst Deactivation Catalyst poisoningEnsure high purity of feed gases; inspect and maintain filtration systems.[16][17]
Thermal degradationRegular inspection and replacement of catalyst gauze.[5]
Platinum Loss Volatilization at high temperaturesUse Pt-Rh or Pt-Rh-Pd alloy catalysts; operate at the lower end of the effective temperature/pressure range.[6][7][8]
Mechanical lossEnsure proper installation and support of the catalyst gauze.
Install a palladium-based recovery gauze downstream.[18]

Experimental Protocols

Laboratory-Scale Synthesis of Nitric Acid (Illustrative)

This protocol outlines a general procedure for the synthesis of nitric acid in a laboratory setting. Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated ammonia and nitric acid are corrosive and have toxic fumes.

Materials and Equipment:

  • Quartz reaction tube

  • Platinum-rhodium gauze catalyst

  • Tube furnace

  • Gas flow controllers for ammonia and air

  • Gas washing bottles (bubblers)

  • Ice bath

  • pH indicator or titration equipment for analysis

Procedure:

  • Catalyst Preparation and Placement:

    • A small piece of platinum-rhodium gauze is placed inside the quartz reaction tube. For a new catalyst, it may need to be activated by heating in a stream of air.

  • Apparatus Setup:

    • The quartz tube is placed in the tube furnace.

    • The inlet of the quartz tube is connected to the gas lines for ammonia and air, with flow rates controlled by mass flow controllers.

    • The outlet of the quartz tube is connected to a series of two gas washing bottles. The first is empty to act as a trap, and the second contains a known volume of deionized water to absorb the nitrogen dioxide.

    • The second gas washing bottle is placed in an ice bath to improve absorption efficiency.

  • Reaction Initiation:

    • A flow of air is initiated through the reaction tube.

    • The furnace is heated to the desired reaction temperature (e.g., 850°C).

    • Once the temperature is stable, the flow of ammonia is started at the desired rate to achieve the target ammonia-to-air ratio.

  • Reaction and Product Collection:

    • The ammonia and air mixture passes over the hot catalyst, where the oxidation to nitric oxide occurs.

    • The hot gas mixture leaving the catalyst cools, and the nitric oxide reacts with the excess oxygen to form nitrogen dioxide.

    • The nitrogen dioxide is then bubbled through the water in the gas washing bottle, where it is absorbed to form nitric acid. The formation of a brown gas (NO₂) is a visual indicator of the reaction proceeding.[19]

  • Process Monitoring and Shutdown:

    • The reaction is allowed to proceed for a set period.

    • To shut down, the ammonia flow is stopped first, while the air flow is maintained to purge the system of any remaining ammonia.

    • The furnace is then turned off and allowed to cool down.

  • Analysis:

    • The concentration of the nitric acid solution in the gas washing bottle can be determined by titration with a standard solution of a base (e.g., sodium hydroxide).

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_product Product Collection & Analysis Ammonia Ammonia Gas Source Mixer Gas Mixer Ammonia->Mixer Controlled Flow Air Compressed Air Source Air->Mixer Controlled Flow Reactor Quartz Tube Reactor (Pt-Rh Catalyst, 800-950°C) Mixer->Reactor Absorption Gas Absorption (Water Bubbler) Reactor->Absorption NO, NO₂, H₂O Analysis Nitric Acid Analysis (Titration) Absorption->Analysis

Caption: Experimental workflow for laboratory-scale nitric acid synthesis.

Troubleshooting_Logic cluster_Conversion Ammonia Conversion Issues cluster_SideReactions Side Reaction Dominance cluster_Absorption Absorption Inefficiency Start Low Nitric Acid Yield Temp Check Temperature (800-950°C) Start->Temp Catalyst Inspect Catalyst (Poisoning/Degradation) Start->Catalyst Ratio Verify NH₃:Air Ratio Start->Ratio ContactTime Optimize Contact Time Start->ContactTime Cooling Check Absorption Tower Cooling Start->Cooling Pressure Verify Absorption Pressure Start->Pressure

References

Troubleshooting low yields in the Ostwald process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Ostwald process for nitric acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Ostwald process, providing potential causes and recommended solutions.

Q1: What are the primary causes of low nitric oxide (NO) yield in the ammonia oxidation stage?

Low yield of nitric oxide (NO) in the first stage is often due to suboptimal reaction conditions or catalyst issues. Key factors include:

  • Incorrect Temperature: The catalytic oxidation of ammonia is highly temperature-dependent. Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can promote side reactions that produce nitrogen (N₂) and nitrous oxide (N₂O), decreasing the selectivity towards NO.[1][2]

  • Improper Ammonia to Air/Oxygen Ratio: The stoichiometric ratio of ammonia to oxygen is crucial. An insufficient amount of oxygen will lead to incomplete ammonia conversion. Conversely, an excessive amount of air (and thus nitrogen) can lower the reaction temperature and reduce efficiency. A common industrial ratio is approximately 1 part ammonia to 10 parts air by volume.[3]

  • Catalyst Deactivation: The platinum-rhodium gauze catalyst can lose activity over time due to poisoning, surface restructuring, or physical damage.[4][5]

Q2: My ammonia oxidation reactor is operating within the correct temperature range, but the conversion is still low. What should I investigate?

If the temperature is optimal, consider the following potential issues:

  • Ammonia Bypassing the Catalyst: Structural problems with the catalyst support basket can allow a portion of the ammonia-air mixture to bypass the catalyst gauze entirely, leading to a significant drop in conversion efficiency.[4][5] A visual inspection of the basket during a shutdown may be necessary to diagnose this issue.[5]

  • Catalyst Poisoning: Impurities in the ammonia or air feed can act as catalyst poisons. Iron contamination is particularly detrimental as it can block active platinum sites and catalyze undesirable side reactions.[4][5] Reviewing the purity of your feed gases and ensuring proper filtration is essential.[5][6]

  • Poor Gas Mixing: Inadequate mixing of ammonia and air can lead to uneven flow distribution across the catalyst surface. This can create localized "hot spots" or areas of suboptimal reactant concentrations, reducing overall yield.[2][4]

Q3: I'm observing a higher-than-expected concentration of nitrous oxide (N₂O) in my product stream. What is the likely cause?

Increased N₂O formation is typically a sign of issues in the ammonia oxidation reactor. Possible causes include:

  • Suboptimal Reaction Temperature: Lower temperatures in the catalytic converter can favor the formation of N₂O over NO.[2]

  • Catalyst Deactivation or Contamination: A deactivated or contaminated catalyst can alter the reaction selectivity, leading to higher N₂O production.[4]

  • Uneven Temperature Distribution: Inconsistent temperatures across the catalyst gauze can result in some areas operating at conditions that promote N₂O formation.[4]

Q4: The efficiency of my absorption tower is low, resulting in high NOx emissions in the tail gas. How can I troubleshoot this?

Low absorption efficiency is a common problem that leads to reduced nitric acid yield and increased environmental emissions.[7] Key troubleshooting steps include:

  • Check Water Flow Rate and Temperature: Insufficient water flow to the absorption tower will result in incomplete absorption of nitrogen dioxide (NO₂). The absorption process is also more efficient at lower temperatures.

  • Monitor Gas Flow Rate: High gas throughput can reduce the residence time of the NOx gases in the absorption column, not allowing sufficient time for absorption.

  • Inspect for Leaks: Faulty equipment, such as compressors or pumps, can lead to lower operating pressures and leaks, which decrease the efficiency of the absorption process.[1]

  • Verify Acid Concentration Profile: In industrial settings, taking measurements of the acid concentration at different points in the tower can help identify operational problems. For instance, an incorrect water feed can significantly disrupt the concentration profile.

Q5: My final nitric acid concentration is below the expected 60-68%. What could be the issue?

Producing nitric acid with a concentration below the target range is often linked to the absorption stage. Potential causes include:

  • Excessive Water in the Absorption Tower: An oversupply of water will lead to a more dilute nitric acid product.

  • Low Inlet NO₂ Concentration: If the preceding oxidation steps are inefficient, the concentration of NO₂ entering the absorption tower will be lower, resulting in a weaker acid.

  • High Temperature in the Absorption Column: The reaction between NO₂ and water is exothermic. If the cooling system for the absorber is not functioning correctly, the higher temperature will reduce absorption efficiency and lead to a lower acid concentration.

Quantitative Data Summary

The following tables provide key quantitative parameters for the different stages of the Ostwald process. These values represent typical ranges found in industrial and laboratory settings and should be used as a guide for optimization and troubleshooting.

Table 1: Ammonia Oxidation Stage - Operating Parameters

ParameterTypical RangeUnitNotes
Temperature800 - 950°COptimal range for high NO selectivity.[8]
Pressure4 - 10atmHigher pressure can increase reaction rate.[3]
NH₃ in Feed Gas9 - 11% by volumeWith air as the oxidant.
NH₃:Air Ratio1:10by volumeEnsures excess oxygen for complete conversion.[3]
CatalystPlatinum-Rhodium-Typically a 90:10 Pt:Rh gauze.[9]

Table 2: NO Oxidation and Absorption Stage - Operating Parameters

ParameterTypical ValueUnitNotes
NO Oxidation Temperature~50°CLower temperatures favor the oxidation of NO to NO₂.[10]
Absorption Tower Pressure7 - 12atmHigher pressure improves absorption efficiency.
Final Acid Concentration60 - 68% by weightThis is the azeotropic concentration with water.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the Ostwolwald process.

Protocol 1: Laboratory-Scale Ammonia Oxidation

This protocol describes a general procedure for the catalytic oxidation of ammonia in a laboratory setting.

1. Materials and Equipment:

  • Quartz or ceramic reactor tube
  • Tube furnace with temperature controller
  • Platinum-Rhodium (90:10) gauze catalyst
  • Mass flow controllers for ammonia, air (or oxygen), and an inert gas (e.g., nitrogen)
  • Gas mixing chamber
  • Condenser to cool reaction products
  • Gas analysis system (e.g., chemiluminescence NOx analyzer)
  • Appropriate safety equipment (fume hood, gas detectors)

2. Procedure:

  • Place the Pt-Rh gauze catalyst in the center of the reactor tube, ensuring it is securely positioned.
  • Assemble the reactor system within the tube furnace and connect all gas lines.
  • Purge the system with an inert gas, such as nitrogen, to remove any residual air and moisture.
  • Heat the furnace to the desired reaction temperature (e.g., 850 °C).
  • Once the temperature has stabilized, introduce the reactant gases (ammonia and air) at the desired ratio using the mass flow controllers. The gases should be pre-mixed before entering the reactor.
  • Pass the product gas stream through a condenser to cool it and separate any water formed during the reaction.
  • Analyze the composition of the dry product gas stream using a NOx analyzer to determine the concentrations of NO, NO₂, and unreacted NH₃.
  • Calculate the ammonia conversion and the selectivity to nitric oxide.
  • After the experiment, stop the flow of reactant gases and cool the reactor to room temperature under an inert gas flow.

Protocol 2: Analysis of NOx in Gas Stream by Chemiluminescence

This protocol outlines the principle and a generalized procedure for quantifying NOx (NO and NO₂) in a gas sample using a chemiluminescence analyzer.

1. Principle: This method is based on the reaction between nitric oxide (NO) and ozone (O₃), which produces an electronically excited nitrogen dioxide (NO₂) molecule.[11] As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) at a specific wavelength. The intensity of this light is directly proportional to the NO concentration in the sample.[11][12] To measure total NOx (NO + NO₂), the sample gas is first passed through a converter (typically heated molybdenum or stainless steel) that reduces NO₂ to NO.[13] The NO₂ concentration is then determined by subtracting the NO concentration from the total NOx concentration.[13]

2. Equipment:

  • Chemiluminescence NOx analyzer
  • Zero air or nitrogen gas for baseline measurements
  • Certified calibration gas standards for NO and NO₂
  • Sample pump and particulate filter

3. Procedure:

  • Warm-up and Calibration:
  • Turn on the NOx analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.
  • Perform a zero calibration by introducing zero air or high-purity nitrogen to the analyzer.
  • Perform a span calibration using a certified NO or NO₂ standard gas of a known concentration. Adjust the analyzer's response to match the concentration of the calibration gas.
  • Sample Measurement:
  • Draw the gas sample from the Ostwald process stream through a particulate filter and into the analyzer using the sample pump.
  • The analyzer will automatically cycle between measuring NO (bypassing the converter) and total NOx (passing through the converter).
  • Record the concentrations of NO and NOx provided by the instrument. The analyzer's software will typically calculate and display the NO₂ concentration as well.
  • Data Analysis:
  • Use the recorded concentrations to calculate the ammonia conversion and selectivity for your experiment.
  • Periodically re-check the zero and span calibrations to ensure the accuracy of the measurements.

Visualizations

Logical Flow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of low yields in the Ostwald process.

Troubleshooting_Ostwald_Process start Low Nitric Acid Yield Detected check_oxidation Step 1: Analyze Ammonia Oxidation Stage start->check_oxidation check_absorption Step 2: Analyze Absorption Stage start->check_absorption low_no_conversion Low NH3 Conversion or Low NO Selectivity? check_oxidation->low_no_conversion low_absorption_eff High NOx in Tail Gas? check_absorption->low_absorption_eff cause_temp_press Cause: Incorrect Temp/Pressure Solution: Adjust to Optimal Range (800-950°C, 4-10 atm) low_no_conversion->cause_temp_press Yes cause_ratio Cause: Incorrect NH3:Air Ratio Solution: Adjust to ~1:10 low_no_conversion->cause_ratio Yes cause_catalyst Cause: Catalyst Deactivation/Poisoning Solution: Inspect/Regenerate/Replace Catalyst low_no_conversion->cause_catalyst Yes cause_bypass Cause: NH3 Bypass Solution: Inspect Catalyst Basket for Structural Damage low_no_conversion->cause_bypass Yes cause_water_flow Cause: Incorrect Water Flow Solution: Adjust to Design Specification low_absorption_eff->cause_water_flow Yes cause_temp_cool Cause: High Absorption Temp Solution: Check Cooling System low_absorption_eff->cause_temp_cool Yes cause_pressure Cause: Low Absorption Pressure Solution: Check for Leaks, Compressor Issues low_absorption_eff->cause_pressure Yes end Yield Improved cause_temp_press->end cause_ratio->end cause_catalyst->end cause_bypass->end cause_water_flow->end cause_temp_cool->end cause_pressure->end

Caption: Troubleshooting workflow for low yields in the Ostwald process.

Experimental Workflow for Catalyst Performance Evaluation

This diagram outlines the experimental steps for evaluating the performance of a catalyst in the ammonia oxidation stage.

Catalyst_Performance_Workflow start Start reactor_prep Prepare Reactor and Install Catalyst start->reactor_prep system_purge Purge System with Inert Gas (N2) reactor_prep->system_purge heating Heat Reactor to Operating Temperature system_purge->heating gas_intro Introduce Reactant Gases (NH3 + Air) heating->gas_intro reaction Run Reaction at Steady State gas_intro->reaction analysis Analyze Product Gas (NO, NO2, NH3) reaction->analysis calculation Calculate Conversion and Selectivity analysis->calculation cooldown Cool Down Reactor under Inert Gas calculation->cooldown end End cooldown->end

Caption: Experimental workflow for catalyst performance testing.

Key Reactions in the Ostwald Process

This diagram illustrates the sequence of the main chemical reactions that constitute the Ostwald process.

Ostwald_Process_Reactions reactants1 Ammonia (4NH₃) + Oxygen (5O₂) stage1 Stage 1: Catalytic Oxidation (Pt/Rh Catalyst, ~900°C) reactants1->stage1 products1 Nitric Oxide (4NO) + Water (6H₂O) stage1->products1 reactants2 Nitric Oxide (2NO) + Oxygen (O₂) products1->reactants2 NO stage2 Stage 2: Oxidation (~50°C) reactants2->stage2 products2 Nitrogen Dioxide (2NO₂) stage2->products2 reactants3 Nitrogen Dioxide (3NO₂) + Water (H₂O) products2->reactants3 NO₂ stage3 Stage 3: Absorption reactants3->stage3 products3 Nitric Acid (2HNO₃) + Nitric Oxide (NO) stage3->products3 recycle Recycle products3->recycle NO recycle->stage2

Caption: Main reaction stages of the Ostwald process.

References

Technical Support Center: Passivation of Platinum Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the passivation of platinum surfaces using fuming nitric acid.

Frequently Asked Questions (FAQs)

Q1: What is "passivation" in the context of a noble metal like platinum?

A1: For a noble metal like platinum, passivation is not about preventing bulk corrosion, as platinum is highly resistant to it. Instead, it refers to a chemical treatment that creates a thin, stable, and uniform layer of platinum oxide on the surface.[1][2] This controlled oxide layer ensures the surface is in a predictable and reproducible state, which is critical for applications in catalysis, electrochemistry, and sensitive analytical measurements. The native oxide layer that forms on platinum in the air is typically only a few angstroms thick.[1]

Q2: Why use fuming nitric acid for passivating platinum?

A2: While concentrated nitric acid does not readily react with platinum, fuming nitric acid is a significantly stronger oxidizing agent.[3][4] It is used to accelerate the formation of a more robust and well-defined platinum oxide layer than what would be achieved through air exposure or less aggressive acids. This process aims to remove any surface contaminants and create a "passive" surface with consistent electrochemical properties.

Q3: How does platinum passivation differ from stainless steel passivation?

A3: The primary goal of passivating stainless steel is to remove free iron from the surface and enhance the naturally occurring chromium oxide layer to prevent rust and corrosion.[2][5] For platinum, the goal is not to prevent corrosion but to create a controlled, uniform oxide surface for performance consistency. The underlying metal is already exceptionally corrosion-resistant.

Q4: What are the expected outcomes of a successful passivation process on a platinum surface?

A4: A successfully passivated platinum surface should be exceptionally clean and feature a uniform, stable platinum oxide layer. This should lead to more reproducible results in catalytic or electrochemical experiments. Visually, the surface may not show significant changes, though a slight darkening or iridescence is sometimes observed depending on the thickness of the oxide layer.

Q5: What safety precautions are necessary when working with fuming nitric acid?

A5: Fuming nitric acid is extremely corrosive and a powerful oxidizing agent that emits toxic nitrogen dioxide fumes. All work must be conducted in a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat. Ensure an emergency eyewash and shower are immediately accessible.

Troubleshooting Guide

Q6: After immersion in fuming nitric acid, my platinum surface has turned dark or black. Is this normal?

A6: Potential Cause: This is often an indication of the formation of a thicker-than-usual platinum oxide layer or the deposition of platinum oxides. While a slight change in luster is expected, a significant darkening might suggest an overly aggressive reaction. Solution:

  • Reduce Immersion Time: Shorten the duration the platinum is exposed to the fuming nitric acid.

  • Lower Temperature: Ensure the process is performed at room temperature unless a specific protocol requires heating. Elevated temperatures can dramatically increase the reaction rate.

  • Verify Acid Purity: Contaminants in the acid could lead to unexpected side reactions. Use high-purity fuming nitric acid.

Q7: My experimental results (e.g., cyclic voltammetry) are inconsistent even after passivation. What could be the issue?

A7: Potential Cause 1: Incomplete Cleaning. Residual organic or inorganic contaminants on the platinum surface before passivation can lead to a non-uniform oxide layer. Solution 1: Enhance the pre-cleaning step. Consider degreasing with a solvent, followed by cleaning in an alkaline solution and thorough rinsing with deionized water before the acid treatment.[6]

Potential Cause 2: Inadequate Rinsing. Residual acid left on the surface can continue to react or interfere with your experiment. Solution 2: Implement a multi-stage rinsing protocol. Rinse thoroughly with high-purity deionized water immediately after removing the platinum from the acid bath. Consider a final rinse with ethanol to assist in drying.

Potential Cause 3: Unstable Oxide Layer. The formed platinum oxide layer might be unstable in your experimental medium. Solution 3: After passivation, consider conditioning the electrode in your electrolyte solution by cycling the potential through the desired range until a stable response is achieved.

Q8: I don't observe any change in the platinum's appearance or performance after the passivation treatment. Did it work?

A8: Potential Cause: The passivation layer on platinum can be extremely thin (nanometer scale) and may not be visually apparent.[7] The performance change might also be subtle and only detectable with high-precision surface analysis techniques. Solution:

  • Verification: The most reliable way to confirm passivation is through surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence and thickness of the platinum oxide layer.

  • Functional Testing: Perform a well-characterized electrochemical reaction (e.g., hydrogen adsorption/desorption in acidic media) to check for changes in the surface's electrochemical signature.

Experimental Protocols

Protocol 1: Controlled Oxidation of Platinum Surfaces

This protocol describes a general procedure for passivating a platinum surface using fuming nitric acid. All steps must be performed in a chemical fume hood with appropriate PPE.

  • Pre-Cleaning:

    • Mechanically polish the platinum surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, 0.05 µm), rinsing thoroughly with deionized water between grades.

    • Sonicate the platinum in a beaker of high-purity acetone for 10-15 minutes to remove organic residues.

    • Sonicate in a beaker of 1M NaOH for 10-15 minutes.

    • Rinse thoroughly with copious amounts of deionized water.

  • Acid Immersion (Passivation):

    • Carefully immerse the cleaned and dried platinum into a suitable container (e.g., a glass beaker) containing fuming nitric acid (>90% HNO₃).

    • Allow the platinum to remain in the acid for a specified duration. This is a critical parameter to optimize; start with a short duration (e.g., 5-10 minutes) at room temperature.[8]

  • Post-Treatment Rinsing:

    • Carefully remove the platinum from the acid bath using non-reactive tweezers (e.g., Teflon-coated).

    • Immediately and thoroughly rinse with a stream of deionized water for at least 2-3 minutes.

    • Submerge and sonicate in a beaker of fresh deionized water for 10 minutes to remove any trapped acid.

    • Perform a final rinse with deionized water.

  • Drying and Storage:

    • Gently dry the platinum surface under a stream of high-purity nitrogen or argon gas.

    • Store in a clean, dry, and inert environment (e.g., a desiccator) until use.

Protocol 2: Verification of Passivation Layer using XPS (Conceptual)
  • Sample Preparation: Prepare two platinum samples: one that has only been pre-cleaned (the control) and one that has undergone the full passivation protocol.

  • XPS Analysis:

    • Acquire a survey spectrum for each sample to identify all elements present on the surface.

    • Acquire high-resolution spectra of the Pt 4f region. For the passivated sample, the Pt 4f peak will show components corresponding to both metallic platinum (Pt⁰) and platinum oxides (e.g., PtO, PtO₂), which appear at higher binding energies.

    • Deconvolute the high-resolution Pt 4f spectrum to determine the relative amounts of the different oxidation states.

  • Data Interpretation: Compare the spectra from the control and passivated samples. A successful passivation will show a significant increase in the intensity of the platinum oxide peaks relative to the metallic platinum peak. The thickness of the oxide layer can be estimated from these relative intensities.

Quantitative Data

The optimal conditions for platinum passivation are highly dependent on the specific application and desired surface properties. The following table provides illustrative parameters that can be used as a starting point for process optimization.

ParameterRangeExpected Effect on Oxide Layer
Fuming HNO₃ Concentration 90% - 100%Higher concentration increases the rate of oxide formation.
Immersion Time 2 - 30 minutesLonger time generally leads to a thicker oxide layer.[5]
Temperature 20 - 60 °CHigher temperature significantly increases the reaction rate.[5]
Agitation None / GentleAgitation can increase the uniformity of the passivation.

Visualizations

PassivationWorkflow cluster_pre Pre-Treatment cluster_main Passivation Process cluster_post Post-Treatment p1 Mechanical Polishing p2 Solvent Degreasing (e.g., Acetone Sonicate) p1->p2 p3 Alkaline Cleaning (e.g., NaOH Sonicate) p2->p3 p4 DI Water Rinse p3->p4 m1 Immerse in Fuming Nitric Acid p4->m1 po1 Thorough DI Water Rinse m1->po1 po2 Final Rinse & Dry (e.g., Nitrogen Stream) po1->po2 po3 Surface Characterization (Optional, e.g., XPS) po2->po3 po4 Store in Inert Environment po2->po4 po3->po4

Figure 1. Experimental workflow for platinum surface passivation.

TroubleshootingTree start Inconsistent Experimental Results Post-Passivation? cause1 Visual Inspection: Surface Discoloration or Pitting? start->cause1 sol1_yes Yes: Overly Aggressive Passivation cause1->sol1_yes Yes cause2 No: Check Pre-Cleaning Protocol cause1->cause2 No sol1_action Action: - Reduce Immersion Time - Lower Temperature - Verify Acid Purity sol1_yes->sol1_action cause2_q Was Pre-Cleaning Thorough? cause2->cause2_q sol2_no No: Incomplete Contaminant Removal cause2_q->sol2_no No cause3 Yes: Check Rinsing Protocol cause2_q->cause3 Yes sol2_action Action: - Enhance Degreasing Step - Use High-Purity Solvents - Ensure Thorough Rinsing sol2_no->sol2_action cause3_q Was Post-Passivation Rinse Adequate? cause3->cause3_q sol3_no No: Residual Acid on Surface cause3_q->sol3_no No cause4 Yes: Surface Layer May Be Unstable in Electrolyte cause3_q->cause4 Yes sol3_action Action: - Increase Rinse Time - Use Multi-Stage Rinsing - Sonicate in DI Water sol3_no->sol3_action sol4_action Action: - Condition Electrode in Electrolyte - Verify Surface with XPS cause4->sol4_action

Figure 2. Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Platinum Catalysts in Nitric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with platinum catalysts in nitric acid production via the Ostwald process. The focus is on addressing common issues related to catalyst performance, deactivation, and the established industry practices for catalyst end-of-life management.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the operation of platinum gauze catalysts in ammonia oxidation reactors.

Issue: Sudden or Accelerated Decline in Conversion Efficiency

Question: Our plant has observed a faster-than-expected drop in ammonia conversion efficiency. What are the likely causes and what steps should be taken?

Answer: An accelerated decline in efficiency is typically linked to the physical state of the catalyst gauze pack. The primary causes are thermal degradation and mechanical loss rather than chemical poisoning, which is less common in this high-purity process.

Possible Causes:

  • Platinum and Rhodium Loss: The high operating temperatures (850-930°C) cause the platinum and rhodium to slowly volatilize, primarily as oxides.[1][2][3][4] This physically removes active catalytic sites. Higher operating pressures exacerbate this loss.[2][5]

  • Catalyst Surface Restructuring: At high temperatures, the smooth wire surface of new gauzes morphs into a rough, crystalline structure often described as "cauliflowers".[1][6] This restructuring can initially increase activity but eventually leads to mechanical weakness and loss of active material.

  • Localized Hotspots: Non-uniform gas flow can create hotspots on the gauze, accelerating platinum loss in those areas and leading to premature mechanical failure.[7]

  • Feedstock Impurities (Less Common): While the ammonia and air feedstocks are typically high purity, trace contaminants can act as poisons.

Troubleshooting Workflow:

start Decline in Conversion Efficiency Observed check_op Review Operating Data (Temp, Pressure, Flow Rate) start->check_op is_stable Are Parameters Stable and Within Limits? check_op->is_stable check_history Review Plant History (Start-ups, Shutdowns) is_stable->check_history Yes optimize_flow Address Operational Instability (e.g., Optimize Gas Flow) is_stable->optimize_flow No abnormal_events Any Abnormal Events? (e.g., emergency stops) check_history->abnormal_events schedule_shutdown Plan for Scheduled Shutdown and Catalyst Inspection abnormal_events->schedule_shutdown No abnormal_events->schedule_shutdown Yes (Higher likelihood of mechanical damage) inspect_gauze Visually Inspect Catalyst Gauze (Look for holes, brittleness, 'cauliflower' growth) schedule_shutdown->inspect_gauze analyze_deposits Analyze Downstream Deposits for Contaminants (e.g., Fe, S) inspect_gauze->analyze_deposits is_poisoned Evidence of Chemical Poisoning Found? analyze_deposits->is_poisoned replace_catalyst Replace Catalyst Pack and Recovery Gauzes is_poisoned->replace_catalyst No (Deactivation is thermal/mechanical) address_source Identify and Address Source of Contamination is_poisoned->address_source Yes refine_catalyst Send Spent Catalyst for Refining and PGM Recovery replace_catalyst->refine_catalyst address_source->replace_catalyst optimize_flow->schedule_shutdown

Caption: Troubleshooting workflow for declining catalyst efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of platinum catalyst deactivation in nitric acid production?

The dominant deactivation mechanism is not chemical poisoning but rather physical and thermal degradation.[8][9] Key factors include:

  • Volatilization: At typical operating temperatures of 810°C to 960°C, platinum is slowly lost from the gauze as volatile platinum oxide (PtO₂).[2][5] Rhodium is also lost, but to a lesser extent.[2][10]

  • Surface Recrystallization: The catalyst wires undergo significant surface restructuring, forming porous "cauliflower" structures that can become brittle and break off.[1][6]

  • Mechanical Stress: The high-velocity gas flow and vibrations within the reactor can cause mechanical attrition of the restructured and brittle gauze wires.[5]

Q2: Can a "poisoned" platinum catalyst gauze be regenerated in-situ?

Standard industrial practice does not involve in-situ regeneration of the primary catalyst gauze. The operational philosophy is based on running the catalyst for a planned campaign, after which it is removed and replaced. The term "regeneration" in this industry almost exclusively refers to the complete recycling of the spent gauze.[11] This involves melting down the old gauze, refining the precious metals to remove any contaminants, and fabricating new catalyst gauzes.[11][12]

Q3: What are the common chemical poisons for a platinum catalyst, and are they a concern in the Ostwald process?

While platinum catalysts can be poisoned, the high purity of the ammonia and air feedstocks used in modern nitric acid plants minimizes this risk. However, potential poisons include:

  • Sulfur Compounds (H₂S, SO₂): These can adsorb strongly to platinum's active sites.[13]

  • Heavy Metals (Lead, Mercury, Arsenic): These can form alloys with platinum or physically block active sites.[13]

  • Carbon: Carbon deposition or "coking" can physically block the catalyst surface.[13]

In the context of the Ostwald process, these are not primary concerns but could be introduced through contaminated feedstock or upstream equipment corrosion. If poisoning is suspected, the remedy is catalyst replacement and identification of the contamination source.

Q4: What is the typical lifecycle of a platinum catalyst gauze pack?

The lifecycle involves several stages from installation to recycling, focused on maximizing the use and recovery of the valuable precious metals.

cluster_0 In-Reactor Operations cluster_1 End-of-Life & Recycling installation 1. New Catalyst and Recovery Gauze Installation operation 2. Ammonia Oxidation Campaign (e.g., 100-400 days) installation->operation deactivation 3. Gradual Deactivation (PGM Loss & Restructuring) operation->deactivation removal 4. Removal of Spent Catalyst & Recovery Gauzes deactivation->removal cleaning 5. Downstream Equipment Cleaning (e.g., Heat Exchangers) removal->cleaning refining 6. Refining of all PGM-bearing materials to recover Pt, Rh, Pd cleaning->refining fabrication 7. Fabrication of New Catalyst Gauzes refining->fabrication fabrication->installation

Caption: The complete lifecycle of a platinum gauze catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to catalyst operation and performance.

Table 1: Typical Operating Parameters & Performance

ParameterValueReference
Operating Temperature810°C - 960°C[2][10]
Operating PressureAtmospheric to 13 bar g[1][5]
Ammonia in Air Mixture10.5% - 11.5%[5]
Selectivity to Nitric Oxide90% - 97%[1]
Campaign Length35 - 270 days (design dependent)[2]

Table 2: Platinum Group Metal (PGM) Loss Rates

Plant PressurePGM Loss Rate (gram per ton of HNO₃)Reference
Atmospheric Pressure~0.05[5]
High Pressureup to 0.45[5]
Medium Pressure (Example)0.044 - 0.061[5]

Experimental Protocols

The following protocol outlines a generalized procedure for cleaning a spent catalyst gauze for post-mortem analysis or as a preliminary step before refining. This is not a procedure to regenerate the catalyst for reuse.

Protocol: Acid Leaching of Spent Platinum Gauze for Analysis

Objective: To remove surface oxides and loosely bound contaminants from a spent Pt-Rh gauze to prepare it for compositional analysis or full refining.

Materials:

  • Spent Pt-Rh catalyst gauze sample

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Glass beaker

  • Hot plate

  • Fume hood

  • Personal Protective Equipment (goggles, acid-resistant gloves, lab coat)

Procedure:

  • Safety: Perform all steps inside a certified fume hood. Wear appropriate PPE at all times.

  • Sample Preparation: Carefully cut a representative piece from the spent gauze. Note its physical condition (brittleness, color, presence of crystalline growths).

  • Initial Weighing: Accurately weigh the gauze sample to establish a baseline weight.

  • Leaching:

    • Place the gauze sample in a glass beaker.

    • Add a sufficient volume of aqueous hydrochloric acid solution (e.g., 10-20% HCl) to fully submerge the gauze.[5]

    • Gently heat the solution to a moderate temperature (e.g., 60-80°C) on a hot plate. Do not boil.

    • Allow the gauze to leach for a fixed period (e.g., 1-2 hours). The solution may change color as surface oxides and contaminants are dissolved.

  • Rinsing:

    • Carefully decant the acid solution into an appropriate waste container.

    • Rinse the gauze multiple times with deionized water until the rinse water is neutral (check with pH paper).

  • Drying and Final Weighing:

    • Dry the cleaned gauze in an oven at a low temperature (e.g., 110°C) until a constant weight is achieved.

    • Record the final weight. The weight difference indicates the mass of material removed during the cleaning process.

  • Post-Treatment: The cleaned gauze is now ready for further analysis (e.g., SEM, XRF) or can be combined with other spent materials for the full refining process.[11][14]

References

Technical Support Center: Minimizing Rhodium Leaching from Platinum-Rhododium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Platinum-Rhodium (Pt-Rh) catalyst users. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent rhodium leaching from their catalysts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is rhodium leaching and why is it a concern?

A1: Rhodium leaching is the dissolution of rhodium from the catalyst's solid support into the reaction mixture. This is a significant concern as it can lead to reduced catalyst activity and longevity, contamination of the final product with rhodium, and inaccurate kinetic data. For professionals in drug development, metal contamination is a critical issue that requires careful control.

Q2: What are the primary factors that cause rhodium leaching?

A2: Several factors can contribute to rhodium leaching, including:

  • High Temperatures: Elevated temperatures can accelerate the dissolution of rhodium, especially in the presence of certain reagents.[1]

  • Aggressive Solvents and pH: Highly acidic or basic conditions can attack the catalyst support or the metal particles themselves, leading to leaching.[2]

  • Presence of Oxidizing Agents: Oxidizing agents can convert metallic rhodium into more soluble oxidized species. For example, Rh(I) can be oxidized to Rh(III) by agents like H₂O₂, which can then form soluble complexes.[3]

  • Complexing Agents: Ligands or ions in the reaction mixture, such as halides (e.g., Cl⁻), can form stable, soluble complexes with rhodium, pulling it away from the catalyst surface.[3]

  • Catalyst Structure and Support: The nature of the catalyst support and the size and morphology of the Pt-Rh nanoparticles can influence their stability.

Q3: How can I detect if my catalyst is leaching rhodium?

A3: Detecting rhodium in your reaction mixture or product is the most direct way to confirm leaching. Highly sensitive analytical techniques are typically required due to the low concentrations involved. These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectrometry (AAS)[4][5]

A protocol for sample analysis is provided in the "Experimental Protocols" section below.

Q4: Can the choice of ligands in a homogeneous catalyst affect rhodium leaching?

A4: Absolutely. In homogeneous catalysis, the ligands play a crucial role in stabilizing the rhodium center. Strongly coordinating ligands can prevent the aggregation of the metal and its precipitation out of the solution. Conversely, ligands that are too labile or that can be easily displaced may not offer sufficient protection, potentially leading to deactivation pathways that can be mistaken for leaching. The stability of the metal-ligand bond is key to maintaining the catalyst's integrity in the solution.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to rhodium leaching.

Observed Problem Potential Cause Related to Leaching Recommended Actions & Solutions
Decreased reaction rate or catalyst activity over time. Rhodium, the active component, is being lost from the catalyst into the reaction medium.1. Analyze for Leached Rhodium: Take a sample of the reaction mixture (after filtering out the heterogeneous catalyst) and analyze for rhodium content using ICP-MS or ICP-OES. 2. Review Reaction Conditions: Assess if the temperature, pressure, or reagent concentrations are too harsh. Consider running the reaction under milder conditions. 3. Check for Impurities: Impurities in the reactants or solvent could be acting as poisons or aggressive leaching agents. Ensure high purity of all materials.
Product is contaminated with rhodium. Significant leaching of rhodium from the catalyst has occurred.1. Optimize Reaction Conditions: Lower the reaction temperature and ensure the pH is as neutral as possible.[1][2] 2. Solvent Selection: Choose a less aggressive solvent. 3. Catalyst Pre-treatment: Ensure the catalyst is properly pre-treated according to the manufacturer's instructions to maximize its stability.
Inconsistent catalytic performance between batches. The extent of rhodium leaching is varying, leading to inconsistent amounts of active catalyst.1. Standardize Procedures: Ensure that all reaction parameters (temperature, stirring rate, reagent addition) are consistent across all experiments. 2. Catalyst Handling: Handle the catalyst consistently. Avoid prolonged exposure to air or moisture, which can affect its stability. 3. Analyze Catalyst Batches: If using different batches of the same catalyst, consider having them analyzed to ensure consistency in metal loading and particle size.
Change in the color of the reaction solution. The formation of soluble rhodium complexes can sometimes impart a color to the solution.1. Visual Inspection: Note any changes in the color of the filtrate after the reaction. 2. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for the appearance of new absorption bands that might be indicative of dissolved rhodium species.[6] 3. Confirm with Elemental Analysis: Correlate any color change with the presence of rhodium in the solution as determined by ICP-MS/OES.

Data on Rhodium Leaching

The following table summarizes quantitative data on rhodium leaching under various conditions, primarily from studies on the recovery of rhodium from spent catalysts. This data can be used to understand the conditions that promote leaching and should therefore be avoided when trying to minimize it.

Leaching Agent(s) Temperature (°C) Time (h) Rhodium Leaching Efficiency (%) Reference
HCl (7.5 M) + HNO₃904~67.6% (calculated from g/kg)[1]
NaClO (3 vol%) + HCl (5 M) + H₂O₂ (1 vol%)65377%[7]
H₂O₂ (37 vol%) + Cl⁻ (3.0 M) + H⁺ (1.0 M)904.598.22%[3]
Cyanide Solution>120Not Specified84%[8]

Note: The high leaching efficiencies are desirable in catalyst recovery but demonstrate the conditions to avoid for catalyst stability.

Experimental Protocols

Protocol for Quantifying Rhodium Leaching using ICP-MS

This protocol provides a general guideline for researchers to determine the concentration of leached rhodium in a liquid sample from their reaction.

1. Sample Collection and Preparation:

  • At the end of your experiment, allow the heterogeneous catalyst to settle or centrifuge the reaction mixture to pellet the catalyst.

  • Carefully extract a known volume of the supernatant (e.g., 1.0 mL) using a pipette. Ensure no solid catalyst particles are transferred. Filtering the supernatant through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • The organic matrix of the sample is often incompatible with ICP-MS analysis and needs to be removed. This is typically done by acid digestion.

  • Microwave Digestion (Recommended):

    • Place the collected supernatant into a clean microwave digestion vessel.

    • Add a mixture of high-purity acids. A common mixture is aqua regia (3:1 ratio of concentrated HCl to concentrated HNO₃).[4] The exact volume will depend on the sample size and the digestion system, but a common starting point is 5-10 mL.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200 °C and hold for 20-30 minutes. The exact program will depend on the instrument and the nature of the organic solvent.

    • After cooling, carefully open the vessel in a fume hood.

  • Open Vessel Digestion (Alternative):

    • Place the sample in a suitable flask and add the acid mixture.

    • Gently heat the sample on a hot plate in a fume hood to evaporate the solvent and digest the organic material. This method is less efficient and has a higher risk of contamination.

2. Sample Dilution:

  • Quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL or 100 mL).

  • Dilute the sample to the final volume with deionized water. The final acid concentration should be low (e.g., 1-2% HNO₃) to be compatible with the ICP-MS instrument. The dilution factor should be chosen to bring the expected rhodium concentration into the linear range of the instrument's calibration.

3. Calibration and Analysis:

  • Prepare a series of calibration standards of known rhodium concentrations from a certified rhodium standard solution. The matrix of the standards (acid concentration) should match that of the prepared samples.

  • Prepare a blank solution with the same acid matrix.

  • Analyze the blank, standards, and samples using an ICP-MS. The instrument will measure the intensity of the rhodium isotope (typically ¹⁰³Rh).

  • Construct a calibration curve from the standards and use it to determine the concentration of rhodium in your samples. Remember to account for the dilution factor to calculate the original concentration in your reaction mixture.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

A Decreased Catalyst Performance Observed B Is the catalyst heterogeneous? A->B C Perform Hot Filtration Test B->C Yes G Analyze reaction mixture for soluble Rh species (ICP-MS). B->G No (Homogeneous) D Does reaction proceed after catalyst removal? C->D E Leaching is likely occurring. Analyze filtrate for Rh. D->E Yes F Deactivation is likely due to surface poisoning or coking. D->F No H Rh detected? G->H I Leaching confirmed. Optimize reaction conditions. H->I Yes J Deactivation due to other mechanisms (e.g., ligand degradation). H->J No

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Factors Influencing Rhodium Leaching

Leaching Rhodium Leaching Temp High Temperature Temp->Leaching pH Aggressive pH (Strong Acid/Base) pH->Leaching Oxidants Oxidizing Agents (e.g., H2O2, air) Oxidants->Leaching Ligands Complexing Agents (e.g., Cl-, CN-) Ligands->Leaching

Caption: Key factors that promote rhodium leaching from catalysts.

Experimental Workflow for Leaching Quantification

A 1. Collect Supernatant from Reaction Mixture B 2. Filter Sample (0.22 µm filter) A->B C 3. Acid Digestion of Organic Matrix (Microwave + Aqua Regia) B->C D 4. Dilute Digested Sample with Deionized Water C->D E 5. Analyze by ICP-MS/OES D->E F 6. Calculate Original Rhodium Concentration E->F

Caption: Workflow for quantifying leached rhodium in a sample.

References

Technical Support Center: Optimizing Ammonia Oxidation on Platinum Gauze

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of ammonia oxidation on platinum gauze catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during ammonia oxidation experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps & Solutions
SEL-001 Why is my selectivity towards nitric oxide (NO) lower than expected? 1. Suboptimal Operating Temperature: The reaction temperature is a critical factor influencing selectivity. Lower temperatures favor the formation of nitrogen (N₂) and nitrous oxide (N₂O).[1] 2. Incorrect Ammonia-to-Oxygen Ratio: An improper feed gas composition can lead to side reactions. 3. Catalyst Deactivation: The catalyst surface may be poisoned or fouled.[2] 4. Rhodium Enrichment on Surface: Over time, platinum can be lost from the surface, leading to an enrichment of rhodium, which is less selective towards NO.[1] 5. Gauze Structural Changes: Surface restructuring, such as the formation of "cauliflower" structures, can alter the catalyst's activity and selectivity.1. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (typically 850-950°C for industrial processes) and monitor the product gas composition.[3] 2. Adjust Gas Feed: Ensure the ammonia concentration in the air mixture is within the optimal range (typically around 10 mol%).[4] Verify the accuracy of mass flow controllers. 3. Catalyst Regeneration/Replacement: Refer to the catalyst regeneration protocol (see Experimental Protocols section). If regeneration is ineffective, the catalyst may need to be replaced. 4. Surface Analysis: If possible, perform surface analysis (e.g., XPS, SEM-EDX) on the spent gauze to check for rhodium enrichment. Consider using catalyst alloys with palladium to mitigate platinum loss.[5]
SEL-002 I am observing a significant amount of nitrous oxide (N₂O) in my product stream. How can I reduce it? 1. High Operating Pressure: Higher pressures can favor the formation of N₂O. 2. Non-Uniform Flow Distribution: Poor mixing of reactants or channeling through the gauze pack can create local "hot spots" or areas with non-ideal stoichiometry, leading to increased N₂O.[6] 3. Catalyst Aging: An aged catalyst with a restructured surface can exhibit higher N₂O selectivity.[1] 4. Low Operating Temperature: While high temperatures favor NO, very low temperatures can also lead to N₂O formation relative to N₂.1. Optimize Pressure: If your experimental setup allows, try reducing the operating pressure. 2. Improve Gas Mixing: Ensure proper mixing of ammonia and air before they reach the catalyst. Check for any blockages or non-uniformities in the reactor that could cause channeling. 3. Gauze Geometry: The geometry of the gauze can influence flow patterns and, consequently, N₂O formation.[6] Consider using optimized gauze geometries if available. 4. Temperature Profiling: If possible, measure the temperature profile across the catalyst bed to identify any hot spots.
SEL-003 The catalyst seems to have lost its activity over a short period. What could be the cause? 1. Catalyst Poisoning: Impurities in the feed gas, such as sulfur compounds or iron oxide particles, can poison the catalyst.[2][7] 2. Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[2] 3. Thermal Degradation (Sintering): Operating at excessively high temperatures can lead to the growth of platinum crystallites, reducing the active surface area.[2] 4. Platinum Volatilization: At high temperatures, platinum can be lost from the gauze in the form of volatile PtO₂.[1]1. Feed Gas Purification: Ensure high-purity reactant gases. Use gas purifiers if necessary to remove potential poisons.[7] 2. Catalyst Regeneration: Attempt to regenerate the catalyst by controlled oxidation to burn off carbon deposits (see Experimental Protocols). 3. Temperature Control: Maintain the reaction temperature within the recommended limits to avoid sintering. 4. Use of Catchment Gauzes: In multi-gauze setups, consider placing palladium-based "getter" gauzes downstream of the primary catalyst to capture volatilized platinum.
SEL-004 My experimental results are not reproducible. What factors should I check? 1. Inconsistent Catalyst Pre-treatment: The initial state of the catalyst can significantly impact its performance. 2. Fluctuations in Operating Conditions: Small variations in temperature, pressure, or flow rates can affect selectivity. 3. Leaks in the System: Leaks can alter the reactant gas composition and pressure. 4. Analytical Equipment Calibration: Inaccurate calibration of gas analysis equipment (e.g., gas chromatograph, mass spectrometer) will lead to erroneous results.1. Standardize Pre-treatment: Follow a consistent and well-documented pre-treatment protocol for all experiments (see Experimental Protocols). 2. Monitor and Control Parameters: Use precise controllers for temperature, pressure, and gas flow rates. Log the data to ensure stability throughout the experiment. 3. Leak Check: Perform a thorough leak check of the entire experimental setup before each run. 4. Calibrate Analytical Instruments: Regularly calibrate your analytical instruments using certified gas standards.

Frequently Asked Questions (FAQs)

1. What is the ideal operating temperature for ammonia oxidation on platinum gauze?

The optimal temperature is a balance between achieving high nitric oxide (NO) selectivity and minimizing catalyst degradation. For industrial processes, this is typically in the range of 850°C to 950°C.[3] At lower temperatures, the selectivity towards nitrogen (N₂) and nitrous oxide (N₂O) increases, while at excessively high temperatures, platinum loss through volatilization becomes more significant.[1]

2. How does the composition of the platinum gauze affect its performance?

Pure platinum is an effective catalyst, but it is often alloyed with other metals to enhance its properties. Rhodium is commonly added (typically 5-10%) to improve the mechanical strength of the gauze and reduce platinum loss.[3] However, an excess of rhodium on the surface can decrease NO selectivity.[1] Palladium is sometimes included in ternary alloys (Pt-Pd-Rh) to further reduce platinum loss.[5] Ruthenium can also be added to improve high-temperature strength and durability.

3. What are the signs of catalyst deactivation?

The primary signs of catalyst deactivation are a decrease in ammonia conversion and a drop in selectivity towards the desired product, nitric oxide. You may also observe an increase in the formation of byproducts like N₂ and N₂O. Visually, a spent catalyst may show surface restructuring, such as the formation of "cauliflower-like" growths, or discoloration due to the deposition of contaminants.

4. Can a deactivated platinum gauze catalyst be regenerated?

Yes, in some cases, deactivation can be reversed. If the deactivation is due to fouling by carbonaceous deposits, a controlled oxidation treatment can burn off the coke and restore activity.[2] However, if deactivation is caused by poisoning from strongly chemisorbed species or by thermal degradation (sintering), regeneration may be less effective, and the gauze may need to be replaced.

5. How should I handle and prepare a new platinum gauze for an experiment?

New platinum gauzes should be handled with clean, lint-free gloves to avoid contamination. Before the first use, it is often recommended to pre-treat the gauze to ensure a consistent starting surface. This can involve a controlled heating and cooling cycle in an inert or oxidizing atmosphere. For specific pre-treatment protocols, refer to the manufacturer's recommendations or the detailed experimental protocols provided below.

Data Presentation

Table 1: Effect of Operating Temperature on Product Selectivity (Illustrative Data)

Temperature (°C)NO Selectivity (%)N₂O Selectivity (%)N₂ Selectivity (%)
7508587
8509532
9509253

Note: This table presents illustrative data to demonstrate the general trend. Actual values will depend on specific experimental conditions such as pressure, gas composition, and catalyst formulation.

Table 2: Influence of Catalyst Composition on Performance (Qualitative Comparison)

Catalyst AlloyKey AdvantagesPotential Disadvantages
Pt High initial activity and selectivity to NO.Prone to volatilization at high temperatures.
Pt-Rh Improved mechanical strength, reduced Pt loss compared to pure Pt.[3]Rhodium enrichment on the surface over time can decrease NO selectivity.[1]
Pt-Pd-Rh Further reduction in platinum loss.[5]May have slightly different optimal operating conditions.
Pt-Pd-Rh-Ru Enhanced high-temperature strength and durability.More complex alloy system.

Experimental Protocols

Protocol 1: Evaluation of Platinum Gauze Catalyst Performance

Objective: To determine the ammonia conversion and product selectivity of a platinum gauze catalyst under controlled laboratory conditions.

Materials:

  • Platinum gauze catalyst

  • Quartz tube reactor

  • Furnace with temperature controller

  • Mass flow controllers (for NH₃, O₂, and an inert gas like N₂ or Ar)

  • Gas mixing chamber

  • Gas chromatograph (GC) or mass spectrometer (MS) for product analysis

  • High-purity gases (NH₃, O₂, N₂/Ar)

Procedure:

  • Catalyst Preparation and Loading:

    • Cut the platinum gauze to the desired size to fit the reactor diameter.

    • Handle the gauze only with clean tweezers or gloves.

    • Place the gauze in the center of the quartz reactor tube, securing it with quartz wool plugs if necessary.

  • System Setup and Leak Check:

    • Assemble the reactor system as shown in the workflow diagram below.

    • Perform a thorough leak check of the entire system by pressurizing with an inert gas and monitoring for any pressure drop.

  • Catalyst Pre-treatment (Activation):

    • Heat the reactor to 500°C under a flow of inert gas (e.g., 100 mL/min N₂) and hold for 1 hour to remove any adsorbed impurities.

    • Slowly cool the reactor to the desired reaction temperature.

  • Reaction:

    • Set the desired reaction temperature (e.g., 850°C).

    • Introduce the reactant gas mixture at the desired flow rates and composition (e.g., 10% NH₃, 20% O₂, 70% N₂). Ensure the total flow rate corresponds to the desired gas hourly space velocity (GHSV).

    • Allow the system to stabilize for at least 30-60 minutes.

  • Product Analysis:

    • Once the system is stable, direct the reactor effluent to the GC or MS for analysis.

    • Analyze the composition of the product gas stream, quantifying the concentrations of NH₃, O₂, NO, N₂O, and N₂.

  • Data Calculation:

    • Ammonia Conversion (%):

      ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="display ng-star-inserted">
      Conversion(%)=[NH3]in[NH3]out[NH3]in×100\text{Conversion} (%) = \frac{[\text{NH}_3]{\text{in}} - [\text{NH}3]{\text{out}}}{[\text{NH}3]{\text{in}}} \times 100
      Conversion(%)=[NH3​]in​[NH3​]in​−[NH3​]out​​×100
    • Product Selectivity (%):

      Selectivity to Producti(%)=moles of N in Productimoles of converted NH3×100\text{Selectivity to Product}_i (%) = \frac{\text{moles of N in Product}_i}{\text{moles of converted NH}_3} \times 100
      Selectivity to Producti​(%)=moles of converted NH3​moles of N in Producti​​×100

      (where Productᵢ is NO, N₂O, or N₂)

  • Shutdown:

    • Switch off the reactant gas flows and purge the system with an inert gas.

    • Allow the reactor to cool down to room temperature under the inert gas flow.

Protocol 2: Regeneration of Deactivated Platinum Gauze Catalyst

Objective: To restore the activity of a platinum gauze catalyst deactivated by carbonaceous deposits.

Materials:

  • Deactivated platinum gauze catalyst

  • Reactor setup from Protocol 1

  • Source of clean, dry air or a mixture of O₂ in N₂

Procedure:

  • Loading and Setup:

    • Load the deactivated gauze into the reactor as described in Protocol 1.

    • Perform a leak check.

  • Purging:

    • Purge the reactor with an inert gas (e.g., N₂) at a flow rate of 100 mL/min for 30 minutes at room temperature to remove any residual reactants.

  • Controlled Oxidation:

    • While maintaining the inert gas flow, slowly heat the reactor to 450-550°C.

    • Once the temperature is stable, introduce a controlled flow of a dilute oxidizing gas (e.g., 2-5% O₂ in N₂) at a low flow rate. Caution: A high concentration of oxygen can cause a rapid, uncontrolled combustion of the deposits, potentially damaging the catalyst.

    • Hold under these conditions for 1-4 hours. The duration may need to be optimized based on the extent of fouling.

  • Purging and Cooling:

    • Switch off the oxidizing gas flow and purge with an inert gas for at least 30 minutes.

    • Cool the reactor down to the desired reaction temperature for re-testing or to room temperature for storage.

  • Post-Regeneration Evaluation:

    • It is highly recommended to evaluate the performance of the regenerated catalyst using Protocol 1 to determine the effectiveness of the regeneration process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_gases High-Purity Gases (NH3, O2, N2) mixing Gas Mixing prep_gases->mixing prep_catalyst Catalyst Loading into Reactor reactor Heated Reactor (Pt Gauze) prep_catalyst->reactor mixing->reactor analysis Gas Analysis (GC/MS) reactor->analysis Effluent pretreatment Pre-treatment (Activation) pretreatment->reactor data Data Calculation (Conversion, Selectivity) analysis->data

Caption: Experimental workflow for evaluating platinum gauze catalyst performance.

signaling_pathway Simplified Reaction Pathways cluster_reactants Reactants cluster_surface Catalyst Surface (Pt) cluster_products Products NH3 NH3(g) NHx_ads NHx(ads) NH3->NHx_ads Adsorption & Dehydrogenation O2 O2(g) O_ads O(ads) O2->O_ads Dissociative Adsorption Pt_surface Pt Surface NO NO(g) NHx_ads->NO N2O N2O(g) NHx_ads->N2O N2 N2(g) NHx_ads->N2 O_ads->NO H2O H2O(g) O_ads->H2O

Caption: Simplified reaction pathways for ammonia oxidation on a platinum surface.

Caption: Troubleshooting logic for addressing low nitric oxide selectivity.

References

Technical Support Center: Platinum-Catalyzed Nitric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaling up of platinum-catalyzed nitric acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental and scale-up processes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

Issue 1: Decreased Conversion Efficiency

Q1: My ammonia to nitric oxide conversion efficiency has dropped significantly. What are the potential causes and how can I troubleshoot this?

A1: A drop in conversion efficiency is a common issue that can be attributed to several factors. The primary causes are catalyst deactivation, ammonia bypass, and improper operating conditions.

Possible Causes & Troubleshooting Steps:

  • Catalyst Contamination:

    • Symptom: Visible dark patches on the platinum gauze catalyst.[1][2]

    • Cause: Contaminants, particularly iron, can block the active sites on the platinum catalyst.[1][2] Iron can also catalyze competing reactions that produce nitrogen and nitrous oxide, further reducing the yield of nitric oxide.[1][2] Sources of contamination include leaks in boilers and poor gas filtration.[1][2]

    • Troubleshooting:

      • Visually inspect the gauze surface for any discoloration or dark patches.[1][2]

      • Check the pressure drop across the mixed gas filter to ensure it is functioning correctly.[1]

      • If contamination is suspected, a sample of the catalyst can be analyzed for foreign elements.

  • Ammonia Bypass:

    • Symptom: A significant and rapid drop in conversion efficiency.[1][2] You may also observe hot spots on the surface of the burner.[1]

    • Cause: A structural problem with the basket holding the catalyst gauze can allow ammonia to bypass the catalyst.[1][2]

    • Troubleshooting:

      • During a shutdown, perform a thorough visual inspection of the basket containment system for any signs of damage or warping.[2]

      • Monitor for hot spots on the burner, which could indicate that the ammonia oxidation reaction is occurring on the burner surface itself.[1]

  • Physical Damage to the Catalyst:

    • Symptom: Reduced performance, which may be gradual or sudden depending on the extent of the damage.

    • Cause: Tearing or other physical damage to the gauze can create channels for the gas to pass through without sufficient contact with the catalyst.[1][2]

    • Troubleshooting:

      • Visually inspect the catalyst gauze for any tears, holes, or other signs of physical damage.[1][2]

  • Uneven Temperature Distribution:

    • Symptom: Thermocouple readings show significant temperature variations across the gauze.[1]

    • Cause: Higher temperatures in certain areas can indicate uneven gas flow, leading to higher catalyst loading in those sections.[1] It can also be a sign of increased selectivity towards more exothermic side reactions that produce nitrogen and nitrous oxide.[1]

    • Troubleshooting:

      • Review thermocouple data to identify any significant temperature spreads.

      • Investigate the air-ammonia mixer for potential issues causing poor mixing and uneven flow distribution.[1]

Issue 2: Increased N₂O Emissions

Q2: We are observing a significant increase in nitrous oxide (N₂O) emissions. What could be the cause and how can we mitigate this?

A2: Increased N₂O emissions are a concern both for process efficiency and environmental reasons. The primary causes are related to catalyst issues and operating parameters.

Possible Causes & Troubleshooting Steps:

  • Catalyst Contamination:

    • Cause: As with low conversion efficiency, iron contamination can increase the selectivity towards N₂O formation.[1][2]

    • Troubleshooting:

      • Follow the same troubleshooting steps for catalyst contamination as outlined in Issue 1.

  • Increased Reaction Path Length:

    • Cause: If the ammonia is not converted quickly, a longer reaction path length over the catalyst can increase the likelihood of side reactions, including the formation of N₂O.[1][2]

    • Troubleshooting:

      • Ensure the catalyst pack design is optimized for your operating conditions. High-density knit structures can help minimize the reaction path length.[2]

      • For medium-pressure plants, utilizing high-palladium alloys in the bottom part of the catalyst pack can improve average conversion efficiency and lower N₂O emissions.[1][2]

Logical Troubleshooting Flow for Decreased Performance

G Start Start: Decreased Performance (Low Efficiency / High N₂O) Check_Data Review Operating Data: - Temperature Spread - Pressure Drop (Gas Filter) - N₂O Emissions Trend Start->Check_Data Visual_Inspection Schedule Shutdown for Visual Inspection Check_Data->Visual_Inspection Contamination Hypothesis: Catalyst Contamination Visual_Inspection->Contamination Dark Patches on Gauze? Basket_Failure Hypothesis: Basket Failure (NH₃ Bypass) Visual_Inspection->Basket_Failure Hot Spots on Burner? Gauze_Damage Hypothesis: Physical Gauze Damage Visual_Inspection->Gauze_Damage Visible Damage? Analyze_Gauze Action: Analyze Gauze Sample for Contaminants (e.g., Iron) Contamination->Analyze_Gauze Inspect_Basket Action: Inspect Basket for Structural Integrity Basket_Failure->Inspect_Basket Inspect_Gauze Action: Inspect Gauze for Tears/Holes Gauze_Damage->Inspect_Gauze Solution_Contamination Solution: - Identify & Eliminate Source - Replace Catalyst Analyze_Gauze->Solution_Contamination Solution_Basket Solution: Repair or Replace Basket Inspect_Basket->Solution_Basket Solution_Gauze Solution: Replace Catalyst Gauze Inspect_Gauze->Solution_Gauze

Caption: Troubleshooting workflow for performance issues.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of platinum catalyst deactivation in nitric acid production?

A3: The primary long-term deactivation mechanism is the loss of platinum from the catalyst gauze. At the high temperatures of ammonia oxidation (810°C to 960°C), platinum can be lost, likely in the form of volatile platinum oxides.[3] The rate of this loss is influenced by the operating pressure of the plant, with high-pressure plants typically experiencing higher platinum losses.[3] To mitigate this, platinum is often alloyed with rhodium, which increases the strength of the gauze and reduces platinum loss.[4] The introduction of palladium to the alloy has also been shown to decrease the rate of weight loss by accumulating on the surface and affecting both platinum oxidation and reduction.[5]

Q4: How can reactor design impact the efficiency of nitric acid production?

A4: Reactor and plant design are crucial for maximizing efficiency and energy recovery. Key design considerations include:

  • Operating Pressure: Plants can be designed as mono-pressure or dual-pressure systems. Dual-pressure processes operate at two different pressure levels, which can enhance energy recovery and reduce emissions.[6] Mono-pressure plants are also highly efficient and can be designed for capacities up to 600 MTPD.[6]

  • Heat Recovery: The oxidation of ammonia is a highly exothermic reaction.[7] Efficient plant design incorporates heat exchangers to recover this heat, which can be used to generate steam, thus improving the overall energy efficiency of the process.[6][7]

  • Absorption Column: The design of the absorption column, where nitrogen oxides are absorbed in water to form nitric acid, is critical for achieving the desired product concentration.[7] Factors such as temperature, pressure, and excess air need to be optimized for efficient absorption.[7]

Q5: What are the typical materials used for catalyst gauzes and why?

A5: Modern catalyst gauzes are typically made of a platinum-rhodium alloy.[4][8] Originally, pure platinum was used, but rhodium was added to improve the mechanical strength of the gauze at high operating temperatures and to reduce the rate of platinum loss.[4][8] Palladium may also be added to further decrease platinum loss.[5] The gauzes are often knitted rather than woven, as this provides better durability and improves the efficiency of the reaction.[8]

Quantitative Data Summary

Table 1: Typical Operating Conditions and Performance Metrics

ParameterValueReference
Operating Temperature810°C - 960°C[3]
Catalyst Composition90% Pt, 10% Rh[9]
Conversion Efficiency (Ammonia to NO)>95%[10]
Platinum Loss (High-Pressure Plant)>1 g per ton of ammonia[3]

Experimental Protocols

Protocol 1: Visual Inspection of Catalyst Gauze and Burner Basket

Objective: To identify potential root causes of poor performance, such as catalyst contamination, physical damage, or ammonia bypass.

Methodology:

  • Plant Shutdown: Safely shut down the nitric acid plant according to standard operating procedures.

  • Isolation and Cooling: Isolate the ammonia burner and allow it to cool to a safe temperature for entry and inspection.

  • Atmosphere Check: Ensure the vessel is properly purged and the atmosphere is safe for entry.

  • Basket Inspection:

    • Visually inspect the burner basket for any signs of warping, cracks, or other structural damage that could lead to ammonia bypass.

    • Check for any "hot spots" or discoloration on the burner surface that might indicate where unreacted ammonia has been oxidizing.[1]

  • Gauze Inspection:

    • Carefully observe the surface of the platinum-rhodium gauze catalyst.

    • Look for any dark patches or discoloration, which could indicate iron or other contamination.[1][2]

    • Inspect the gauze for any physical damage, such as tears, holes, or sagging.[1][2]

  • Documentation:

    • Photograph all observations of the basket and gauze for documentation and further analysis.

    • Record the location and extent of any observed anomalies.

  • Sample Collection (Optional):

    • If contamination is suspected, carefully cut a small, representative sample of the gauze for laboratory analysis.

Experimental Workflow for Catalyst and Reactor Inspection

G cluster_0 On-Site Inspection cluster_1 Analysis & Action Shutdown 1. Safe Plant Shutdown Cooling 2. Isolate & Cool Ammonia Burner Shutdown->Cooling Inspection 3. Visual Inspection of Basket & Gauze Cooling->Inspection Documentation 4. Document Findings (Photos, Notes) Inspection->Documentation Analysis 5. Analyze Findings & Root Cause ID Documentation->Analysis Action 6. Implement Corrective Actions (Repair/Replace) Analysis->Action

Caption: Workflow for catalyst and reactor inspection.

References

Platinum Corrosion in Mixed Acid Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the corrosion of platinum in mixed acid solutions containing nitric acid.

Frequently Asked Questions (FAQs)

Q1: Is platinum completely immune to corrosion in all acids?

A1: While highly resistant to corrosion, platinum is not entirely immune, especially in hot mixed acid solutions containing an oxidizing agent like nitric acid in the presence of halides.[1][2] Platinum is resistant to individual acids like hydrochloric, nitric, and sulfuric acid at room temperature.[3] However, mixtures such as aqua regia (a combination of nitric and hydrochloric acids) can dissolve platinum effectively, especially with heating.[1][4]

Q2: What is the primary mechanism of platinum corrosion in mixed acids like aqua regia?

A2: In aqua regia, nitric acid acts as an oxidizing agent, converting platinum to platinum ions (Pt⁴⁺). These ions then react with chloride ions from the hydrochloric acid to form stable complex ions, such as hexachloroplatinate ([PtCl₆]²⁻), which are soluble in the acid mixture.[1][5][6][7] This continuous formation of stable complex ions drives the dissolution of platinum.

Q3: Can platinum corrode in nitric acid mixtures that do not contain hydrochloric acid?

A3: Platinum exhibits high resistance to corrosion in mixtures of nitric acid with other non-halogenated acids like sulfuric acid or phosphoric acid, especially at room temperature.[2] However, at elevated temperatures and high concentrations, some degree of corrosion can occur. The presence of oxidizing conditions can lead to the formation of a thin, passivating layer of platinum oxide (PtO₂) on the surface, which can slow down further corrosion.[1][8]

Q4: My platinum crucible has developed a dark stain after use with a nitric acid mixture. What could be the cause?

A4: A dark stain on a platinum crucible after heating in the presence of certain materials can be due to the formation of a thin layer of platinum oxide or the alloying of platinum with other elements present in the sample.[9] If the sample contained elements like sulfur or halogens, these can react with platinum at high temperatures.[9] To clean it, you can try boiling it in dilute hydrochloric or nitric acid. If the stain persists, a fusion with potassium bisulfate followed by acid cleaning might be necessary.[10][11]

Q5: Can I use nitric acid to clean my platinum labware?

A5: Yes, boiling in dilute nitric acid is a common method for cleaning platinum crucibles and electrodes.[10][12] However, ensure that the nitric acid does not contain any oxidizing impurities like nitrates or halogens that could potentially attack the platinum.[10] For more stubborn residues, a mixture of hydrofluoric and nitric acid can be used, but this should be handled with extreme caution due to the hazards of HF.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving platinum in mixed acid solutions containing nitric acid.

Problem 1: Slow or incomplete dissolution of platinum in aqua regia.

Possible Cause Troubleshooting Step
Insufficient Temperature The dissolution of platinum in aqua regia is significantly slower at room temperature.[4] Gently heat the solution to near boiling to increase the reaction rate.[4]
Depletion of Acids Side reactions between nitric and hydrochloric acid can consume the active reagents, especially during prolonged dissolutions.[4] Periodically add fresh nitric acid and, if necessary, hydrochloric acid to the solution.[4]
Passivation of Platinum Surface A thin layer of platinum oxide can form on the surface, inhibiting further reaction.[8] Ensure adequate mixing and consider gentle mechanical agitation to expose a fresh platinum surface.
Incorrect Acid Ratio The typical volume ratio for aqua regia is 1 part concentrated nitric acid to 3-4 parts concentrated hydrochloric acid.[5] Deviating significantly from this ratio can reduce its effectiveness.

Problem 2: Unexpected color change in the acid solution.

Possible Cause Troubleshooting Step
Formation of Platinum Complexes The dissolution of platinum in aqua regia typically forms a yellow to orange-red solution due to the presence of chloroplatinic acid (H₂PtCl₆).[4] This is a normal observation.
Presence of Impurities If the platinum or the acids contain impurities, these may react to form colored compounds. For example, the presence of other precious metals can lead to different solution colors.
Decomposition of Nitric Acid The decomposition of nitric acid can produce nitrogen dioxide (NO₂), a reddish-brown gas, which can give the solution a yellowish tint.[4]

Problem 3: Formation of an unexpected precipitate.

Possible Cause Troubleshooting Step
Formation of Insoluble Platinum Salts In the presence of certain cations, such as ammonium (NH₄⁺) or potassium (K⁺), insoluble hexachloroplatinate salts like (NH₄)₂[PtCl₆] or K₂[PtCl₆] can precipitate.[1]
Hydrolysis of Platinum Species If the acid concentration is significantly reduced by dilution, hydrated platinum oxides may precipitate.[7]
Contamination Impurities in the platinum or the acids could lead to the formation of insoluble compounds.

Data Presentation

Table 1: Electrochemical Dissolution of Polycrystalline Platinum in Acidic Media

ElectrolytePotential Range (V vs. RHE)Scan Rate (mV/s)Dissolution per Cycle (ng/cm²)Reference
0.1 M HClO₄0.05 - 1.510~1.5[14]
0.1 M HClO₄0.1 - 1.510~1.2[14]
0.1 M H₂SO₄0.05 - 1.510~2.0[15]
5 M HClO₄0.05 - 1.510~3.5[15]

Note: The data presented is from electrochemical studies and represents dissolution under specific potential cycling conditions. The actual corrosion rate in a chemical immersion scenario will vary based on temperature, acid concentration, and other factors.

Experimental Protocols

Protocol 1: Gravimetric Determination of Platinum Corrosion Rate

This protocol outlines a basic method for determining the corrosion rate of platinum in a mixed acid solution by measuring weight loss.

  • Sample Preparation:

    • Cut platinum coupons of known dimensions.

    • Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by rinsing with deionized water.

    • Dry the coupons thoroughly in a desiccator.

    • Accurately weigh each coupon to at least four decimal places using an analytical balance.

  • Exposure:

    • Prepare the desired mixed acid solution in a suitable container (e.g., a glass beaker).

    • Heat the solution to the desired experimental temperature and maintain it using a hot plate or water bath.

    • Suspend the weighed platinum coupons in the acid solution using a non-metallic holder (e.g., a glass hook). Ensure the coupons are fully immersed.

    • Leave the coupons in the solution for a predetermined duration.

  • Post-Exposure Cleaning and Weighing:

    • Carefully remove the coupons from the acid solution.

    • Rinse the coupons thoroughly with deionized water.

    • Neutralize any remaining acid by dipping the coupons in a dilute solution of sodium bicarbonate, followed by another rinse with deionized water.

    • Dry the coupons completely in a desiccator.

    • Reweigh the dried coupons.

  • Corrosion Rate Calculation:

    • Calculate the weight loss (in grams).

    • Calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (87.6 × Weight Loss) / (Density × Area × Time) Where:

      • Weight Loss is in milligrams

      • Density of platinum is 21.45 g/cm³

      • Area is the total surface area of the coupon in cm²

      • Time is the exposure time in hours

Protocol 2: Electrochemical Evaluation of Platinum Corrosion using Cyclic Voltammetry

This protocol describes the use of cyclic voltammetry to study the electrochemical dissolution of a platinum electrode in a mixed acid electrolyte.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of:

      • A platinum working electrode (the material under investigation).

      • A platinum wire or mesh counter electrode.

      • A reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • Fill the cell with the mixed acid electrolyte.

  • Electrode Preparation:

    • Polish the platinum working electrode to a mirror finish using successively finer grades of alumina polishing powder.

    • Clean the electrode by sonicating in deionized water and then ethanol.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry by sweeping the potential of the working electrode between a lower and an upper limit at a defined scan rate. The potential range should cover the regions of platinum oxidation and reduction.

    • Record the current response as a function of the applied potential for multiple cycles.

  • Data Analysis:

    • Analyze the resulting voltammogram to identify the anodic and cathodic peaks corresponding to the formation and reduction of platinum oxides.

    • The charge associated with these peaks can be related to the extent of surface oxidation.

    • For quantitative dissolution analysis, the electrolyte can be analyzed for dissolved platinum using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Visualizations

Platinum_Corrosion_Mechanism cluster_acids Mixed Acid Environment (Aqua Regia) Pt Platinum Metal (Pt) Pt_ions Platinum Ions (Pt⁴⁺) Pt->Pt_ions Oxidation Complex_ions Soluble Hexachloroplatinate Complex ([PtCl₆]²⁻) Pt_ions->Complex_ions Complexation Solution Dissolved in Acid Complex_ions->Solution HNO3 Nitric Acid (HNO₃) Oxidizing Agent HCl Hydrochloric Acid (HCl) Source of Chloride Ions

Caption: Mechanism of Platinum Corrosion in Aqua Regia.

Troubleshooting_Workflow Start Start: Platinum Corrosion Issue Problem Identify the Problem Start->Problem Slow_Dissolution Slow/Incomplete Dissolution? Problem->Slow_Dissolution Type of Issue Color_Change Unexpected Color Change? Problem->Color_Change Precipitate Unexpected Precipitate? Problem->Precipitate Slow_Dissolution->Color_Change No Check_Temp Increase Temperature Slow_Dissolution->Check_Temp Yes Check_Impurities_Color Analyze for Impurities Color_Change->Check_Impurities_Color No Normal_Color Normal Pt Complex Color? Color_Change->Normal_Color Yes Check_Cations Check for NH₄⁺/K⁺ Precipitate->Check_Cations Yes End End: Problem Resolved Precipitate->End No Add_Acid Replenish Acids Check_Temp->Add_Acid Check_Ratio Verify Acid Ratio Add_Acid->Check_Ratio Check_Ratio->End Check_Impurities_Color->End Normal_Color->Precipitate No Normal_Color->End Yes Check_Dilution Check for Accidental Dilution Check_Cations->Check_Dilution Check_Impurities_Precipitate Analyze for Impurities Check_Dilution->Check_Impurities_Precipitate Check_Impurities_Precipitate->End

Caption: Troubleshooting Workflow for Platinum Corrosion Issues.

Experimental_Workflow Start Start: Corrosion Experiment Prep_Sample Prepare Platinum Sample (Clean, Dry, Weigh) Start->Prep_Sample Prep_Solution Prepare Mixed Acid Solution Prep_Sample->Prep_Solution Exposure Expose Sample to Solution (Controlled Temperature & Time) Prep_Solution->Exposure Post_Clean Post-Exposure Cleaning (Rinse, Neutralize, Dry) Exposure->Post_Clean Reweigh Reweigh Sample Post_Clean->Reweigh Calculate Calculate Corrosion Rate Reweigh->Calculate End End: Report Results Calculate->End

References

Validation & Comparative

A Comparative Guide to Platinum vs. Rhodium-Alloy Catalysts for Nitric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic oxidation of ammonia is a cornerstone of industrial nitric acid production, a critical reagent in various scientific and pharmaceutical applications. The choice of catalyst for this high-temperature process significantly impacts reaction efficiency, operational costs, and environmental footprint. This guide provides an objective comparison of pure platinum and platinum-rhodium alloy catalysts, supported by experimental data, to inform catalyst selection for research and production environments.

Executive Summary

Historically, pure platinum gauzes were the standard for ammonia oxidation. However, the industry has largely transitioned to platinum-rhodium alloys, typically containing 3-10% rhodium by weight.[1][2] The addition of rhodium imparts significant advantages, including enhanced mechanical strength, reduced platinum loss, and improved catalytic activity and selectivity towards the desired product, nitric oxide (NO).[3][4] While pure platinum exhibits high initial activity, rhodium-platinum alloys demonstrate superior long-term performance and stability under demanding industrial conditions.[3]

Performance Comparison: Platinum vs. Platinum-Rhodium

The following tables summarize the key performance indicators for pure platinum and platinum-rhodium catalysts in the context of nitric acid production. It is important to note that direct, side-by-side quantitative comparisons under identical industrial conditions are not extensively available in the reviewed literature. The data for platinum-rhodium alloys represent typical performance, while the characteristics of pure platinum are often described qualitatively in relation to these alloys.

Table 1: Catalyst Performance Metrics

Performance MetricPure PlatinumPlatinum-Rhodium (5-10% Rh)Key Advantages of Pt-Rh
Ammonia Conversion Efficiency High initial activity[3]Typically 95-98%[5]Higher sustained efficiency and stability.
Selectivity to Nitric Oxide (NO) Good, but lower than Pt-Rh alloys.90-98% depending on operating conditions.[5]Rhodium addition increases selectivity to NO.[1][2]
Undesired Byproduct Formation (N₂O) Higher tendency for N₂O formation.Lower N₂O emissions.Palladium can be added to further reduce N₂O.[1]
Catalyst Durability Lower mechanical strength.Higher mechanical strength and resistance to deformation.[1][2]Increased operational lifetime of the catalyst gauze.

Table 2: Catalyst Loss and Operating Conditions

ParameterPure PlatinumPlatinum-Rhodium (5-10% Rh)Key Advantages of Pt-Rh
Platinum Loss Rate Higher rate of loss through volatilization.Significantly lower; 0.05–0.3 g per ton of nitric acid produced.[5]Rhodium reduces the volatility of platinum.[1][2]
Operating Temperature 800-950°C800-950°C[5]Pt-Rh alloys can be operated at higher temperatures for increased NO selectivity with reduced Pt loss.[1]
Operating Pressure Atmospheric to 12 atmAtmospheric to 12 atm[5]Pt-Rh alloys are more robust for high-pressure operations.

Experimental Protocols

The following section outlines a generalized experimental protocol for evaluating and comparing the performance of different gauze catalysts for ammonia oxidation in a laboratory or pilot-plant setting.

Catalyst Preparation and Installation
  • Catalyst Gauze: Procure or fabricate woven or knitted gauzes of pure platinum and platinum-rhodium alloy (e.g., 95% Pt, 5% Rh) with consistent wire diameter and mesh size.

  • Cleaning: Clean the gauzes by pickling in hot, constant-boiling hydrochloric acid to remove any surface contaminants.[4]

  • Installation: Mount the catalyst gauze pack in a bench-scale reactor. The first gauze in the direction of gas flow is expected to experience the highest degradation.[6]

Experimental Setup and Procedure

A typical experimental setup consists of a gas delivery system, a pre-heater, a bench-scale reactor, and an analytical system for product gas analysis.

  • Gas Feed: Prepare a feed gas mixture with a composition representative of industrial conditions, for example, 10 mol% NH₃, 18.6 mol% O₂, 2 mol% Ar, and 69.4 mol% N₂.[6]

  • Pre-heating: Pre-heat the gas mixture to approximately 300°C before it enters the reactor.[6]

  • Reaction Conditions: Conduct the reaction at a controlled pressure (e.g., 5 bar) and monitor the temperature of the catalyst gauze, which will be maintained by the exothermic reaction at around 800-950°C.[5][6]

  • Product Analysis: Continuously analyze the composition of the outlet gas stream using techniques such as mass spectrometry or gas chromatography to determine the concentrations of NH₃, NO, N₂O, and N₂.

Data Analysis and Performance Evaluation
  • Ammonia Conversion: Calculate the ammonia conversion efficiency based on the inlet and outlet concentrations of NH₃.

  • Selectivity: Determine the selectivity towards NO, N₂O, and N₂ based on the molar flow rates of the nitrogen-containing products relative to the converted ammonia.

  • Catalyst Loss: After a set operating time (e.g., 24, 50, or 100 hours), carefully remove the catalyst gauze and measure the weight loss to determine the platinum loss rate.[6]

  • Surface Characterization: Analyze the surface morphology of the fresh and used catalyst gauzes using Scanning Electron Microscopy (SEM) to observe any structural changes or "cauliflower" growths.[3]

Visualizing the Process

Ammonia Oxidation Signaling Pathway

The following diagram illustrates the simplified reaction pathway for the catalytic oxidation of ammonia on a platinum-group metal surface.

AmmoniaOxidation cluster_reactants Reactants cluster_products Products NH3 Ammonia (NH₃) Catalyst Pt or Pt-Rh Surface NH3->Catalyst Adsorption O2 Oxygen (O₂) O2->Catalyst Adsorption NO Nitric Oxide (NO) Catalyst->NO Desired Pathway N2O Nitrous Oxide (N₂O) Catalyst->N2O Side Reaction N2 Nitrogen (N₂) Catalyst->N2 Side Reaction H2O Water (H₂O) Catalyst->H2O

Caption: Simplified reaction pathway of ammonia oxidation.

Experimental Workflow for Catalyst Comparison

This diagram outlines the logical flow of the experimental procedure for comparing the performance of platinum and platinum-rhodium catalysts.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation GauzePrep Catalyst Gauze Preparation (Pt and Pt-Rh) Cleaning Gauze Cleaning (HCl Pickling) GauzePrep->Cleaning Installation Reactor Installation Cleaning->Installation Reaction Ammonia Oxidation Reaction Installation->Reaction Analysis Product Gas Analysis (MS/GC) Reaction->Analysis PtLoss Measure Platinum Loss Reaction->PtLoss Morphology Analyze Surface Morphology (SEM) Reaction->Morphology Conversion Calculate NH₃ Conversion Analysis->Conversion Selectivity Determine Selectivity (NO, N₂O, N₂) Analysis->Selectivity

References

A Comparative Guide to Kinetic Models for Ammonia Oxidation on Platinum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in catalysis and reaction engineering, the accurate modeling of ammonia oxidation on platinum surfaces is crucial for process optimization and catalyst design. This guide provides an in-depth comparison of two prominent kinetic models: the Rebrov model and the Krähnert and Baerns model, supported by experimental data and detailed methodologies.

Ammonia oxidation on platinum is a cornerstone of industrial nitric acid production and plays a vital role in environmental applications, such as the abatement of ammonia slip in exhaust after-treatment systems. The complexity of the reaction network, involving multiple surface intermediates and products like nitrogen (N₂), nitrous oxide (N₂O), and nitric oxide (NO), necessitates the development of robust kinetic models. These models are essential for reactor design, process control, and understanding the underlying reaction mechanisms.

This guide focuses on two widely recognized kinetic models developed for ammonia oxidation on platinum catalysts. The first is a comprehensive model proposed by Rebrov and colleagues, and the second is a subsequent, simplified model from Krähnert and Baerns.[1][2][3][4] The primary distinction between these models lies in their assumptions regarding adsorption sites and the level of detail in the reaction mechanism.[1][2][3][4]

Comparative Analysis of Kinetic Models

The performance and underlying assumptions of the Rebrov and Krähnert and Baerns models are summarized below. The selection of a model often depends on the specific application, the desired level of accuracy, and the available computational resources.

Model Descriptions

Rebrov Model (2002): Developed through studies in a microreactor with a Pt/Al₂O₃ catalyst, this model provides a detailed description of the reaction network.[3][5][6] It considers a wider range of elementary steps and has been validated over various conditions of temperature, pressure, and reactant concentrations.

Krähnert and Baerns Model (2008): This model is a simplified version of the more detailed Rebrov model and was developed based on experiments using a platinum foil in a micro-structured quartz reactor.[1][7][8][9] It offers a more computationally efficient approach while still capturing the essential kinetics of the reaction. The model assumes that adsorbed ammonia (NH₃) and atomic oxygen (O) occupy different types of binding sites on the platinum surface.[10][11]

Quantitative Data Summary

The following tables provide a comparative overview of the key parameters and performance of the two models.

Parameter Rebrov Model (2002) Krähnert and Baerns Model (2008)
Catalyst Pt/Al₂O₃Polycrystalline Pt foil
Reactor Type MicroreactorMicro-structured quartz reactor
Pressure Range 0.01–0.88 atmUp to 6 kPa
Temperature Range 523–673 K559–658 K
Key Assumption Detailed multi-step reaction mechanismSimplified mechanism, assumes different adsorption sites for NH₃* and O*

Table 1: General Characteristics of the Rebrov and Krähnert & Baerns Models

Kinetic Parameter Rebrov Model (2002) - Selected Reactions Krähnert and Baerns Model (2008) - Selected Reactions
NH₃ Adsorption Detailed parameters for adsorption/desorption equilibriumAssumed to be in equilibrium
O₂ Dissociative Adsorption Explicitly defined with pre-exponential factor and activation energyExplicitly defined with pre-exponential factor and activation energy
NHₓ Dehydrogenation Stepwise dehydrogenation with individual kinetic parametersLumped steps for simplification
N₂ Formation Recombination of adsorbed N atomsRecombination of adsorbed N atoms
N₂O Formation Reaction between adsorbed N and NO speciesReaction between adsorbed N and NO species
NO Formation Desorption of adsorbed NODesorption of adsorbed NO

Table 2: Comparison of Key Kinetic Parameter Approaches

Experimental Validation and Protocols

The validation of these kinetic models relies on precise experimental data obtained under well-controlled conditions. The primary experimental setups and protocols are outlined below.

Experimental Setup

Microreactor (for Rebrov Model Validation): The experiments for the Rebrov model were conducted in an aluminum-based microreactor. This setup allows for excellent heat and mass transfer, minimizing transport limitations and enabling the measurement of intrinsic reaction kinetics. The reactor is designed to handle the high exothermicity of the ammonia oxidation reaction, ensuring isothermal conditions.[2]

Micro-structured Quartz Reactor (for Krähnert and Baerns Model Validation): The Krähnert and Baerns model was validated using data from a micro-structured reactor made of quartz, with a platinum foil as the catalyst.[7][9][12] This reactor design also provides excellent temperature control, which is critical for studying this highly exothermic reaction.

Experimental Protocol for Kinetic Measurements

A generalized protocol for obtaining kinetic data for ammonia oxidation on platinum is as follows:

  • Catalyst Preparation and Pre-treatment: The platinum catalyst (either supported or as a foil) is placed in the reactor. It is then pre-treated, typically by heating in a controlled atmosphere (e.g., H₂ or an inert gas) to clean and activate the surface.

  • Reaction Gas Introduction: A feed gas mixture containing ammonia, oxygen, and a balance gas (e.g., nitrogen or argon) at precisely controlled concentrations is introduced into the reactor.

  • Temperature Control: The reactor temperature is carefully controlled and monitored using thermocouples placed in close proximity to the catalyst.

  • Product Analysis: The composition of the effluent gas stream is analyzed using techniques such as mass spectrometry or gas chromatography to determine the concentrations of reactants (NH₃, O₂) and products (N₂, N₂O, NO, H₂O).

  • Data Acquisition: Reaction rates and product selectivities are measured at various temperatures, reactant partial pressures, and contact times. This is achieved by systematically varying the respective parameters and allowing the system to reach a steady state before each measurement.

Signaling Pathways and Logical Relationships

The development and validation of a kinetic model is an iterative process that involves a logical flow from experimental observation to model refinement.

ModelValidationWorkflow cluster_validation Validation & Refinement exp_design Experimental Design (Vary T, P, Conc.) kinetic_data Kinetic Data Acquisition (Rates, Selectivity) exp_design->kinetic_data comparison Comparison of Experimental & Simulated Data kinetic_data->comparison Input Data model_dev Kinetic Model Development (Rebrov, Krähnert & Baerns) model_sim Model Simulation model_dev->model_sim Implementation model_sim->comparison refinement Model Refinement (Parameter Adjustment) comparison->refinement Discrepancy Analysis refinement->model_dev Feedback Loop

Caption: Workflow for the development and validation of kinetic models.

The diagram above illustrates the cyclical process of kinetic model validation. Experimental data serves as the benchmark against which the predictions of the kinetic models are compared. Any significant deviations between the experimental and simulated results lead to a refinement of the model, which may involve adjusting kinetic parameters or modifying the proposed reaction mechanism. This iterative process continues until a satisfactory agreement is achieved, resulting in a validated and predictive kinetic model.

References

A Comparative Guide to the Interaction of Nitric Acid with Platinum Surfaces: Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental interactions between reactive molecules and catalytic surfaces is paramount. This guide provides a detailed comparison of experimental and theoretical data for the interaction of nitric acid (HNO₃) and its decomposition products with platinum (Pt) surfaces, a system of significant industrial and academic importance.

While direct experimental surface science data for the adsorption and decomposition of nitric acid on well-defined platinum single crystals is limited in publicly accessible literature, a robust understanding can be constructed by comparing theoretical predictions for nitric acid with extensive experimental and theoretical data available for its key decomposition intermediates, such as nitric oxide (NO) and nitrate (NO₃). This guide synthesizes available data to offer a cross-validated perspective on this important catalytic system.

Data Presentation: A Side-by-Side Look at Theory and Experiment

The following tables summarize key quantitative data from both theoretical calculations, primarily Density Functional Theory (DFT), and experimental surface science techniques.

Table 1: Adsorption Energies of Nitric Acid and Related Species on Pt(111)

AdsorbateAdsorption Site (Theoretical)Theoretical Adsorption Energy (eV)Experimental Adsorption Energy (eV)
HNO₃(Data not available in searched literature)(Data not available in searched literature)(Data not available in searched literature)
NO₃BidentateFavorable chemisorption[1](Data not available in searched literature)
NOfcc hollow-2.00 (at 1/16 ML)[2](Indirectly determined, often complex)
NOtop-1.60 (at 1/16 ML)[2](Indirectly determined, often complex)

Table 2: Vibrational Frequencies of Adsorbed Nitric Oxide (NO) on Pt(111)

Adsorption SiteVibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
BridgeN-O stretch(Data not available in searched literature)1490[3]
On-topN-O stretch(Data not available in searched literature)1710[3]

Experimental and Theoretical Protocols

A clear understanding of the methodologies employed in both experimental and theoretical studies is crucial for a critical evaluation of the data.

Experimental Methodology: Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD) is a powerful technique for studying the kinetics of desorption and the stability of adsorbates on a surface.

  • Surface Preparation: A clean Pt(111) single crystal is prepared in an ultra-high vacuum (UHV) chamber by cycles of sputtering with Ar⁺ ions and annealing at high temperatures.

  • Adsorption: The clean surface is cooled to a low temperature (e.g., 100 K) and then exposed to a controlled dose of the gas of interest (e.g., NO).

  • Desorption: The crystal is heated at a linear rate, and the desorbing species are monitored with a mass spectrometer.

  • Data Analysis: The desorption temperature and the profile of the desorption peak provide information about the desorption energy and the order of the desorption process.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Model Construction: A model of the Pt(111) surface is created, typically a slab of several atomic layers with a vacuum region to separate it from its periodic images.

  • Adsorbate Placement: The adsorbate molecule (e.g., HNO₃, NO) is placed at various high-symmetry sites on the surface (e.g., top, bridge, hollow).

  • Energy Minimization: The positions of the atoms in the adsorbate and the top layers of the slab are allowed to relax until the forces on them are minimized, yielding the optimal adsorption geometry.

  • Calculation of Properties: Adsorption energies are calculated as the difference between the total energy of the combined adsorbate-slab system and the sum of the energies of the isolated slab and the gas-phase molecule. Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements.

Visualizing the Interactions

Diagrams created using Graphviz provide a clear visual representation of the processes and workflows involved in studying the nitric acid-platinum system.

experimental_workflow cluster_prep Surface Preparation cluster_exp TPD Experiment Sputter Sputtering (Ar+) Anneal Annealing Sputter->Anneal Cleaning Cycles Adsorption Gas Adsorption (e.g., NO) Anneal->Adsorption Heating Linear Heating Adsorption->Heating Detection Mass Spectrometry Heating->Detection Data Desorption Spectrum Detection->Data

A simplified workflow for a Temperature Programmed Desorption (TPD) experiment.

theoretical_workflow cluster_model Model Setup cluster_calc DFT Calculation Slab Pt(111) Slab Geometry Geometry Optimization Slab->Geometry Adsorbate Adsorbate Molecule (e.g., HNO3) Adsorbate->Geometry Energy Energy Calculation Geometry->Energy Vibrations Vibrational Analysis Energy->Vibrations Results Adsorption Energy, Frequencies Vibrations->Results

A generalized workflow for a Density Functional Theory (DFT) study of adsorption.

reaction_pathway HNO3_gas HNO3(gas) HNO3_ads HNO3(ads) HNO3_gas->HNO3_ads Adsorption NO2_ads NO2(ads) + OH(ads) HNO3_ads->NO2_ads O-H Scission NO_ads NO(ads) + O(ads) + OH(ads) NO2_ads->NO_ads N-O Scission N_ads N(ads) + 2O(ads) + OH(ads) NO_ads->N_ads N-O Scission Desorption Products (N2, O2, H2O) N_ads->Desorption Recombination & Desorption

A plausible decomposition pathway for nitric acid on a platinum surface.

References

A Comparative Guide to Platinum and Alternative Catalysts in the Ostwald Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ostwald process, a cornerstone of modern chemical manufacturing, critically relies on the efficient catalytic oxidation of ammonia to produce nitric acid, a vital precursor for fertilizers, explosives, and various pharmaceutical intermediates. For decades, platinum-based catalysts, typically alloys of platinum and rhodium, have been the industry standard due to their high conversion efficiency and selectivity towards the desired nitric oxide (NO) product. However, the high cost and susceptibility to poisoning of platinum have driven research into alternative, more cost-effective catalysts. This guide provides a comprehensive comparison of the performance of traditional platinum catalysts with emerging alternatives, supported by experimental data and detailed methodologies.

Performance Benchmark: Platinum vs. Alternatives

The efficacy of a catalyst in the Ostwald process is primarily determined by its ability to selectively catalyze the oxidation of ammonia to nitric oxide (4NH₃ + 5O₂ → 4NO + 6H₂O) while minimizing side reactions that lead to the formation of nitrogen (N₂) and nitrous oxide (N₂O). The following table summarizes key performance metrics for platinum and notable alternative catalysts.

CatalystCompositionOperating Temperature (°C)NH₃ Conversion (%)NO Selectivity (%)N₂O Selectivity (%)Key AdvantagesKey Disadvantages
Platinum Alloy 90% Pt, 10% Rh~900>9594-98<2High activity and selectivity, well-established technology.High cost, susceptible to poisoning, catalyst loss at high temperatures.
Cobalt Oxide (Ce-promoted) Co₃O₄ with CeO₂ promoter720-820High97.70.5Lower cost than platinum, high selectivity to NO, low N₂O formation.[1]Lower operating temperature window compared to platinum.
Copper Oxide-Cerium Oxide CuO-CeO₂400-650Up to 9913 (NO), 86 (N₂)-Lower operating temperature, low cost.Low selectivity to NO, primarily produces N₂.[2]
Iron Oxide Fe₂O₃----Very low cost.Generally lower activity and selectivity compared to Pt and Co-based catalysts.
Vanadium Pentoxide V₂O₅----Low cost.Lower activity and potential for sublimation at high temperatures.

Experimental Protocols for Catalyst Benchmarking

Accurate and reproducible evaluation of catalyst performance is paramount. The following outlines a standard experimental protocol for benchmarking ammonia oxidation catalysts in a laboratory setting.

Catalyst Preparation
  • Platinum Gauze: Platinum-rhodium (90:10) wire is woven into a fine gauze. The gauze is activated by heating in a hydrogen atmosphere.

  • Metal Oxide Catalysts: Prepared by methods such as co-precipitation, impregnation, or sol-gel synthesis. For instance, a Ce-promoted Co₃O₄ catalyst can be synthesized by co-precipitating cobalt and cerium nitrates followed by calcination.[1] The catalyst is then pelletized or supported on a carrier like α-Al₂O₃.

Experimental Setup

A typical setup for catalyst testing involves a fixed-bed reactor system.

ExperimentalWorkflow cluster_gas_delivery Gas Delivery System cluster_reactor Reactor System cluster_analysis Analytical System NH3 NH₃ Cylinder MFCs Mass Flow Controllers NH3->MFCs O2 O₂ Cylinder O2->MFCs N2 N₂ Cylinder (Diluent) N2->MFCs Mixer Gas Mixer MFCs->Mixer Reactor Fixed-Bed Quartz Reactor Mixer->Reactor CatalystBed Catalyst Bed Condenser Condenser Reactor->Condenser Furnace Tube Furnace GC Gas Chromatograph (GC) Condenser->GC FTIR FTIR Spectrometer Condenser->FTIR

Experimental workflow for catalyst benchmarking.
Reaction Conditions

  • Gas Composition: A typical feed gas composition is 10% NH₃, 18% O₂, and the balance N₂.

  • Temperature: The reactor temperature is ramped to the desired operating range (e.g., 700-1000°C for platinum, 600-850°C for cobalt oxides).

  • Pressure: Reactions are typically carried out at or slightly above atmospheric pressure in a laboratory setting.

  • Gas Hourly Space Velocity (GHSV): The flow rate of the reactant gases is adjusted to achieve a specific GHSV, which is a measure of the contact time of the reactants with the catalyst.

Product Analysis

The composition of the reactor effluent is analyzed to determine the conversion of ammonia and the selectivity to different products.

  • Gas Chromatography (GC): A GC equipped with a thermal conductivity detector (TCD) is used to quantify the concentrations of N₂, O₂, and NH₃.

  • Chemiluminescence NOx Analyzer or FTIR Spectroscopy: These techniques are used to measure the concentrations of NO, NO₂, and N₂O.

Performance Calculation
  • NH₃ Conversion (%) : ((moles of NH₃ in - moles of NH₃ out) / moles of NH₃ in) * 100

  • NO Selectivity (%) : ((moles of NO out) / (moles of NH₃ in - moles of NH₃ out)) * 100

  • N₂O Selectivity (%) : ((2 * moles of N₂O out) / (moles of NH₃ in - moles of NH₃ out)) * 100

  • N₂ Selectivity (%) : ((2 * moles of N₂ out) / (moles of NH₃ in - moles of NH₃ out)) * 100

Signaling Pathways and Logical Relationships

The catalytic oxidation of ammonia on a platinum surface is a complex process involving several competing reaction pathways. The desired pathway leads to the formation of nitric oxide, while side reactions produce dinitrogen and nitrous oxide.

OstwaldProcessPathways cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products NH3 Ammonia (NH₃) Pt_surface Platinum Catalyst Surface NH3->Pt_surface O2 Oxygen (O₂) O2->Pt_surface NO Nitric Oxide (NO) (Desired Product) Pt_surface->NO Main Pathway N2 Dinitrogen (N₂) (Side Product) Pt_surface->N2 Side Reaction 1 N2O Nitrous Oxide (N₂O) (Side Product) Pt_surface->N2O Side Reaction 2 H2O Water (H₂O) Pt_surface->H2O

Reaction pathways in ammonia oxidation.

Conclusion

While platinum-based catalysts remain the incumbent technology for the Ostwald process, research into alternative materials is yielding promising results. Cobalt oxide catalysts, particularly when promoted with elements like cerium, demonstrate high selectivity to nitric oxide at lower operating temperatures, offering a potentially more cost-effective solution.[1] However, further research is needed to assess their long-term stability and resistance to poisoning under industrial conditions. The continued development and rigorous benchmarking of these alternative catalysts are crucial for enhancing the economic and environmental sustainability of nitric acid production.

References

A Comparative Guide to Alternative Catalysts for Ammonia Oxidation: Moving Beyond Platinum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the electrochemical oxidation of ammonia (NH₃) is a critical reaction with applications ranging from energy production in direct ammonia fuel cells to environmental remediation. While platinum (Pt) has long been the benchmark catalyst for this reaction, its high cost and susceptibility to poisoning have driven the search for viable alternatives. This guide provides a comprehensive comparison of emerging non-precious metal catalysts, supported by experimental data and detailed protocols to aid in the selection and development of next-generation catalytic systems.

This guide focuses on the electrocatalytic ammonia oxidation reaction (AOR), a key process in converting the chemical energy stored in ammonia into electrical energy. The performance of various alternative catalysts, primarily based on transition metal oxides and their alloys, is compared against the established platinum standard.

Performance Comparison of Ammonia Oxidation Catalysts

The efficiency of an ammonia oxidation catalyst is evaluated based on several key performance indicators. These include the onset potential (the potential at which the catalytic oxidation begins), the peak current density (a measure of the catalyst's activity), and the selectivity towards dinitrogen (N₂), the desired product. The following table summarizes the quantitative performance of platinum and several promising alternative catalysts.

Catalyst MaterialOnset Potential (V vs. RHE)Peak Current Density (mA cm⁻²)ElectrolyteReference
Platinum (Pt) ~0.45Varies significantly with structure1 M KOH + 0.1 M NH₃[1]
Nickel-Copper (Ni-Cu) Alloy ~0.43~701 M KOH + 0.1 M NH₃[2]
Copper-Cobalt (Cu-Co) on Nickel Foam Not specified93% NH₃ removal in 5hpH 11[3]
Nickel-Tin (Ni-Sn) Composite Not specified2.7 (jN₂–N)0.5 M K₂SO₄ + 10 mM NH₃–N (pH 11)[4]
Copper Oxide on γ-Al₂O₃ ~-0.2Varies with CuO loadingNot specified[5]
Iron Nitride (in situ formed) Nearly identical to Pt>95% N₂ efficiencyDistilled NH₃(l)[6]

Note: Direct comparison of performance metrics can be challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes. Readers are encouraged to consult the original research for detailed experimental parameters.

Experimental Protocols

Reproducibility and standardization are paramount in catalytic research. This section provides detailed methodologies for key experiments cited in the performance comparison.

Synthesis of Nickel-Copper (Ni-Cu) Bimetallic Catalysts

This protocol describes a chemical reduction method for synthesizing Ni-Cu nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 1:1 aqueous-ethanol solution.

  • Dissolve weighed portions of Ni(NO₃)₂·6H₂O and Cu(NO₃)₂·3H₂O in the aqueous-ethanol solution to achieve the desired Ni:Cu molar ratio.

  • Heat the solution to 60-80 °C with stirring for 30 minutes.

  • Add hydrazine hydrate dropwise as a reducing agent until the precipitation of the metallic nanoparticles is complete.

  • The resulting bimetallic particles can be collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Electrochemical Evaluation of Ammonia Oxidation Activity

This protocol outlines a standard procedure for assessing the electrocatalytic performance of a catalyst using cyclic voltammetry (CV).

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working Electrode: A glassy carbon electrode (GCE) modified with the catalyst ink.

    • Counter Electrode: Platinum wire or mesh.

    • Reference Electrode: Ag/AgCl or a Reversible Hydrogen Electrode (RHE).

  • Electrolyte: e.g., 1 M KOH solution.

  • Ammonia source: e.g., 0.1 M NH₄OH or by bubbling NH₃ gas.

Procedure:

  • Working Electrode Preparation:

    • Disperse a known amount of the catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® solution.

    • Sonciate the mixture to form a homogeneous catalyst ink.

    • Drop-cast a specific volume of the ink onto the polished surface of the GCE and let it dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

    • De-aerate the electrolyte by bubbling with high-purity nitrogen or argon gas.

    • Introduce ammonia into the electrolyte to the desired concentration.

    • Record the cyclic voltammogram by scanning the potential within a defined range (e.g., -0.2 to 1.0 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).

    • The onset potential is determined as the potential at which a significant increase in the anodic current is observed compared to the background CV in the absence of ammonia.

    • The peak current density is the maximum current achieved during the anodic scan, normalized to the geometric area of the electrode.

Product Analysis using Ion Chromatography

This protocol describes the quantification of ammonium ions (NH₄⁺) in the electrolyte after the AOR experiment to determine the extent of ammonia consumption.

Apparatus:

  • Ion chromatograph equipped with a conductivity detector and a suitable cation-exchange column.

Procedure:

  • Sample Preparation:

    • After the electrochemical experiment, collect a sample of the electrolyte.

    • If necessary, dilute the sample with deionized water to bring the ammonium concentration within the linear range of the instrument.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample into the ion chromatograph.

    • The ammonium ions are separated from other cations in the sample on the column.

    • The concentration of ammonium is determined by comparing the peak area from the sample to a calibration curve generated from standard solutions of known ammonium concentrations.[7][8]

Visualizing the Process: Diagrams and Pathways

To better understand the complex processes involved in ammonia oxidation catalysis, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrochemical Electrochemical Testing cluster_analysis Product Analysis s1 Precursor Selection s2 Synthesis Method (e.g., Chemical Reduction, Electrodeposition) s1->s2 s3 Characterization (XRD, SEM, TEM) s2->s3 e1 Electrode Preparation s3->e1 Catalyst Ink Preparation e2 Cyclic Voltammetry (CV) e1->e2 e3 Chronoamperometry (CA) e2->e3 a1 Electrolyte Sampling e3->a1 Post-reaction Electrolyte a2 Quantification (e.g., Ion Chromatography, Spectroscopy) a1->a2 d1 Data Analysis & Comparison a2->d1 Performance Evaluation

A typical experimental workflow for evaluating ammonia oxidation catalysts.

Reaction_Mechanism Simplified Gerischer-Mauerer mechanism for ammonia oxidation. cluster_surface Catalyst Surface cluster_dimerization Dimerization (Gerischer-Mauerer Pathway) NH3_gas NH₃ (gas/aq) NH3_ads *NH₃ NH3_gas->NH3_ads Adsorption NH2_ads *NH₂ NH3_ads->NH2_ads -H⁺, -e⁻ NH_ads *NH NH2_ads->NH_ads -H⁺, -e⁻ N2_gas N₂ (gas) NH2_ads->N2_gas + *NH₂ → *N₂H₄ → N₂ N_ads *N NH_ads->N_ads -H⁺, -e⁻ NH_ads->N2_gas + *NH → *N₂H₂ → N₂ N_ads->N2_gas + *N → *N₂ → N₂

Simplified Gerischer-Mauerer mechanism for ammonia oxidation on a catalyst surface.

Logical_Relationships Key factors influencing the performance of ammonia oxidation catalysts. Catalyst Catalyst Performance Composition Chemical Composition (e.g., Ni, Cu, Co) Activity Activity (Current Density) Composition->Activity Selectivity Selectivity (N₂ Yield) Composition->Selectivity Structure Physical Structure (e.g., Nanoparticles, Alloys) Structure->Activity Stability Stability (Durability) Structure->Stability Support Support Material (e.g., Carbon, Al₂O₃) Support->Activity Support->Stability Activity->Catalyst Selectivity->Catalyst Stability->Catalyst

Key factors influencing the performance of ammonia oxidation catalysts.

Conclusion and Future Outlook

The development of efficient and cost-effective alternatives to platinum for ammonia oxidation is a rapidly advancing field. Transition metal-based catalysts, particularly those incorporating nickel and copper, have demonstrated promising performance. However, challenges remain in achieving the high current densities and long-term stability required for practical applications.

Future research should focus on:

  • Synergistic Effects: Exploring multicomponent alloys to leverage the unique electronic and catalytic properties of different metals.

  • Advanced Morphologies: Designing catalysts with high surface areas and abundant active sites.

  • Support Interactions: Investigating the role of the support material in enhancing catalyst activity and stability.

  • Mechanistic Understanding: Utilizing computational and in-situ techniques to gain a deeper understanding of the reaction pathways and deactivation mechanisms.

By addressing these challenges, the scientific community can pave the way for the widespread adoption of ammonia as a clean and sustainable energy carrier.

References

A Comparative Analysis of Platinum Alloy Catalysts for Enhanced Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for advancing chemical transformations. Platinum (Pt) has long been the benchmark electrocatalyst for a wide range of reactions, including the oxygen reduction reaction (ORR) and methanol oxidation reaction (MOR), which are crucial for energy conversion technologies like fuel cells. However, the high cost and susceptibility to poisoning of pure Pt have driven extensive research into platinum alloys. Alloying Pt with other transition metals such as ruthenium (Ru), cobalt (Co), nickel (Ni), and rhodium (Rh) has emerged as a promising strategy to enhance catalytic activity, improve stability, and reduce costs.

This guide provides a comparative analysis of different platinum alloy catalysts, focusing on their performance in key electrocatalytic reactions. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

Performance Comparison of Platinum Alloy Catalysts

The catalytic performance of platinum alloys is influenced by several factors, including the alloying element, atomic ratio, particle size, and surface structure. The following tables summarize the quantitative performance of various Pt-alloy catalysts in comparison to pure Pt.

CatalystReactionMass Activity (A/mgPt)Specific Activity (mA/cm²)ECSA (m²/gPt)Half-wave Potential (E₁/₂) (V vs. RHE)Stability (% ECSA loss after ADT)Reference
Pt/C ORR0.210.4560.50.8940[1]
PtNi/C ORR0.574-63.8-10.2 (after 30k cycles)[1]
Ordered PtCo/C ORR---~0.92Minimal decay after 5000 cycles[2]
Disordered PtCo/C ORR---~0.91Pronounced activity loss after 5000 cycles[2]
Pt₃V/C MOR0.1494---23.4 (after 1000 cycles)[3]
Pt₃Ti/C MOR0.2002---27.2 (after 1000 cycles)[3]
AL-Pt/Pt₃Ga MOR1.0947.195---[3]
PtRu/C (ARE) MOR-8.18 (peak current density)---[4]
Pt-Rh C₃H₆ Oxidation---Lower light-off temperature than Pt-[5]

Note: The performance metrics can vary significantly based on the synthesis method, support material, and experimental conditions. The data presented here is for comparative purposes and is extracted from different studies. For a direct comparison, it is crucial to evaluate catalysts under identical conditions.

In-Depth Analysis of Key Platinum Alloys

Platinum-Ruthenium (Pt-Ru)

Pt-Ru alloys are the most commercially successful catalysts for the anode in direct methanol fuel cells (DMFCs).[6][7] The high performance of Pt-Ru is attributed to the "bifunctional mechanism." In methanol oxidation, Pt sites are prone to poisoning by strongly adsorbed carbon monoxide (CO), an intermediate in the reaction. Ruthenium, being more oxophilic than platinum, can adsorb oxygenated species from water at lower potentials. These species then facilitate the oxidative removal of CO from adjacent Pt sites, thus regenerating the active sites for further methanol oxidation.[4][8] The optimal atomic ratio for this synergistic effect is typically found to be around 1:1.[6]

Platinum-Cobalt (Pt-Co)

Pt-Co alloys have demonstrated significantly enhanced activity for the oxygen reduction reaction compared to pure Pt.[2][9] The improved performance is attributed to a combination of factors, including a modification of the electronic structure of Pt (d-band center theory), which weakens the binding of oxygenated species and facilitates the ORR kinetics.[10] Additionally, the formation of an ordered intermetallic phase in Pt-Co alloys has been shown to exhibit superior stability compared to disordered alloy structures.[2] However, a major challenge with Pt-Co catalysts is the dissolution of cobalt in the acidic environment of a fuel cell, which can lead to performance degradation over time.[11][12]

Platinum-Nickel (Pt-Ni)

Similar to Pt-Co, Pt-Ni alloys are highly active for the ORR.[1][13] The enhancement in activity is also explained by the modification of the Pt electronic structure.[10] Pt-Ni catalysts can form a "Pt-skin" structure, where the surface is enriched with a thin layer of platinum. This structure has been shown to exhibit exceptionally high ORR activity.[10] While offering high initial performance, the stability of Pt-Ni catalysts is a concern due to the leaching of nickel in acidic media. However, recent research has focused on developing core-shell structures and other advanced nanostructures to improve the durability of Pt-Ni catalysts.[1]

Platinum-Rhodium (Pt-Rh)

Pt-Rh alloys are well-known for their high activity in the oxidation of various fuels and the reduction of nitrogen oxides (NOx). In the context of three-way catalysts for automotive exhaust treatment, the addition of rhodium to platinum enhances the reduction of NOx to N₂.[5] For oxidation reactions, Pt-Rh catalysts have shown improved performance, such as a lower light-off temperature for the oxidation of propene compared to pure Pt.[5] The synergistic effect in Pt-Rh alloys is believed to arise from electronic interactions between the two metals, which can modify the adsorption energies of reactants and intermediates.[14]

Experimental Protocols

Accurate and reproducible evaluation of catalyst performance is crucial for comparative analysis. The following are detailed methodologies for key electrochemical experiments.

Catalyst Ink Preparation
  • Weighing: Accurately weigh a specific amount of the catalyst powder (e.g., 5 mg).

  • Dispersion: Disperse the catalyst powder in a solution containing a mixture of deionized water, isopropanol, and a small amount of Nafion® ionomer solution (typically 5 wt%). The Nafion® acts as a binder to ensure the catalyst adheres to the electrode surface.

  • Sonication: Sonicate the mixture for an extended period (e.g., 30-60 minutes) in an ice bath to form a homogeneous catalyst ink and prevent agglomeration of the nanoparticles.

Rotating Disk Electrode (RDE) Measurements for ORR Activity
  • Electrode Preparation: Pipette a small, precise volume of the catalyst ink onto the glassy carbon tip of a rotating disk electrode and allow it to dry under ambient conditions to form a thin, uniform catalyst film.[15]

  • Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell containing an acidic electrolyte (e.g., 0.1 M HClO₄), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., reversible hydrogen electrode - RHE).[15]

  • Deaeration: Purge the electrolyte with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen.

  • Cyclic Voltammetry (CV) for ECSA: Record cyclic voltammograms in the deaerated electrolyte to determine the electrochemical active surface area (ECSA) by integrating the charge associated with the hydrogen underpotential deposition (H-upd) region.

  • ORR Measurement: Saturate the electrolyte with high-purity oxygen. Record linear sweep voltammograms (LSVs) at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while scanning the potential from the open-circuit potential to a lower potential.

  • Data Analysis: Analyze the LSV data using the Koutecký-Levich equation to determine the kinetic current density and the half-wave potential (E₁/₂), which are key indicators of the catalyst's intrinsic activity for the ORR.

Accelerated Durability Testing (ADT)
  • Protocol: Subject the catalyst-coated electrode to a large number of potential cycles (e.g., 10,000 to 30,000 cycles) between a lower and an upper potential limit (e.g., 0.6 V and 1.0 V vs. RHE) at a high scan rate (e.g., 50-100 mV/s) in a deaerated electrolyte.[1][12]

  • Performance Evaluation: Periodically interrupt the cycling to measure the ECSA and ORR activity.

  • Analysis: Quantify the degradation by calculating the percentage loss in ECSA and the negative shift in the half-wave potential.

Visualizations

Experimental Workflow for Catalyst Evaluation

G Experimental Workflow for Platinum Alloy Catalyst Evaluation cluster_synthesis Catalyst Synthesis cluster_ink Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Synthesis of Pt-Alloy Nanoparticles characterization Physicochemical Characterization (XRD, TEM, XPS) synthesis->characterization ink_prep Catalyst Ink Preparation characterization->ink_prep electrode_coating Deposition on RDE ink_prep->electrode_coating ecsa ECSA Determination (CV) electrode_coating->ecsa activity Catalytic Activity Measurement (LSV) ecsa->activity stability Accelerated Durability Test (ADT) activity->stability data_proc Data Processing and Analysis stability->data_proc comparison Performance Comparison data_proc->comparison

Caption: A typical workflow for the evaluation of platinum alloy catalysts.

Logical Relationship between Catalyst Properties and Performance

G Catalyst Properties vs. Performance comp Composition (Alloying Element, Ratio) activity Catalytic Activity (Mass & Specific Activity) comp->activity Modifies electronic structure stability Stability & Durability (Resistance to Dissolution) comp->stability Influences dissolution tendency poison_res Poison Resistance (e.g., CO tolerance) comp->poison_res Bifunctional mechanism size Particle Size & Distribution size->activity Affects surface area struc Surface Structure (e.g., Pt-skin, Ordered Phase) struc->activity Enhances intrinsic activity struc->stability Improves durability support Support Material support->size Controls dispersion support->stability Prevents agglomeration selectivity Selectivity (Desired Product Formation) activity->selectivity stability->activity

Caption: Interplay between catalyst properties and performance metrics.

References

Comparative Guide to Verifying the Purity of Nitric Acid Synthesized with a Platinum Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Nitric acid (HNO₃), a critical reagent in various synthetic and analytical processes, is often produced via the Ostwald process, which utilizes a platinum-rhodium gauze catalyst.[1] While effective, this synthesis route can introduce specific impurities that may compromise experimental outcomes. This guide provides a comparative overview of analytical methods to verify the purity of synthesized nitric acid, complete with experimental protocols and data presentation formats.

The primary impurities of concern following platinum-catalyzed synthesis include residual catalyst metals (platinum, rhodium), unreacted precursors or intermediates like nitrites, and water, which affects the acid's concentration.[2] A multi-faceted analytical approach is therefore essential for comprehensive purity verification.

Comparison of Analytical Methods

The three principal methods for assessing the purity of nitric acid are acid-base titration, ion chromatography (IC), and inductively coupled plasma-mass spectrometry (ICP-MS). Each technique targets different aspects of purity, from bulk concentration to trace contaminants.

Parameter Acid-Base Titration Ion Chromatography (IC) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Use Determines total acidity to calculate overall concentration.[3]Quantifies anionic impurities, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[4][5]Detects and quantifies trace metallic impurities, including catalyst remnants (Pt, Rh).[6][7]
Principle Neutralization reaction between the acid sample and a standardized base.[8][9]Separation of ions on an ion-exchange column followed by conductivity or UV detection.[8][10]Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.[11]
Sensitivity Percent level (%)Parts-per-million (ppm) to parts-per-billion (ppb)Parts-per-billion (ppb) to parts-per-trillion (ppt).[7][11]
Interferences Other acidic or basic compounds present in the sample will lead to erroneously high results.[3]High concentrations of other anions can interfere with peak separation and detection.[5]Isobaric and polyatomic interferences can occur but are often mitigated by collision/reaction cells.[7]
Sample Prep Simple dilution with deionized water.[12]Dilution and filtration before injection.[5]Dilution with ultra-pure water or 1-2% trace metal grade nitric acid.[11][13]
Cost LowModerateHigh

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results.

Assay of Nitric Acid by Titration (Based on ASTM E1584)

This method determines the total acidity of a nitric acid sample, which is then used to calculate its concentration as a percentage by weight.[3][14]

Apparatus:

  • 250 mL glass-stoppered Erlenmeyer flask

  • 50 mL Class A buret

  • Analytical balance (readable to 0.1 mg)

Reagents:

  • Deionized Water: ASTM Type II or Type III.

  • Phenolphthalein Indicator Solution (10 g/L): Dissolve 1 g of phenolphthalein in 100 mL of ethanol.[14]

  • Standardized 1.0 N Sodium Hydroxide (NaOH) Solution: Prepared and standardized as per Practice E 200.[3]

Procedure:

  • Tare a 250 mL glass-stoppered Erlenmeyer flask containing approximately 15 mL of deionized water to the nearest 0.1 mg.[3]

  • Using a suitable pipet, transfer the appropriate volume of the nitric acid sample into the flask (e.g., 2.5 to 3.0 mL for 70% HNO₃). Keep the pipet tip just above the liquid surface.[3]

  • Immediately replace the stopper and reweigh the flask to determine the exact sample weight.[3]

  • Add an additional 50 mL of deionized water and 3-4 drops of phenolphthalein indicator solution.[3]

  • Swirl the flask to mix the contents.

  • Record the temperature of the 1.0 N NaOH solution.

  • Titrate the sample with the standardized NaOH solution until a pale pink endpoint persists for at least 30 seconds.[15]

  • Record the volume of NaOH titrant used to the nearest 0.01 mL.[3]

Calculation: The percentage of nitric acid is calculated as follows: Nitric Acid, % = [(V × N × 6.301) / W] Where:

  • V = Volume of NaOH solution used (mL)

  • N = Normality of the NaOH solution

  • W = Weight of the nitric acid sample (g)

  • 6.301 = milliequivalent weight of HNO₃ x 100

Determination of Nitrite by Ion Chromatography

This method is used to quantify nitrite (NO₂⁻), a common impurity, with high sensitivity.[4][16]

Apparatus:

  • Ion Chromatograph (IC) system with a suppressed conductivity detector.[5]

  • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC).[5]

  • Autosampler

  • Syringe filters (0.45 µm)

Reagents:

  • Deionized Water: High-purity, 18.2 MΩ·cm.

  • Eluent: Typically a potassium hydroxide (KOH) or carbonate/bicarbonate solution, generated electrolytically or prepared manually.[10]

  • Nitrite and Nitrate Standard Solutions: 1000 ppm stock solutions, used to prepare calibration standards.

Procedure:

  • Sample Preparation: Accurately dilute the nitric acid sample with deionized water to bring the expected impurity concentrations within the calibration range of the instrument.

  • System Setup: Set up the IC system according to the manufacturer's instructions for anion analysis. Equilibrate the column with the eluent until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) for nitrite and nitrate from the stock solutions. Run the standards to generate a calibration curve.

  • Sample Analysis: Filter the diluted sample through a 0.45 µm syringe filter and inject it into the IC system.

  • Data Analysis: Identify the nitrite and nitrate peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentrations using the calibration curve.[4]

Analysis of Trace Metals by ICP-MS

ICP-MS provides ultra-trace detection of metallic impurities, which is crucial for identifying contamination from the platinum-rhodium catalyst.[6][7]

Apparatus:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), preferably a triple quadrupole (QQQ) for interference removal.[6]

  • Inert sample introduction system (PFA nebulizer, quartz spray chamber).[7]

  • Class 10,000 or better cleanroom for sample preparation.[6]

Reagents:

  • Ultra-pure Water: For dilutions.

  • Multi-element Standard Solutions: Containing the elements of interest (including Pt, Rh, and other common metallic impurities) at known concentrations.[6]

Procedure:

  • Sample Preparation: All sample handling should occur in a cleanroom environment to avoid contamination. The nitric acid sample can often be analyzed directly or after a simple dilution with ultra-pure water.[6]

  • Instrument Tuning: Tune the ICP-MS to optimize performance, using appropriate modes for different elements. For example, use a collision/reaction cell with helium (KED mode) or hydrogen to remove polyatomic interferences on elements like Fe, Ca, and K.[7]

  • Calibration: Prepare calibration standards by spiking a multi-element standard solution into a matrix matching the sample (i.e., high-purity nitric acid of a similar concentration). Spike levels could range from 5 to 40 ppt.[6]

  • Sample Analysis: Introduce the prepared sample into the ICP-MS. The instrument will measure the ion counts for each mass-to-charge ratio.

  • Data Analysis: Use the instrument software to convert ion counts into concentrations based on the calibration curve. Report the results in µg/L (ppb) or ng/L (ppt).

Data Presentation

Clear and concise data presentation is essential for comparison and quality control.

Table 1: Titration Results for Nitric Acid Concentration

Sample ID Sample Weight (g) NaOH Titrant Volume (mL) NaOH Normality (N) Calculated HNO₃ Conc. (%)
HNO3-Synth-01A 2.8541 32.15 1.0012 70.11
HNO3-Synth-01B 2.8765 32.38 1.0012 70.08

| Average | | | | 70.10 |

Table 2: Ion Chromatography Results for Anionic Impurities

Sample ID Analyte Retention Time (min) Concentration (mg/L or ppm)
HNO3-Synth-01 Nitrite (NO₂⁻) 10.1 1.5

| | Nitrate (NO₃⁻) | 12.2 | --- |

Table 3: ICP-MS Results for Trace Metal Impurities | Sample ID: HNO3-Synth-01 | | | | | | :--- | :--- | :--- | :--- | :--- | | Element | Concentration (µg/L or ppb) | Element | Concentration (µg/L or ppb) | | Aluminum (Al) | < 0.5 | Nickel (Ni) | < 0.2 | | Calcium (Ca) | < 1.0 | Platinum (Pt) | 1.2 | | Chromium (Cr) | < 0.2 | Rhodium (Rh) | < 0.1 | | Copper (Cu) | < 0.2 | Sodium (Na) | < 1.0 | | Iron (Fe) | < 0.5 | Zinc (Zn) | < 0.5 |

Visualizing the Workflow

A logical workflow ensures all aspects of purity are assessed systematically.

Purity_Verification_Workflow node_start Synthesized Nitric Acid Sample node_titration Assay by Titration (Total Acidity) node_start->node_titration node_spec_check Concentration Within Specification? node_titration->node_spec_check node_reject Reject Batch node_spec_check->node_reject No node_branch node_spec_check->node_branch Yes node_ic Anion Analysis by IC (e.g., Nitrite) node_pass Purity Verified (Release for Use) node_ic->node_pass node_icpms Trace Metal Analysis by ICP-MS (e.g., Pt, Rh) node_icpms->node_pass node_branch->node_ic node_branch->node_icpms

Caption: Workflow for the comprehensive purity analysis of nitric acid.

References

Validating Reaction Mechanisms on Platinum: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in catalysis and surface science, elucidating the precise reaction mechanism of a platinum-catalyzed transformation is crucial for optimizing reaction conditions and designing more efficient catalysts. Isotopic labeling is a powerful and definitive technique that acts as an atomic-scale tracer, allowing investigators to track the journey of specific atoms from reactants to products. This provides unequivocal evidence to support or refute proposed mechanistic pathways.

This guide offers a comparative overview of how stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), are employed to validate reaction mechanisms on platinum surfaces. We will explore key examples from the literature, present quantitative data, detail experimental protocols, and visualize the mechanistic pathways.

Case Study 1: H-D Exchange for C-H Bond Activation

One of the most fundamental reactions catalyzed by platinum is the activation of C-H bonds. Deuterium labeling, often using heavy water (D₂O) as an inexpensive and readily available deuterium source, is a straightforward method to probe these mechanisms. Platinum-on-carbon (Pt/C) catalysts have shown a high affinity for activating and promoting H-D exchange on aromatic nuclei and other C-H bonds.[1][2]

The general mechanism involves the oxidative addition of a C-H bond to the platinum surface, followed by reductive elimination after exchange with deuterium. Repeated cycles can lead to multi-deuterated products.[3]

Logical Workflow for H-D Exchange Studies

G cluster_setup Experimental Setup cluster_reaction Reaction & Analysis cluster_interpretation Mechanistic Interpretation reactant Organic Substrate (R-H) reaction H-D Exchange Reaction (Heating under pressure) reactant->reaction source Deuterium Source (D₂O) source->reaction catalyst Pt/C Catalyst catalyst->reaction activator H₂ Gas (Catalyst Activator) activator->reaction product Deuterated Product (R-Dₙ) reaction->product analysis Analysis (MS, NMR) product->analysis interpretation Determine Deuterium Incorporation Sites & Extent analysis->interpretation mechanism Validate C-H Activation Mechanism interpretation->mechanism

Caption: Workflow for a typical H-D exchange experiment.

Case Study 2: Probing CO Oxidation Mechanisms with ¹³CO and ¹⁸O₂

The oxidation of carbon monoxide (CO) over platinum is a cornerstone reaction in automotive catalysis. Two primary mechanisms are often proposed: the Langmuir-Hinshelwood (LH) and the Mars-van Krevelen (MvK) mechanisms. Isotopic labeling with ¹³CO and ¹⁸O₂ is critical for distinguishing between them.

  • Langmuir-Hinshelwood (LH) Mechanism: In this pathway, both CO and oxygen are adsorbed onto the platinum surface before reacting. A study using isotopically labeled ¹³CO and ¹⁸O₂ can confirm this by detecting ¹³C¹⁸O₂ as the product, indicating that both reactants came from the surface.

  • Mars-van Krevelen (MvK) Mechanism: This mechanism is more relevant for platinum supported on an oxide (e.g., TiO₂, Co₃O₄). It involves the reaction of adsorbed CO with an oxygen atom from the support material. The resulting oxygen vacancy in the support is then replenished by gas-phase O₂. Using ¹⁸O₂ would initially produce unlabeled CO₂, with ¹⁸O being incorporated into the support lattice first.

Comparative Data for CO Oxidation on Pt Clusters

Density functional theory (DFT) calculations, which are often correlated with experimental isotopic studies, provide insight into the energetics of these pathways.

ParameterPt₆ Cluster on TiO₂ (LH-like)Pt₁ Adatom on TiO₂ (MvK-like)
Rate-Limiting Step CO₂ FormationO₂ Dissociation & Vacancy Refill
Activation Energy (eV) ~0.81 (for CO + O -> CO₂)Varies with support interaction
Isotopic Prediction Direct formation of ¹³C¹⁸O₂ from adsorbed ¹³CO and ¹⁸OInitial formation of C¹⁶O₂ followed by gradual ¹⁸O incorporation into the support and then product

Data synthesized from principles described in literature.[4]

Proposed Langmuir-Hinshelwood Mechanism

LH_Mechanism gas_co ¹³CO(g) adsorbed_co ¹³CO(ads) gas_co->adsorbed_co Adsorption gas_o2 ¹⁸O₂(g) adsorbed_o 2 ¹⁸O(ads) gas_o2->adsorbed_o Dissociative Adsorption surface Pt Surface transition_state ¹⁸O--¹³CO adsorbed_co->transition_state adsorbed_o->transition_state Surface Reaction product ¹³C¹⁸O¹⁸O(g) transition_state->product Desorption

Caption: Langmuir-Hinshelwood mechanism for CO oxidation.

Case Study 3: The Reaction of NO and NH₃ over Platinum with ¹⁵N Labeling

The selective catalytic reduction (SCR) of nitric oxide (NO) with ammonia (NH₃) is vital for controlling NOx emissions. To determine the origin of the nitrogen atoms in the products (N₂ and N₂O), isotopic labeling with ¹⁵N is indispensable. A key study investigated the reaction between ¹⁴NO and ¹⁵NH₃ over a supported platinum catalyst.[5]

By analyzing the mass-to-charge ratios of the nitrogen-containing products, the researchers could definitively trace the atomic pathways. The results showed that N₂ was formed predominantly from the interaction of one NO molecule and one NH₃ molecule, while N₂O was formed mainly from the interaction between two NO molecules.

Quantitative Product Distribution from ¹⁴NO + ¹⁵NH₃ Reaction
ProductIsotopic SpeciesRelative Abundance (%)[5]Inferred Atomic Origin
Nitrogen¹⁴N¹⁵N50One N from NO, one N from NH₃
¹⁴N₂6Two N atoms from NO
Nitrous Oxide¹⁴N¹⁵NO13One N from NO, one N from NH₃
¹⁴N₂O32Both N atoms from NO

Reaction conditions: 200-250°C, supported Pt catalyst.[5]

Reaction Pathway for N₂ Formation

NO_NH3_Reaction reactant_no ¹⁴NO(g) adsorbed_no ¹⁴NO(ads) reactant_no->adsorbed_no Adsorption reactant_nh3 ¹⁵NH₃(g) adsorbed_nh3 ¹⁵NH₃(ads) reactant_nh3->adsorbed_nh3 Adsorption surface Pt Surface intermediate [¹⁴NO...¹⁵NH₃](ads) adsorbed_no->intermediate adsorbed_nh3->intermediate Surface Interaction product_n2 ¹⁴N¹⁵N(g) intermediate->product_n2 Desorption product_h2o H₂O(g) intermediate->product_h2o Desorption

Caption: Dominant pathway for N₂ formation from NO and NH₃.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of mechanistic studies. Below are summarized protocols based on the discussed case studies.

Protocol 1: General H-D Exchange on Pt/C
  • Catalyst Activation: A commercial Pt/C catalyst is placed in a pressure-resistant vessel. The catalyst is often activated in situ using H₂ gas.[3][6]

  • Reactant Mixture: The organic substrate, D₂O (as the deuterium source), and a solvent (if necessary) are added to the vessel.[2][3]

  • Reaction Conditions: The vessel is sealed, pressurized with an inert gas (e.g., Argon) or H₂, and heated to the desired temperature (e.g., 80-160°C) for a specified time.

  • Product Isolation: After cooling, the catalyst is filtered off, and the deuterated product is isolated from the reaction mixture, often through extraction and purification.

  • Analysis: The degree and location of deuterium incorporation are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: ¹⁵N Labeling for NO + NH₃ Reaction
  • System Preparation: A gradientless batch reactor containing an alumina-supported Pt catalyst is evacuated to a high vacuum.[5]

  • Reactant Introduction: A circulating mixture of isotopically labeled reactants (e.g., ¹⁵NH₃ and ¹⁴NO) and an inert carrier gas (e.g., Argon) is introduced into the reactor.[5]

  • Reaction Conditions: The reactor is maintained at a constant temperature (e.g., 200-250°C). The reaction progress is monitored by taking samples at specific time intervals.[5]

  • Analysis: The composition of the gas mixture is analyzed using a mass spectrometer to determine the relative ratios of all isotopic product species (e.g., ¹⁴N¹⁵N, ¹⁵N¹⁴NO, ¹⁴N₂, ¹⁴N₂O).[5]

Conclusion

Isotopic labeling studies provide an unparalleled level of detail for validating reaction mechanisms on platinum catalysts. By tracing the fate of individual atoms, researchers can distinguish between competing pathways, identify the origin of atoms in products, and gain definitive insights into surface interactions. The quantitative data derived from these experiments are essential for building accurate kinetic models and for the rational design of next-generation catalytic systems.

References

A Comparative Guide: Platinum Single-Crystal vs. Polycrystalline Foil in Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of platinum single-crystal surfaces and polycrystalline platinum foils when exposed to nitric acid. The information presented herein is synthesized from electrochemical studies and surface science literature to assist researchers in selecting the appropriate material for their specific applications, ranging from electrocatalysis to materials science and analytical chemistry.

Executive Summary

The interaction of platinum with nitric acid is a complex process governed by the atomic arrangement of the platinum surface. While both single-crystal and polycrystalline platinum are known for their general resistance to corrosion, their electrochemical behavior and long-term stability can differ significantly. Single-crystal platinum, with its well-defined crystallographic orientations (e.g., Pt(111), Pt(100)), offers a platform for fundamental studies of reaction mechanisms, revealing that different crystal faces exhibit distinct catalytic activities for nitrate reduction. Polycrystalline platinum foil, being an agglomerate of various crystal grains, presents an averaged behavior of these different facets. This guide will delve into the nuances of their comparative performance, supported by experimental data and detailed protocols.

Electrochemical Performance

The electrochemical behavior of platinum in acidic media is highly dependent on its surface structure. While direct comparative studies in nitric acid are limited, extensive research in other strong acids like perchloric and sulfuric acid provides significant insights into the structure-sensitivity of platinum's electrochemical properties.

Catalytic Activity in Nitrate Reduction

Nitric acid can be electrochemically reduced on platinum surfaces. The efficiency of this process is contingent on the crystallographic orientation of the platinum. Studies on nitrate electroreduction have shown that different single-crystal faces have varying levels of activity. For instance, the Pt(100) surface has been observed to be more active for nitrate reduction compared to the Pt(111) surface.[1] The reaction is sensitive to the presence of co-adsorbed species, which can also be influenced by the surface structure.[2]

Polycrystalline platinum exhibits a catalytic activity that is essentially a weighted average of the activities of its constituent low-index crystallographic planes. Therefore, its performance in nitrate reduction is expected to be intermediate between the most and least active single-crystal faces.

Corrosion and Stability

Platinum is renowned for its excellent corrosion resistance.[3] However, under aggressive electrochemical conditions, such as those present in nitric acid at certain potentials, dissolution can occur. The stability of the platinum surface is also structure-dependent.

A comparative study on the cathodic corrosion of Pt(111) and polycrystalline platinum in acidic solutions revealed that the roughening and degradation process initiates at under-coordinated sites like step edges and defects.[1] While this study was not conducted in nitric acid, the fundamental principle that surface heterogeneity influences stability is transferable. Polycrystalline foils, with their inherent grain boundaries and a higher density of defect sites compared to a well-prepared single crystal, are expected to exhibit a greater propensity for the initiation of corrosion at these locations.

Table 1: Comparison of Electrochemical Properties

PropertyPlatinum Single-Crystal (e.g., Pt(111), Pt(100))Polycrystalline Platinum FoilKey Observations
Nitrate Reduction Activity Highly dependent on crystallographic face (e.g., Pt(100) > Pt(111)).[1]Represents an average of all exposed crystal facets.The choice of single-crystal orientation allows for tuning of catalytic activity.
Corrosion Initiation Primarily at step edges and defect sites.[1]Predominantly at grain boundaries and surface defects.[1]Polycrystalline foils have a higher density of potential corrosion initiation sites.
Surface Stability High on atomically flat terraces.Variable across different grains and at grain boundaries.Single crystals offer a more uniform and predictable surface stability.

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments.

Preparation of Platinum Electrodes

2.1.1. Single-Crystal Electrode Preparation

A common and effective method for preparing clean and well-ordered Pt single-crystal electrodes is the flame-annealing procedure.

  • Pre-treatment: The Pt single crystal is first cleaned by electropolishing in a CaCl2 + HCl solution to remove any mechanical damage.

  • Annealing: The crystal is then heated in a hydrogen-air flame to a bright orange-red color (approximately 1000-1200 °C) for about 1-2 minutes.

  • Cooling: The crystal is cooled in a stream of a reducing and inert gas mixture (e.g., H2 + Ar) to prevent surface oxidation and contamination during cooling.

  • Protection: The clean, hot crystal is protected by a droplet of ultrapure water saturated with the same gas mixture before being transferred to the electrochemical cell.

2.1.2. Polycrystalline Foil Electrode Preparation

  • Mechanical Polishing: The platinum foil is mechanically polished using successively finer grades of alumina powder (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish.

  • Sonication: The polished foil is sonicated in ultrapure water and then in ethanol to remove any polishing residues.

  • Electrochemical Cleaning: The foil is then subjected to cyclic voltammetry in a deaerated 0.5 M H2SO4 solution over a potential range of -0.2 V to 1.2 V (vs. Ag/AgCl) until a stable and characteristic voltammogram for clean polycrystalline platinum is obtained.

  • Rinsing: The cleaned foil is thoroughly rinsed with ultrapure water before use.

Electrochemical Corrosion Testing

A standard three-electrode electrochemical cell is used for corrosion testing.

  • Working Electrode: Platinum single-crystal or polycrystalline foil.

  • Reference Electrode: A stable reference electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

  • Counter Electrode: A platinum wire or gauze with a surface area much larger than the working electrode.

  • Electrolyte: Nitric acid solution of the desired concentration (e.g., 1 M HNO3).

Procedure:

  • Open Circuit Potential (OCP) Measurement: The OCP is monitored for a period (e.g., 1 hour) to ensure a stable starting condition.

  • Potentiodynamic Polarization: The potential is scanned from a cathodic potential to an anodic potential (e.g., -0.5 V to 1.5 V vs. OCP) at a slow scan rate (e.g., 1 mV/s). The resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Potentiostatic Polarization: The electrode is held at a constant anodic potential for an extended period (e.g., 24 hours) to evaluate the stability of the passive film and measure the steady-state current density.

  • Cyclic Voltammetry (CV): CV is performed before and after the corrosion tests in a non-corrosive electrolyte (e.g., 0.5 M H2SO4) to assess changes in the electrochemical surface area and surface structure.

Surface Characterization
  • Atomic Force Microscopy (AFM): In-situ or ex-situ AFM can be used to visualize the surface morphology at the nanoscale and observe the initiation and progression of corrosion.[1]

  • Scanning Electron Microscopy (SEM): SEM provides a broader view of the surface and can reveal larger-scale changes such as pitting and grain boundary attack.

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of experiments and the proposed reaction pathways.

Experimental_Workflow cluster_prep Electrode Preparation cluster_exp Electrochemical Experiments in Nitric Acid cluster_analysis Surface & Solution Analysis cluster_data Data Comparison p1 Single-Crystal (Flame Annealing) e1 Cyclic Voltammetry (Initial State) p1->e1 p2 Polycrystalline Foil (Polishing & Cleaning) p2->e1 e2 Potentiodynamic Polarization e1->e2 d2 Electrochemical Activity e1->d2 e3 Potentiostatic Polarization e2->e3 d1 Corrosion Rates e2->d1 e4 Cyclic Voltammetry (Final State) e3->e4 a1 AFM / SEM Imaging e3->a1 a2 ICP-MS of Electrolyte (for dissolved Pt) e3->a2 e4->d2 d3 Surface Morphology Changes a1->d3 a2->d1

Fig. 1: Experimental workflow for comparing Pt single-crystal and polycrystalline foil.

Nitrate_Reduction_Pathway Pt_surface Pt Surface Site NO3_sol NO3- (in solution) NO3_ads NO3- (adsorbed) NO3_sol->NO3_ads Adsorption NO3_ads->Pt_surface NO_ads NO (adsorbed) NO3_ads->NO_ads Reduction Step 1 (+e-, +H+) NO_ads->Pt_surface NH2OH Hydroxylamine / Ammonia (products) NO_ads->NH2OH Further Reduction (+e-, +H+)

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nitric Acid and Platinum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols in the handling and disposal of hazardous chemicals is paramount.[1] This guide provides essential, step-by-step procedures for the safe disposal of nitric acid and platinum-containing waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to observe the following safety measures. Always consult the Safety Data Sheet (SDS) for specific chemical handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, should be worn. Nitric acid can penetrate standard nitrile gloves quickly, so any contact requires immediate glove change.[3][4]

  • Body Protection: A lab coat or a chemical-resistant apron is necessary.[4]

Engineering Controls:

  • All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]

  • An eyewash station and safety shower must be readily accessible.[4]

Section 1: Nitric Acid Disposal

Nitric acid is a highly corrosive and strong oxidizing agent that can react violently with many substances.[2] Proper neutralization is the safest and most common method for its disposal before it can be discharged.[6]

Neutralization Protocol for Dilute Nitric Acid

This protocol outlines the steps to neutralize nitric acid waste. The reaction is exothermic, meaning it releases heat, so the process must be done slowly and with cooling.[7]

Experimental Protocol:

  • Preparation: Work in a chemical fume hood and wear all required PPE.[6] The neutralization should be performed in a container resistant to acids and able to withstand temperature changes, such as a large beaker made of borosilicate glass.

  • Dilution: If starting with concentrated nitric acid, it must first be diluted. Slowly add the acid to a large volume of cold water or ice, never the other way around, to minimize heat generation.[6][8]

  • Choosing a Base: Select a suitable base for neutralization. Sodium bicarbonate (baking soda) is a good choice for small-scale lab neutralizations as it is inexpensive and relatively safe to handle.[5] For larger volumes, other bases might be more practical.

  • Neutralization:

    • Place the diluted nitric acid solution in an ice bath to control the temperature.

    • Slowly add the neutralizing agent in small portions while continuously stirring the solution.[7] Adding the base too quickly can cause boiling and splashing.[8]

    • If using sodium bicarbonate, be aware that carbon dioxide gas will be produced, causing fizzing.[7]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. The goal is to reach a neutral pH range, typically between 6.0 and 8.0.[6] Be careful not to add too much base, as this will create a hazardous basic solution.

  • Final Disposal: Once neutralized, the resulting salt solution is generally considered non-hazardous and can often be disposed of down the drain with a copious amount of water.[6] However, always check with local regulations and your institution's environmental health and safety (EHS) office before disposal.[6]

Data Presentation: Common Neutralizing Agents
Neutralizing AgentChemical FormulaKey Characteristics
Sodium BicarbonateNaHCO₃Inexpensive, readily available, and produces CO₂ gas, which indicates the reaction is proceeding.[5]
Sodium HydroxideNaOHA strong base that neutralizes acid effectively but generates significant heat. Must be handled with care.[6]
Calcium HydroxideCa(OH)₂A common and cost-effective base for neutralization.[6]
Magnesium OxideMgOAnother effective base for neutralizing nitric acid.[6]

Mandatory Visualization: Nitric Acid Disposal Workflow

NitricAcidDisposal start Nitric Acid Waste is_mixed Mixed with other incompatible waste? start->is_mixed is_concentrated Concentrated? dilute Dilute with water/ice (Acid into Water) is_concentrated->dilute Yes neutralize Slowly add base (e.g., NaHCO₃) with stirring & cooling is_concentrated->neutralize No dilute->neutralize monitor_ph Monitor pH to neutral range (6-8) neutralize->monitor_ph is_neutral pH Neutral? monitor_ph->is_neutral adjust_ph Adjust pH is_neutral->adjust_ph No final_disposal Dispose per local regulations (e.g., drain) is_neutral->final_disposal Yes adjust_ph->monitor_ph collect_waste Collect in labeled, compatible container for hazardous waste pickup is_mixed->is_concentrated No is_mixed->collect_waste Yes PlatinumRecovery start Platinum-containing Waste segregate Segregate waste (Solid, Liquid, Contaminated Labware) start->segregate liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_waste Solid Waste & Labware segregate->solid_waste dissolution Dissolution (e.g., with aqua regia) liquid_waste->dissolution solid_waste->dissolution precipitation Precipitation (e.g., add NH₄Cl) dissolution->precipitation filtration Filtration & Washing precipitation->filtration collection Collect, dry, and store precipitated Pt salt filtration->collection package Package in sealed, labeled container collection->package refiner Send to certified precious metal refiner package->refiner

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nitric Acid and Platinum

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, personal protective equipment, and disposal of nitric acid and platinum are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to mitigate risks associated with these potent chemicals. This guide provides detailed operational and disposal plans, alongside clear data on necessary personal protective equipment (PPE), to foster a culture of safety and responsibility in the laboratory.

Personal Protective Equipment (PPE): A Comparative Overview

A multi-layered approach to PPE is necessary to address the distinct hazards posed by nitric acid and platinum. The following table summarizes the recommended PPE for various laboratory operations involving these substances.

OperationSubstanceEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Concentrated Liquid Nitric AcidChemical splash goggles and face shield.[1][2]Double gloves (nitrile) or thicker neoprene/butyl gloves rated for nitric acid.[1][3][4]Chemical-resistant laboratory coat or an acid-resistant apron.[1][2]Work in a certified chemical fume hood.[1][5][6]
Handling Solid (e.g., powder, foil) PlatinumSafety glasses with side shields.[7]Nitrile or butyl gloves.[7]Laboratory coat.[7]NIOSH-approved P100 particulate respirator for dust-generating procedures.[7][8]
Handling Solutions PlatinumChemical splash goggles and face shield.[7]Nitrile or butyl gloves (thicker gauge recommended for prolonged contact).[7]Chemical-resistant laboratory coat or apron.[7]Work in a certified chemical fume hood.[7]
Cleaning Labware Nitric AcidChemical splash goggles.Heavy-duty neoprene or butyl gloves.Chemical-resistant apron over a laboratory coat.Work in a certified chemical fume hood.[1]
Cleaning Platinumware PlatinumChemical splash goggles.[7]Heavy-duty nitrile or butyl gloves.[7]Chemical-resistant apron over a laboratory coat.[7]Work in a certified chemical fume hood.[7]
Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of nitric acid and platinum in a laboratory setting. This workflow is designed to minimize exposure and prevent accidents.

A Preparation & Planning B Don Appropriate PPE A->B Review SOP C Prepare Work Area in Fume Hood B->C D Handling Nitric Acid C->D Acids E Handling Platinum C->E Metals F Post-Handling Decontamination D->F E->F G Waste Segregation & Labeling F->G Clean surfaces H Nitric Acid Waste Disposal G->H Acid Waste I Platinum Waste Disposal G->I Metal Waste J Final PPE Removal & Hand Washing H->J I->J

Workflow for Safe Handling of Nitric Acid and Platinum.

Operational Plan: Step-by-Step Guidance

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for both nitric acid and platinum compounds.

  • Develop a Standard Operating Procedure (SOP) for the specific experiment.[9]

  • Ensure all personnel are trained on the hazards and emergency procedures.[5]

  • Designate a specific work area, preferably within a certified chemical fume hood.[1][7]

  • Verify that an eyewash station and safety shower are accessible and functional.[2][5]

  • Have appropriate spill cleanup materials readily available. For nitric acid, this includes an inert absorbent material like sand or a commercial spill kit.[9]

2. Personal Protective Equipment (PPE) and Engineering Controls:

  • Don the appropriate PPE as detailed in the table above before entering the designated work area.

  • All work with concentrated nitric acid and platinum solutions or powders that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation of corrosive fumes or particulates.[1][6][7]

3. Handling Procedures:

Nitric Acid:

  • Always add acid to water slowly when diluting; never the other way around, to prevent a violent exothermic reaction.[3][6]

  • Use containers and glassware free from organic materials to avoid violent reactions.[1]

  • Keep containers of nitric acid tightly closed when not in use.[3][9]

  • Transport nitric acid in secondary containment, such as a bottle carrier.[1]

Platinum:

  • Use dedicated tools (e.g., spatulas, forceps) for handling platinum to prevent cross-contamination.[7]

  • Handle solid platinum, especially powders, carefully to avoid generating dust.[8]

  • When working with platinum solutions, dispense them carefully to avoid splashes and aerosols.[7]

4. Post-Handling and Decontamination:

  • After use, decontaminate the work area by wiping it down with an appropriate cleaning solution (e.g., soap and water for nitric acid residue).[1]

  • Clean any reusable labware promptly. For platinumware, specific cleaning agents like boiling in a suitable solvent or melting potassium pyrophosphate may be used.[7]

Disposal Plan: Managing Chemical Waste

Nitric Acid Waste:

  • Segregation: Never mix nitric acid waste with organic solvents, bases, or other incompatible chemicals, as this can lead to violent reactions or explosions.[10][11] Collect nitric acid waste in a designated, clearly labeled, and compatible (e.g., glass or polyethylene) container.[3][9]

  • Neutralization: For disposal, concentrated nitric acid should first be diluted by slowly adding it to a large volume of water. The diluted acid can then be neutralized by slowly adding a base such as sodium bicarbonate or sodium hydroxide until the pH is neutral.[12] This process should be performed in a fume hood while wearing appropriate PPE.

  • Collection: Once neutralized, the salt solution may be eligible for drain disposal depending on local regulations.[12] Always check with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[1] For larger quantities or if neutralization is not feasible, the acidic waste must be disposed of through a certified hazardous waste disposal company.[12]

Platinum Waste:

  • Segregation: All waste containing platinum, including solutions, contaminated labware, and solids, should be collected in a designated and clearly labeled hazardous waste container.[13] Do not mix platinum waste with other waste streams unless permitted by your institution's EHS office.[13]

  • Recovery and Recycling: Due to its high value, the primary disposal route for platinum waste is recovery and recycling.[14] Contact a certified precious metal refiner or a hazardous waste disposal company that specializes in precious metal recovery to arrange for pickup and recycling.[7]

  • Empty Containers: Empty containers that held platinum compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitric acid;platinum
Reactant of Route 2
Nitric acid;platinum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.